molecular formula C7H16O2 B1316476 3,3-Dimethylpentane-1,5-diol CAS No. 53120-74-4

3,3-Dimethylpentane-1,5-diol

Cat. No.: B1316476
CAS No.: 53120-74-4
M. Wt: 132.2 g/mol
InChI Key: CFEPFAMBMGCTQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Dimethylpentane-1,5-diol is a useful research compound. Its molecular formula is C7H16O2 and its molecular weight is 132.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,3-dimethylpentane-1,5-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O2/c1-7(2,3-5-8)4-6-9/h8-9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFEPFAMBMGCTQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90510466
Record name 3,3-Dimethylpentane-1,5-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90510466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53120-74-4
Record name 3,3-Dimethylpentane-1,5-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90510466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3-dimethylpentane-1,5-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

3,3-Dimethylpentane-1,5-diol: A Technical Overview of Chemical Properties and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical and physical properties of 3,3-dimethylpentane-1,5-diol. It includes tabulated quantitative data, a detailed experimental protocol for a structurally related compound to illustrate a plausible synthetic approach, and a visualization of a relevant biological pathway. This document is intended to serve as a foundational resource for researchers engaged in fine chemical synthesis, polymer science, and drug discovery.

Core Chemical Properties

This compound, with the chemical formula C₇H₁₆O₂, is a branched-chain aliphatic diol.[1] Its structure features a five-carbon pentane backbone with two methyl groups attached to the third carbon atom, creating a quaternary center, and hydroxyl groups at the terminal positions (1 and 5).[1] This structure contributes to its physical properties and reactivity. The compound is reported to be a colorless to slightly yellow, odorless, and viscous liquid that is soluble in water.[1][2]

Physical and Chemical Property Data

The quantitative data available for this compound is largely based on estimations and predictions, with some conflicting values reported in the literature. The following tables summarize the available information to provide a comparative overview.

Table 1: Physical Properties of this compound

PropertyValueSource
Melting Point 44.24°C (estimated)[3][4]
-50°C[2]
Boiling Point 233.16°C (estimated)[3][4]
208°C[2]
150°C[5]
Density 0.9744 g/cm³ (estimated)[3][4]
Refractive Index 1.4580 (predicted)[4]
Water Solubility Good solubility/Miscible[2]
LogP (Octanol-Water Partition Coefficient) 0.77740 (predicted)[3]
pKa 14.84 ± 0.10 (predicted)[6]

Table 2: Molecular and Spectroscopic Data for this compound

Identifier/PropertyValueSource
CAS Number 53120-74-4[5][6]
Molecular Formula C₇H₁₆O₂[2][5]
Molecular Weight 132.20 g/mol [1][5]
SMILES CC(C)(CCO)CCO[1][5]
InChIKey CFEPFAMBMGCTQM-UHFFFAOYSA-N[6]
Topological Polar Surface Area 40.5 Ų[6]
Hydrogen Bond Donor Count 2[6]
Hydrogen Bond Acceptor Count 2[6]
Rotatable Bond Count 4[6]

Table 3: Predicted Mass Spectrometry Data ([M+H]⁺ Adduct)

Adductm/zPredicted CCS (Ų)
[M+H]⁺ 133.12232131.1
[M+Na]⁺ 155.10426137.5
[M+K]⁺ 171.07820136.5
[M+NH₄]⁺ 150.14886152.0

Synthesis and Reactivity

Synthetic Routes

Two primary synthetic pathways for this compound have been reported:

  • Reduction of 3,3-Dimethylglutaric Acid: This common route involves the use of reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to reduce the dicarboxylic acid to the corresponding diol.[1]

  • Condensation Reaction: The compound can also be prepared through the condensation of formaldehyde and isovaleraldehyde.[2]

Illustrative Experimental Protocol: Synthesis of 3-Methyl-1,5-Pentanediol

While a detailed experimental protocol for this compound is not available, the following procedure for the synthesis of the structurally similar compound, 3-methyl-1,5-pentanediol, provides a relevant and illustrative example of a potential synthetic methodology involving the hydrogenation of a cyclic precursor.

Reaction Scheme: 3,4-Dihydro-2-methoxy-4-methyl-2H-pyran → (HCl, H₂O) → β-Methylglutaraldehyde → (H₂, Raney Nickel) → 3-Methyl-1,5-pentanediol

Procedure:

  • Hydrolysis: In a 2-liter three-necked flask equipped with a stirrer and thermometer, 336 g (2.62 moles) of 3,4-dihydro-2-methoxy-4-methyl-2H-pyran, 630 ml of water, and 24 ml of concentrated hydrochloric acid are combined. The mixture is stirred for 2 hours, ensuring the temperature does not exceed 50°C.

  • Neutralization: Solid sodium bicarbonate is then added portion-wise until the solution is neutral to pH indicator paper.

  • Hydrogenation: The entire neutralized reaction mixture, along with 39 g of Raney nickel catalyst, is transferred to a 3-liter stainless-steel rocking hydrogenation autoclave.

  • Reaction Conditions: A hydrogen pressure of at least 1625 psi is applied, and the autoclave is heated to 125°C. The reaction is maintained at this temperature with shaking for 4 hours.

  • Work-up: After cooling, the catalyst is removed by suction filtration through Filter-Cel or by centrifugation.

  • Purification: The resulting solution is purified by fractional distillation through a 12-inch Vigreux column. After the removal of methanol and water, the product, 3-methyl-1,5-pentanediol, distills at 139–146°C at 17 mm Hg.

This protocol is adapted from a literature procedure for a related compound and should be considered as a representative example.

Chemical Reactivity

As a diol, this compound is expected to undergo typical reactions of primary alcohols:

  • Esterification: It can react with carboxylic acids or their derivatives to form esters, which are valuable in the production of polymers and plasticizers.[1]

  • Oxidation: The primary hydroxyl groups can be oxidized to form aldehydes or, under stronger conditions, carboxylic acids.[1]

  • Polymerization: Its bifunctional nature makes it a suitable monomer for the synthesis of polyesters and polyurethanes.[1]

Potential Biological Activity and Signaling Pathways

Some commercial suppliers note that this compound has been shown to inhibit the growth of cancer cells.[5] This cytostatic effect is suggested to be mediated through the activation of β-catenin and inhibition of its degradation by the proteasome.[5] This implicates the Wnt/β-catenin signaling pathway, a critical regulator of cell proliferation, differentiation, and survival.

Overview of the Wnt/β-Catenin Signaling Pathway

The Wnt/β-catenin pathway is a crucial signaling cascade in both embryonic development and adult tissue homeostasis. Its dysregulation is a hallmark of various cancers. The pathway's state is determined by the presence or absence of a Wnt ligand.

  • "Off" State (Absence of Wnt): In the absence of a Wnt signal, a "destruction complex" composed of proteins including Axin, APC, CK1, and GSK3β, phosphorylates β-catenin. This phosphorylation marks β-catenin for ubiquitination and subsequent degradation by the proteasome, keeping its cytoplasmic levels low.

  • "On" State (Presence of Wnt): When a Wnt ligand binds to its Frizzled (Fz) and LRP5/6 co-receptors on the cell surface, the destruction complex is inactivated. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus. In the nucleus, it acts as a transcriptional co-activator, binding to TCF/LEF transcription factors to initiate the expression of target genes, such as c-myc and cyclin D1, which promote cell proliferation.

The following diagram illustrates the canonical Wnt/β-catenin signaling pathway.

Caption: Canonical Wnt/β-Catenin Signaling Pathway.

Applications and Safety

Potential Applications

The bifunctional nature of this compound makes it a versatile building block and intermediate in several industrial applications:

  • Polymer Synthesis: It serves as a monomer for producing polyesters and polyurethanes, potentially imparting unique properties due to its branched structure.[1]

  • Plasticizers: Its esters can be used as plasticizers to increase the flexibility and durability of various materials.[1]

  • Solvents: Due to its good water solubility and polar nature, it can be employed as a solvent in chemical formulations.[1][2]

  • Cosmetics: It is used in cosmetics and personal care products for its moisturizing and skin-softening properties.[2]

Safety and Handling

This compound is reported to have low toxicity.[2] However, as with all chemicals, proper handling and storage are essential to avoid contact with eyes, skin, and the respiratory tract.[2] Standard personal protective equipment, including gloves, goggles, and respiratory protection, should be used when handling this compound.[2]

Conclusion

This compound is a specialty chemical with a range of potential applications, particularly in polymer chemistry and as a formulation ingredient. While there is a foundational set of predicted and reported data on its properties, a significant portion of this information is not yet experimentally verified in peer-reviewed literature. The suggested link to the Wnt/β-catenin pathway presents an interesting avenue for further research in drug development, though this biological activity requires more rigorous investigation. This guide serves as a starting point for researchers, highlighting both the known characteristics and the existing knowledge gaps for this compound.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 3,3-Dimethylpentane-1,5-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 3,3-Dimethylpentane-1,5-diol. The information is curated for professionals in research and development, with a focus on data presentation, experimental context, and biological relevance.

Core Physical Properties

This compound is a branched-chain aliphatic diol with the molecular formula C₇H₁₆O₂.[1][2][3] Its structure features a five-carbon backbone with two methyl groups and two terminal hydroxyl groups, which are responsible for its characteristic properties like water solubility and a relatively high boiling point compared to its corresponding hydrocarbon.[1]

The quantitative physical properties of this compound are summarized in the table below. It is important to note that there are discrepancies in the reported values for melting and boiling points in the available literature, which may be due to different experimental conditions or the use of estimated versus experimental data.

PropertyValueSource(s)
Molecular Formula C₇H₁₆O₂[1][2][3]
Molecular Weight 132.20 g/mol [1][3]
Melting Point 44.24 °C (Estimated) -50 °C[1] [2]
Boiling Point 233.16 °C (Estimated) 208 °C 150 °C[1] [2] [3]
Density 0.9744 g/cm³ (Estimated)[1]
Appearance Colorless to slightly yellow liquid[2]
Solubility Soluble in water[1][2]
Canonical SMILES CC(C)(CCO)CCO[1][3][4]
InChI Key CFEPFAMBMGCTQM-UHFFFAOYSA-N[4]

Experimental Protocols

While specific, detailed experimental protocols for the determination of this compound's physical properties are not extensively published, standard laboratory methods would be employed.

a. Determination of Melting Point: A calibrated differential scanning calorimeter (DSC) would be the preferred method for an accurate determination. A sample is heated at a controlled rate, and the energy absorbed during the phase transition from solid to liquid is measured to determine the melting point. Alternatively, a traditional melting point apparatus could be used, where a capillary tube containing the sample is heated in a controlled block or bath, and the temperature range of melting is visually observed.

b. Determination of Boiling Point: The boiling point can be determined by distillation at atmospheric pressure. The substance is heated in a distillation apparatus, and the temperature at which the vapor and liquid phases are in equilibrium (i.e., the temperature at which the substance actively boils and condenses) is recorded. For high-boiling substances, vacuum distillation is often employed to prevent decomposition, and the boiling point at a reduced pressure is extrapolated to atmospheric pressure using a nomograph.

c. Synthesis of this compound: Several synthetic routes for this compound have been reported. A common laboratory-scale synthesis involves the reduction of a dicarboxylic acid or its ester derivative.

Protocol: Reduction of 3,3-Dimethylglutaric Acid [1]

  • Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).

  • Reducing Agent: A suspension of a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) is prepared in the flask.

  • Addition of Precursor: A solution of 3,3-dimethylglutaric acid in the same anhydrous solvent is added dropwise from the dropping funnel to the stirred suspension of the reducing agent. The reaction is exothermic and the addition rate should be controlled to maintain a gentle reflux.

  • Reaction: After the addition is complete, the reaction mixture is stirred and heated at reflux for several hours to ensure the complete reduction of both carboxylic acid groups to hydroxyl groups.

  • Quenching: The reaction is carefully quenched by the slow, sequential addition of water, followed by an aqueous sodium hydroxide solution, and then more water to precipitate the aluminum salts.

  • Workup and Purification: The resulting precipitate is removed by filtration. The organic filtrate is then dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude this compound is then purified by fractional distillation under vacuum.

G cluster_synthesis Synthesis Workflow: this compound precursor 3,3-Dimethylglutaric Acid (or its ester) reaction Reduction in Anhydrous Ether precursor->reaction reagent Reducing Agent (e.g., LiAlH₄) reagent->reaction quench Reaction Quenching (H₂O, NaOH) reaction->quench workup Filtration & Solvent Removal quench->workup product Crude Product workup->product purification Vacuum Distillation product->purification final_product Pure this compound purification->final_product

Caption: A generalized workflow for the synthesis of this compound via reduction.

Biological Activity and Signaling

Recent research has indicated that this compound may possess cytostatic effects, inhibiting the growth of cancer cells.[3] This activity is reportedly mediated through the activation of β-catenin and the inhibition of its degradation by the proteasome.[3] The Wnt/β-catenin signaling pathway is crucial in cell proliferation and differentiation, and its dysregulation is a hallmark of many cancers. The stabilization of β-catenin allows it to translocate to the nucleus and activate target genes involved in cell growth.

G cluster_pathway Proposed MOA: this compound diol This compound proteasome Proteasome Degradation diol->proteasome Inhibits beta_catenin β-catenin beta_catenin->proteasome Normally leads to accumulation β-catenin Accumulation beta_catenin->accumulation nucleus Nuclear Translocation accumulation->nucleus tcf_lef TCF/LEF nucleus->tcf_lef Activates transcription Target Gene Transcription (Cell Growth Inhibition) tcf_lef->transcription

Caption: Proposed mechanism of action for this compound on the β-catenin pathway.

Applications and Relevance in Drug Development

The dual hydroxyl groups and the specific carbon skeleton of this compound make it a versatile molecule.

  • Polymer Synthesis: It serves as a monomer or building block in the production of polyesters and polyurethanes.[1]

  • Formulation Excipient: Due to its water solubility and potential as a plasticizer, it could be investigated as a solvent or vehicle in pharmaceutical formulations.[1][2] Diols like pentane-1,5-diol have been studied for their use in dermatology as drug delivery enhancers.[5]

  • Active Molecule Research: Its reported biological activity against cancer cells suggests it could be a lead compound or a scaffold for the development of new therapeutic agents.[3]

This compound is intended for research purposes only and not for personal or veterinary use.[3] As with any chemical, it should be handled with appropriate safety measures, including the use of personal protective equipment to avoid contact with eyes, skin, and the respiratory tract.[2]

References

In-Depth Technical Guide: 3,3-Dimethylpentane-1,5-diol (CAS 53120-74-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,3-Dimethylpentane-1,5-diol, a unique branched-chain diol with potential applications in polymer chemistry and drug development. This document details its chemical and physical properties, synthesis methodologies, and explores its potential biological significance.

Chemical and Physical Properties

This compound is a C7 aliphatic diol characterized by a pentane backbone with two methyl groups at the C3 position and primary hydroxyl groups at both ends of the chain.[1] This structure imparts specific physical and chemical properties that are valuable in various applications.

Data Presentation

The following tables summarize the key quantitative data for this compound.

Table 1: General and Molecular Properties [1]

PropertyValue
CAS Number 53120-74-4
Molecular Formula C₇H₁₆O₂
Molecular Weight 132.20 g/mol
IUPAC Name This compound
Canonical SMILES CC(C)(CCO)CCO
InChI Key CFEPFAMBMGCTQM-UHFFFAOYSA-N

Table 2: Physical Properties [1][2]

PropertyValue
Physical State Liquid at room temperature
Appearance Colorless, odorless liquid
Melting Point 44.24 °C (estimated)
Boiling Point 233.16 °C (estimated)
Density 0.9744 g/cm³ (estimated)
Solubility Soluble in water

Table 3: Spectroscopic Data

No publicly available experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound could be located in the searched resources. The following information is based on predictions and data for analogous compounds.

SpectrumPredicted/Analogous Data
¹H NMR Expected to show signals for methyl protons, methylene protons adjacent to the quaternary carbon, and methylene protons adjacent to the hydroxyl groups. The hydroxyl protons will appear as a broad singlet.
¹³C NMR Expected to show distinct signals for the methyl carbons, the quaternary carbon, the methylene carbons adjacent to the quaternary carbon, and the methylene carbons bearing the hydroxyl groups.
IR Spectrum A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of O-H stretching in alcohols is expected. C-H stretching vibrations are expected in the 2850-3000 cm⁻¹ region.
Mass Spectrum The molecular ion peak (M+) at m/z = 132 would be expected, although it may be weak. Fragmentation would likely involve the loss of water (M-18) and cleavage of C-C bonds.

Experimental Protocols

Synthesis of this compound

Two primary synthetic routes for this compound are the reduction of 3,3-dimethylglutaric acid or its corresponding esters.[1]

2.1.1. Reduction of Dimethyl 3,3-dimethylglutarate with Lithium Aluminum Hydride (LiAlH₄)

This protocol is a representative procedure based on the known reactivity of LiAlH₄ with esters.

  • Reaction Scheme:

  • Materials:

    • Dimethyl 3,3-dimethylglutarate

    • Lithium aluminum hydride (LiAlH₄)

    • Anhydrous diethyl ether or tetrahydrofuran (THF)

    • 10% Sulfuric acid

    • Saturated sodium sulfate solution

    • Anhydrous magnesium sulfate

    • Round-bottom flask with a reflux condenser and dropping funnel

    • Magnetic stirrer

    • Heating mantle

    • Separatory funnel

    • Rotary evaporator

    • Distillation apparatus

  • Procedure:

    • In a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, a suspension of LiAlH₄ (1.2 equivalents) in anhydrous diethyl ether is prepared under a nitrogen atmosphere.

    • A solution of dimethyl 3,3-dimethylglutarate (1 equivalent) in anhydrous diethyl ether is added dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.

    • After the addition is complete, the reaction mixture is refluxed for 4-6 hours until the reaction is complete (monitored by TLC or GC).

    • The flask is cooled in an ice bath, and the excess LiAlH₄ is cautiously quenched by the dropwise addition of a small amount of water, followed by 10% sulfuric acid until a clear solution is obtained.

    • The ethereal layer is separated, and the aqueous layer is extracted three times with diethyl ether.

    • The combined organic extracts are washed with saturated sodium sulfate solution, dried over anhydrous magnesium sulfate, and filtered.

    • The solvent is removed under reduced pressure using a rotary evaporator.

    • The crude product is purified by vacuum distillation to yield this compound.

Polymer Synthesis

This compound can be utilized as a monomer in the synthesis of polyesters and polyurethanes.

2.2.1. Representative Synthesis of a Polyester

This is a general procedure for a polycondensation reaction.

  • Reaction:

  • Procedure:

    • In a reaction vessel, this compound and a suitable diacid chloride (e.g., adipoyl chloride) are dissolved in an appropriate solvent in the presence of an acid scavenger (e.g., pyridine).

    • The reaction mixture is stirred at a controlled temperature until the desired degree of polymerization is achieved.

    • The resulting polyester is isolated by precipitation in a non-solvent and purified.

Potential Biological Activity and Signaling Pathways

While extensive peer-reviewed literature on the biological activity of this compound is not currently available, some preliminary information suggests potential applications in drug development. One supplier has indicated that the compound may inhibit the growth of cancer cells through the activation of the β-catenin signaling pathway.[3] It is crucial to note that this claim has not been substantiated in the broader scientific literature and should be approached with caution.

Wnt/β-Catenin Signaling Pathway

The Wnt/β-catenin pathway is a critical signaling cascade involved in embryonic development and adult tissue homeostasis. Its dysregulation is frequently implicated in various cancers.

Wnt_beta_catenin_pathway cluster_off Wnt OFF State cluster_on Wnt ON State Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1α) beta_catenin_cyto β-catenin Destruction_Complex->beta_catenin_cyto Phosphorylation Ub Ubiquitin beta_catenin_cyto->Ub Ubiquitination beta_catenin_stable β-catenin (stabilized) Proteasome Proteasome Ub->Proteasome Degradation Wnt Wnt Ligand Frizzled_LRP Frizzled/LRP5/6 Receptor Wnt->Frizzled_LRP Dishevelled Dishevelled Frizzled_LRP->Dishevelled Activation Dishevelled->Destruction_Complex Inhibition beta_catenin_nuc β-catenin (nucleus) beta_catenin_stable->beta_catenin_nuc Translocation TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Target_Genes Target Gene Expression TCF_LEF->Target_Genes Activation

Caption: A simplified diagram of the Wnt/β-catenin signaling pathway.

In the "Wnt OFF" state, cytoplasmic β-catenin is phosphorylated by a destruction complex, leading to its ubiquitination and proteasomal degradation. In the "Wnt ON" state, Wnt ligands bind to their receptors, leading to the inhibition of the destruction complex. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it activates the transcription of target genes involved in cell proliferation and survival. The speculative role of this compound would be to modulate this pathway, potentially by stabilizing β-catenin.

Experimental Workflow for Investigating Biological Activity

The following workflow outlines a general approach to investigate the claimed biological activity of this compound.

experimental_workflow cluster_cell_culture Cell-based Assays cluster_molecular_analysis Molecular Analysis Cell_Lines Select Cancer Cell Lines (e.g., with active Wnt signaling) Treatment Treat cells with This compound (dose-response) Cell_Lines->Treatment Proliferation_Assay Cell Proliferation Assay (e.g., MTT, BrdU) Treatment->Proliferation_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI staining) Treatment->Apoptosis_Assay Western_Blot Western Blot for β-catenin levels (cytoplasmic vs. nuclear) Treatment->Western_Blot qPCR RT-qPCR for Wnt target genes (e.g., c-Myc, Cyclin D1) Treatment->qPCR Reporter_Assay TCF/LEF Reporter Assay Treatment->Reporter_Assay

Caption: A general experimental workflow to validate biological activity.

This workflow starts with cell-based assays to determine the effect of the compound on cancer cell proliferation and apoptosis. Subsequent molecular analyses would then focus on elucidating the mechanism of action, specifically by examining the levels and localization of β-catenin and the expression of its target genes.

Conclusion

This compound is a structurally interesting diol with potential as a monomer for creating novel polymers. While its physical and chemical properties can be reasonably estimated, a notable lack of experimental spectroscopic data in the public domain presents a challenge for its thorough characterization. The preliminary suggestion of its role in modulating the Wnt/β-catenin signaling pathway is intriguing for drug development professionals; however, this requires rigorous scientific validation. Further research is warranted to fully elucidate the properties and potential applications of this compound.

References

An In-depth Technical Guide to 3,3-Dimethylpentane-1,5-diol: Molecular Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 3,3-Dimethylpentane-1,5-diol, detailing its molecular structure, chemical formula, physical and chemical properties, synthesis methodologies, and key applications. This document is intended to serve as a valuable resource for professionals in research, chemical synthesis, and drug development.

Molecular Structure and Formula

This compound is a branched-chain aliphatic diol. Its structure consists of a five-carbon pentane backbone with two methyl groups attached to the third carbon atom, creating a quaternary carbon center. Two hydroxyl (-OH) functional groups are located at the terminal positions (carbons 1 and 5) of the pentane chain.

The presence of these polar hydroxyl groups allows for hydrogen bonding, which significantly influences the compound's physical properties, such as its boiling point and solubility in water.[1][2] The methyl groups contribute to the molecule's steric bulk and affect its conformational flexibility.

molecular_structure C1 HO-CH₂ C2 CH₂ C1->C2 C3 C C2->C3 C4 CH₂ C3->C4 CH3_1 CH₃ C3->CH3_1 CH3_2 CH₃ C3->CH3_2 C5 CH₂-OH C4->C5

Caption: 2D Molecular Structure of this compound

Chemical Identifiers

The following table summarizes the key chemical identifiers for this compound.

IdentifierValueReference
IUPAC Name This compound[1]
CAS Number 53120-74-4[2][3][4]
Molecular Formula C₇H₁₆O₂[1][2]
Molecular Weight 132.20 g/mol [1][4]
Canonical SMILES CC(C)(CCO)CCO[1][3]
InChI InChI=1S/C7H16O2/c1-7(2,3-5-8)4-6-9/h8-9H,3-6H2,1-2H3[1]
InChIKey CFEPFAMBMGCTQM-UHFFFAOYSA-N[1]

Physicochemical Properties

This compound is a colorless to slightly yellow, viscous liquid at room temperature.[1][2] It is soluble in water due to the presence of two hydroxyl groups that can form hydrogen bonds.[1][2] There are some discrepancies in the reported values for its melting and boiling points across different sources, which may be due to the use of estimated versus experimental data.

PropertyValueReference
Melting Point 44.24 °C (estimated) / -50 °C[1][2]
Boiling Point 233.16 °C (estimated) / 208 °C / 150 °C[1][2][4]
Density 0.9744 g/cm³ (estimated)[1]
LogP 0.77740[1]

Synthesis of this compound

Reduction of 3,3-Dimethylglutaric Acid

A common laboratory-scale synthesis involves the reduction of 3,3-dimethylglutaric acid or its corresponding esters (e.g., diethyl 3,3-dimethylglutarate).[1] Strong reducing agents are required for this transformation.

Experimental Workflow:

synthesis_reduction start 3,3-Dimethylglutaric Acid or its ester product This compound start->product Reduction reagent Reducing Agent (e.g., LiAlH₄, NaBH₄) reagent->product

Caption: Reduction of 3,3-Dimethylglutaric Acid to this compound

Methodology:

  • Reactants: 3,3-Dimethylglutaric acid or an ester thereof.

  • Reagents: A strong reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) is typically used. Sodium borohydride (NaBH₄) may also be employed, potentially in combination with a Lewis acid.

  • Procedure: The reducing agent is cautiously added to a solution of the starting material under an inert atmosphere. The reaction is typically stirred at a controlled temperature until completion.

  • Workup: The reaction is quenched by the careful addition of water and/or an acidic or basic solution. The product is then extracted with an organic solvent, and the solvent is removed to yield the crude diol.

  • Purification: The crude product is purified by distillation under reduced pressure or by column chromatography.

Condensation of Formaldehyde and Isovaleraldehyde

An alternative synthesis route involves the condensation reaction between formaldehyde and isovaleraldehyde (3-methylbutanal).[2] This reaction likely proceeds through an aldol-type condensation followed by a Cannizzaro-type reaction or a crossed Cannizzaro reaction.

Experimental Workflow:

synthesis_condensation start1 Formaldehyde product This compound start1->product Condensation start2 Isovaleraldehyde start2->product Condensation reagent Base Catalyst reagent->product

Caption: Synthesis of this compound via Condensation

Methodology:

  • Reactants: Formaldehyde and isovaleraldehyde.

  • Catalyst: A base catalyst, such as sodium hydroxide or calcium hydroxide, is typically used to promote the condensation.

  • Procedure: The reactants are mixed in the presence of the base catalyst, and the reaction is allowed to proceed, often with heating.

  • Workup and Purification: Similar to the reduction method, the reaction mixture is neutralized, and the product is isolated through extraction and purified by distillation.

Spectroscopic Data

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR) specifically for this compound were not available in the surveyed literature. For definitive structural confirmation and analysis, it is recommended to acquire these spectra on a purified sample.

Applications

This compound has several applications across various industries:

  • Polymer Synthesis: It serves as a monomer or a chain extender in the production of polyesters and polyurethanes, imparting flexibility and durability to the resulting polymers.[1]

  • Plasticizers: This diol can be used as a plasticizer to increase the flexibility and workability of various materials.[1][2]

  • Solvents: Due to its water solubility and diol functionality, it can be employed as a solvent in certain chemical processes and formulations.[1]

  • Cosmetics and Personal Care: It is used in some cosmetic and personal care products for its moisturizing and skin-softening properties.[2]

  • Pharmaceutical Research: There is some indication that this compound may possess biological activity, including potential anticancer effects by inhibiting the growth of cancer cells.[3] Further research in this area is warranted.

Conclusion

This compound is a versatile chemical intermediate with a unique branched structure containing two primary hydroxyl groups. Its properties make it a valuable component in the synthesis of polymers and as a specialty chemical in various formulations. While general synthetic methods are established, further research to develop and publish detailed experimental protocols and comprehensive spectroscopic characterization would be beneficial for the scientific community. Its potential biological activity also presents an interesting avenue for future investigation in the field of drug discovery and development.

References

An In-depth Technical Guide to the Synthesis of 3,3-Dimethylpentane-1,5-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 3,3-dimethylpentane-1,5-diol, a valuable diol in various chemical industries. The document outlines detailed experimental protocols, presents quantitative data for comparative analysis, and includes graphical representations of the synthetic routes.

Executive Summary

This compound is a key building block in the synthesis of polymers, plasticizers, and other specialty chemicals. Its unique gem-dimethyl group imparts specific properties to the resulting materials. This guide details three principal synthesis pathways: the reduction of 3,3-dimethylglutaric anhydride, the catalytic hydrogenation of dimethyl 3,3-dimethylpentanedioate, and a multi-step industrial process involving hydroformylation followed by hydrogenation. Each method is presented with a focus on experimental reproducibility and quantitative outcomes to aid researchers in selecting the most suitable pathway for their specific needs.

Comparative Synthesis Data

The following table summarizes the quantitative data associated with the described synthesis pathways for this compound.

PathwayStarting MaterialReagentsCatalystTemperature (°C)Pressure (atm)Reaction Time (h)Yield (%)Purity (%)
Reduction 3,3-Dimethylglutaric AnhydrideLithium Aluminum Hydride (LAH), Tetrahydrofuran (THF), H₂O, NaOH-RefluxAtmospheric-High-
Catalytic Hydrogenation Dimethyl 3,3-dimethylpentanedioateHydrogen (H₂)Ru/C100 - 16050-~78-
Hydroformylation & Hydrogenation 2-Methylbut-1-en-4-olCO, H₂, Rhodium carbonyl complex, Tertiary organic phosphine, Raney CobaltRh complex, Co80 - 140150 - 7001081.5 - 88>99.7

Synthesis Pathways and Experimental Protocols

This section provides a detailed description of the primary synthetic routes to this compound, including step-by-step experimental protocols.

Pathway 1: Reduction of 3,3-Dimethylglutaric Anhydride

This pathway involves the reduction of a cyclic anhydride to the corresponding diol using a powerful reducing agent such as lithium aluminum hydride (LAH).

Experimental Protocol:

  • Preparation of 3,3-Dimethylglutaric Anhydride: 3,3-Dimethylglutaric acid is heated with a dehydrating agent, such as acetic anhydride, to form the cyclic anhydride. The mixture is heated under reflux, and the resulting 3,3-dimethylglutaric anhydride is purified by distillation or recrystallization.

  • Reduction with Lithium Aluminum Hydride:

    • A solution of 3,3-dimethylglutaric anhydride (1.0 eq) in anhydrous tetrahydrofuran (THF) is added dropwise to a stirred suspension of lithium aluminum hydride (excess, e.g., 2.0-3.0 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux until the reaction is complete (monitored by TLC or GC).

    • The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and finally more water, while maintaining cooling in an ice bath.

    • The resulting granular precipitate is removed by filtration, and the filter cake is washed with THF.

    • The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude this compound.

    • Purification is achieved by vacuum distillation.

Reduction_Pathway cluster_0 Preparation of Anhydride cluster_1 Reduction 3_3_dimethylglutaric_acid 3,3-Dimethylglutaric Acid 3_3_dimethylglutaric_anhydride 3,3-Dimethylglutaric Anhydride 3_3_dimethylglutaric_acid->3_3_dimethylglutaric_anhydride Heat acetic_anhydride Acetic Anhydride product This compound 3_3_dimethylglutaric_anhydride->product 1) Add to LAH 2) Workup LAH LiAlH4 / THF Hydrogenation_Pathway cluster_0 Esterification cluster_1 Hydrogenation 3_3_dimethylglutaric_acid 3,3-Dimethylglutaric Acid diester Dimethyl 3,3-dimethylpentanedioate 3_3_dimethylglutaric_acid->diester Reflux methanol Methanol / H+ product This compound diester->product High Pressure, Heat reagents H2, Ru/C Industrial_Pathway start 2-Methylbut-1-en-4-ol intermediate 2-Hydroxy-4-methyl- tetrahydropyran start->intermediate CO, H2, Rh catalyst High P, Heat product This compound intermediate->product H2, Raney Cobalt High P, Heat Logic_Diagram start Select Synthesis Pathway for This compound scale Scale of Synthesis? start->scale equipment High-Pressure Equipment Available? scale->equipment Large Scale pathway1 Pathway 1: Reduction (Lab Scale, Readily Available Reagents) scale->pathway1 Lab Scale purity High Purity Required? equipment->purity Yes equipment->pathway1 No pathway2 Pathway 2: Catalytic Hydrogenation (Scalable, Requires High Pressure) purity->pathway2 No pathway3 Pathway 3: Hydroformylation (Industrial Scale, High Purity) purity->pathway3 Yes

Spectroscopic Profile of 3,3-Dimethylpentane-1,5-diol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,3-Dimethylpentane-1,5-diol (CAS No: 53120-74-4). The information presented herein is intended to support research, development, and quality control activities where this compound is of interest. This document summarizes predicted and comparative spectroscopic data and outlines general experimental protocols for obtaining such data.

Compound Information

PropertyValue
Chemical Name This compound
Molecular Formula C₇H₁₆O₂
Molecular Weight 132.20 g/mol
CAS Number 53120-74-4[1][2]
Structure
alt text

Spectroscopic Data

Due to the limited availability of experimental spectra for this compound in public databases, this section presents predicted spectroscopic data. For comparative purposes, experimental data for the structurally related compound, 3,3-dimethylpentane, is also included to aid in the interpretation of the hydrocarbon backbone signals.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be dominated by a strong, broad absorption from the hydroxyl (-OH) groups and various C-H stretching and bending vibrations.

Table 1: Predicted IR Spectral Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3350Strong, BroadO-H stretch
2950-2850StrongC-H stretch (from CH₃ and CH₂ groups)
1470MediumC-H bend (from CH₂ and CH₃ groups)
1380, 1365MediumC-H bend (gem-dimethyl)
1050StrongC-O stretch (primary alcohol)

Table 2: Experimental IR Spectral Data for 3,3-Dimethylpentane

Wavenumber (cm⁻¹)IntensityAssignment
2960-2870StrongC-H stretch (from CH₃ and CH₂ groups)[3]
1465MediumC-H bend (from CH₂ and CH₃ groups)[3]
1390, 1365MediumC-H bend (gem-dimethyl)[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is predicted to show four distinct signals corresponding to the different proton environments in the molecule.

Table 3: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.6Triplet4H-CH₂-OH (at C1 and C5)
~2.5 (variable)Singlet2H-OH
~1.6Triplet4H-CH₂- (at C2 and C4)
~0.9Singlet6H-CH₃ (at C3)

Note: The chemical shift of the hydroxyl proton is highly dependent on solvent and concentration.

Table 4: Experimental ¹H NMR Spectral Data for 3,3-Dimethylpentane

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
1.20Quartet4H-CH₂-[4][5]
0.80Triplet6H-CH₃ (ethyl groups)[4][5]
0.79Singlet6H-CH₃ (gem-dimethyl groups)[4][5]

The ¹³C NMR spectrum of this compound is predicted to display four signals, reflecting the symmetry of the molecule.

Table 5: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~60-CH₂-OH (C1 and C5)
~40-CH₂- (C2 and C4)
~35Quaternary C (C3)
~25-CH₃ (at C3)

Table 6: Experimental ¹³C NMR Spectral Data for 3,3-Dimethylpentane

Chemical Shift (δ, ppm)Assignment
33.8Quaternary C[6][7]
26.2-CH₂-[6][7]
8.4-CH₃[6][7]
Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak, although it may be weak. Fragmentation patterns would likely involve the loss of water, methyl groups, and cleavage of the carbon-carbon bonds.

Table 7: Predicted Mass Spectrometry Data for this compound

m/zAdductPredicted CCS (Ų)
133.12232[M+H]⁺131.1[8]
155.10426[M+Na]⁺137.5[8]
131.10776[M-H]⁻128.6[8]
150.14886[M+NH₄]⁺152.0[8]
171.07820[M+K]⁺136.5[8]
115.11230[M+H-H₂O]⁺127.5[8]

Experimental Protocols

The following sections describe general methodologies for obtaining the spectroscopic data presented above.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of liquid this compound.

Methodology: Neat Liquid Sample on Salt Plates

  • Ensure the salt plates (typically NaCl or KBr) are clean and dry. If necessary, they can be cleaned with a small amount of dry acetone and wiped with a soft tissue.[9]

  • Place one to two drops of the liquid sample onto the surface of one salt plate.[9][10]

  • Carefully place the second salt plate on top of the first, spreading the liquid into a thin, uniform film between the plates.[9][10]

  • Place the assembled salt plates into the sample holder of the FT-IR spectrometer.

  • Acquire a background spectrum of the empty sample compartment.

  • Acquire the spectrum of the sample over the desired range (typically 4000-400 cm⁻¹).

  • After analysis, clean the salt plates thoroughly with a suitable solvent and return them to a desiccator for storage.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound.

Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is crucial and should be one that dissolves the sample and has minimal overlapping signals with the analyte.[11]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is assigned a chemical shift of 0.00 ppm.

    • Cap the NMR tube and gently agitate to ensure the sample is fully dissolved.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve a homogeneous field, which is essential for high-resolution spectra.[11]

    • For ¹H NMR, acquire the spectrum using appropriate parameters for pulse width, acquisition time, and relaxation delay. Typically, a small number of scans are sufficient.

    • For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope. A longer relaxation delay may be required for the observation of quaternary carbons.[11]

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

Mass Spectrometry (MS)

Objective: To obtain the mass spectrum of this compound.

Methodology: Electrospray Ionization (ESI)

  • Sample Preparation:

    • Prepare a dilute solution of this compound (typically in the range of 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.[12]

    • The solvent should be volatile and compatible with the ESI source.

  • Instrument Setup and Data Acquisition:

    • Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a constant flow rate.

    • Optimize the ESI source parameters, including the capillary voltage, nebulizing gas pressure, and drying gas flow rate and temperature, to achieve a stable ion signal.

    • Acquire the mass spectrum in either positive or negative ion mode, depending on which mode provides a better signal for the analyte. For a diol, positive ion mode is common, looking for [M+H]⁺ or [M+Na]⁺ adducts.

    • Scan over a mass range appropriate for the expected molecular weight of the compound (e.g., m/z 50-500).

  • Data Analysis:

    • Identify the molecular ion or common adducts to confirm the molecular weight of the compound.

    • Analyze the fragmentation pattern to gain structural information.

Visualization of Spectroscopic Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow Sample Sample: this compound IR_Prep IR Sample Preparation (Neat Liquid Film) Sample->IR_Prep NMR_Prep NMR Sample Preparation (Dissolve in Deuterated Solvent) Sample->NMR_Prep MS_Prep MS Sample Preparation (Dilute Solution) Sample->MS_Prep IR_Acq FT-IR Spectroscopy (Data Acquisition) IR_Prep->IR_Acq NMR_Acq NMR Spectroscopy (¹H and ¹³C Data Acquisition) NMR_Prep->NMR_Acq MS_Acq Mass Spectrometry (ESI-MS Data Acquisition) MS_Prep->MS_Acq IR_Analysis IR Spectrum Analysis (Functional Group Identification) IR_Acq->IR_Analysis NMR_Analysis NMR Spectra Analysis (Structure Elucidation) NMR_Acq->NMR_Analysis MS_Analysis Mass Spectrum Analysis (Molecular Weight and Fragmentation) MS_Acq->MS_Analysis Report Comprehensive Spectroscopic Report IR_Analysis->Report NMR_Analysis->Report MS_Analysis->Report

Caption: General workflow for the spectroscopic analysis of a chemical compound.

References

Navigating the Spectral Landscape of 3,3-Dimethylpentane-1,5-diol: An In-depth NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An advanced technical guide for researchers, scientists, and professionals in drug development, this whitepaper provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectral characteristics of 3,3-Dimethylpentane-1,5-diol. This document outlines the theoretical ¹H and ¹³C NMR spectral data, details experimental protocols for data acquisition, and presents visual representations of the molecular structure and experimental workflow.

Due to the limited availability of experimental NMR spectra for this compound in public databases, this guide presents a theoretical analysis based on established NMR principles and predictive models. The provided spectral data is intended to serve as a reference for researchers working with this and structurally related compounds.

Predicted NMR Spectral Data

The chemical structure of this compound dictates a specific pattern of signals in its ¹H and ¹³C NMR spectra. The presence of symmetry in the molecule simplifies the expected spectra. The following tables summarize the predicted chemical shifts (δ), multiplicities, and integration values for each unique proton and carbon environment.

Predicted ¹H NMR Spectral Data
Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-CH₃ (C6, C7)~ 0.9Singlet6H
-CH₂- (C2, C4)~ 1.5Triplet4H
-CH₂- (C1, C5)~ 3.6Triplet4H
-OHVariableSinglet2H
Predicted ¹³C NMR Spectral Data
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C6, C7 (-CH₃)~ 25
C3~ 35
C2, C4 (-CH₂)~ 45
C1, C5 (-CH₂)~ 60

Molecular Structure and Atom Numbering

The signaling pathways and logical relationships within the this compound molecule are visualized below, with each unique carbon and proton environment labeled for clarity.

Structure of this compound with atom numbering.

Experimental Protocols

The acquisition of high-quality NMR spectra is contingent on meticulous sample preparation and the appropriate selection of experimental parameters. The following protocols provide a general framework for obtaining ¹H and ¹³C NMR spectra of diols such as this compound.

Sample Preparation
  • Solvent Selection : Choose a suitable deuterated solvent that completely dissolves the sample. For this compound, methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆) are appropriate choices due to the hydroxyl groups.

  • Sample Concentration : For ¹H NMR, a concentration of 5-25 mg of the analyte in 0.6-0.7 mL of solvent is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 20-100 mg is recommended.

  • Sample Filtration : To ensure a homogeneous magnetic field, it is crucial to remove any particulate matter. Dissolve the sample in a small vial and filter the solution through a pipette with a cotton or glass wool plug into a clean, dry NMR tube.

  • Internal Standard : For accurate chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added, although the residual solvent peak is often used for calibration.

Data Acquisition

A standard workflow for NMR data acquisition is illustrated in the following diagram.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Solvent Select Deuterated Solvent Weigh Weigh Sample Solvent->Weigh Dissolve Dissolve Sample Weigh->Dissolve Filter Filter into NMR Tube Dissolve->Filter Insert Insert Sample into Spectrometer Filter->Insert Lock Lock on Deuterium Signal Insert->Lock Shim Shim Magnetic Field Lock->Shim Tune Tune and Match Probe Shim->Tune Acquire Acquire FID Tune->Acquire FT Fourier Transform Acquire->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Integrate Integration and Peak Picking Baseline->Integrate

A generalized workflow for an NMR experiment.

¹H NMR Acquisition Parameters:

  • Pulse Angle: 30-45 degrees

  • Acquisition Time: 2-4 seconds

  • Relaxation Delay: 1-2 seconds

  • Number of Scans: 8-16 (can be adjusted based on sample concentration)

  • Spectral Width: 0-10 ppm

¹³C NMR Acquisition Parameters:

  • Pulse Angle: 45 degrees

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay: 2-5 seconds (longer delay may be needed for quaternary carbons)

  • Number of Scans: 1024 or higher (due to the low natural abundance of ¹³C)

  • Spectral Width: 0-200 ppm

This guide provides a foundational understanding of the NMR spectral characteristics of this compound. While the presented data is theoretical, it offers valuable insights for the structural elucidation and analysis of this compound and its analogs in a research and development setting. Experimental verification of these predictions is recommended for definitive spectral assignment.

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 3,3-Dimethylpentane-1,5-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected mass spectrometry fragmentation pattern of 3,3-dimethylpentane-1,5-diol. Due to the limited availability of direct experimental mass spectra for this specific compound in public databases, this guide infers the fragmentation behavior based on established principles of mass spectrometry for analogous structures, including branched alkanes and aliphatic diols. The information presented herein is intended to support researchers in the identification and structural elucidation of this and similar molecules.

Predicted Fragmentation Pathways

Under electron ionization (EI), this compound (C7H16O2, molecular weight: 132.20 g/mol ) is expected to undergo several characteristic fragmentation reactions. The molecular ion ([M]•+) peak at m/z 132 is anticipated to be of low abundance or potentially absent, a common trait for aliphatic alcohols.[1] The fragmentation will likely be dominated by alpha-cleavage, dehydration, and cleavage of the carbon-carbon backbone.

1.1. Alpha-Cleavage: Alpha-cleavage, the breaking of a C-C bond adjacent to the oxygen atom, is a dominant fragmentation pathway for alcohols.[2] For this compound, this can occur at either of the two primary alcohol groups.

  • Cleavage at C1-C2: This would result in the loss of a CH2OH radical, but the formation of a stable oxonium ion is more likely. Cleavage of the C4-C5 bond adjacent to the other hydroxyl group is also a primary alpha-cleavage.

  • Cleavage at the Quaternary Carbon: The bond between C2 and C3 is susceptible to cleavage due to the branching.

1.2. Dehydration (Loss of H₂O): The elimination of a water molecule is a very common fragmentation pathway for alcohols.[1] This can occur from the molecular ion or subsequent fragment ions, leading to a peak at m/z 114 ([M-18]•+). Further fragmentation of this ion is also expected.

1.3. Carbon-Carbon Bond Cleavage: Cleavage of the C-C bonds in the pentane backbone will also contribute to the fragmentation pattern. The presence of the quaternary carbon at position 3 will influence the stability of the resulting carbocations. The loss of ethyl and methyl groups is expected. For instance, cleavage of the C2-C3 bond can lead to the formation of various fragment ions.

Tabulated Quantitative Data

The following table summarizes the predicted major fragment ions for this compound in an EI mass spectrum. The relative abundances are hypothetical and based on the expected stability of the ions.

m/zProposed Ion StructureNeutral LossFragmentation PathwayPredicted Relative Abundance
132[C₇H₁₆O₂]•⁺-Molecular IonVery Low
117[C₆H₁₃O₂]⁺•CH₃Loss of a methyl groupModerate
114[C₇H₁₄O]•⁺H₂ODehydration of the molecular ionModerate
103[C₅H₁₁O₂]⁺•C₂H₅Loss of an ethyl groupHigh
85[C₅H₉O]⁺H₂O, •CH₃Dehydration and loss of a methyl groupModerate
71[C₄H₇O]⁺Alpha-cleavage and rearrangementHigh
57[C₄H₉]⁺Cleavage of the carbon backboneHigh (Base Peak)
43[C₃H₇]⁺Cleavage of the carbon backboneHigh
31[CH₂OH]⁺Alpha-cleavageModerate

Experimental Protocols

As this compound is a relatively non-volatile compound, direct injection into a standard GC-MS system might be challenging. A common approach for analyzing such diols is through derivatization to increase volatility, followed by GC-MS analysis.

3.1. Silylation of this compound for GC-MS Analysis

This protocol describes the derivatization of the diol to its trimethylsilyl (TMS) ether, a common procedure for increasing the volatility of polar compounds for GC-MS analysis.[3]

Materials:

  • This compound

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous pyridine

  • Ethyl acetate (GC grade)

  • Heating block or oven

  • GC vials with inserts

  • Microsyringes

Procedure:

  • Sample Preparation: Accurately weigh approximately 1 mg of this compound into a clean, dry GC vial.

  • Solvent Addition: Add 100 µL of anhydrous pyridine to the vial to dissolve the sample.

  • Derivatization Reagent: Add 200 µL of BSTFA with 1% TMCS to the vial.

  • Reaction: Cap the vial tightly and heat at 60-70 °C for 30 minutes to ensure complete derivatization.

  • Dilution: After cooling to room temperature, dilute the sample with ethyl acetate to a final concentration of approximately 100 µg/mL.

  • GC-MS Analysis: Inject 1 µL of the derivatized sample into the GC-MS system.

3.2. GC-MS Instrumental Parameters

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless (1 µL injection volume)

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • MS Source Temperature: 230 °C

  • MS Quadrupole Temperature: 150 °C

  • Ionization Energy: 70 eV

  • Mass Range: m/z 30-500

Visualizations

4.1. Proposed Mass Spectrometry Fragmentation Pathway

Fragmentation_Pathway M [C₇H₁₆O₂]•⁺ m/z = 132 M_H2O [C₇H₁₄O]•⁺ m/z = 114 M->M_H2O - H₂O M_CH3 [C₆H₁₃O₂]⁺ m/z = 117 M->M_CH3 - •CH₃ M_C2H5 [C₅H₁₁O₂]⁺ m/z = 103 M->M_C2H5 - •C₂H₅ F57 [C₄H₉]⁺ m/z = 57 M->F57 - C₃H₇O₂ F43 [C₃H₇]⁺ m/z = 43 M->F43 - C₄H₉O₂ F31 [CH₂OH]⁺ m/z = 31 M->F31 - C₆H₁₃O F85 [C₅H₉O]⁺ m/z = 85 M_H2O->F85 - •CH₃ M_CH3->F85 - H₂O F71 [C₄H₇O]⁺ m/z = 71 M_C2H5->F71 - H₂O, -CH₄

Caption: Proposed EI fragmentation of this compound.

4.2. Experimental Workflow for GC-MS Analysis

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample This compound Dissolve Dissolve in Pyridine Sample->Dissolve Derivatize Add BSTFA + 1% TMCS Heat at 60-70°C Dissolve->Derivatize Dilute Dilute with Ethyl Acetate Derivatize->Dilute Inject Inject 1 µL into GC-MS Dilute->Inject Separate Chromatographic Separation (HP-5ms column) Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Detection (m/z 30-500) Ionize->Detect Data Data Analysis (Mass Spectrum Interpretation) Detect->Data

Caption: Workflow for GC-MS analysis of a diol via silylation.

References

Solubility of 3,3-Dimethylpentane-1,5-diol in various solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3,3-Dimethylpentane-1,5-diol. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility, theoretical considerations, and standardized experimental protocols for determining solubility. Additionally, it includes visualizations of the compound's synthesis and its potential role in biological signaling pathways, offering a valuable resource for researchers and professionals in drug development and chemical synthesis.

Introduction

This compound (CAS No. 53120-74-4) is a branched-chain diol with the molecular formula C₇H₁₆O₂.[1] Its structure, featuring two primary hydroxyl groups and a quaternary carbon center, imparts unique physical and chemical properties relevant to its application as a solvent, plasticizer, and a building block in the synthesis of polyesters and polyurethanes.[1][2] An understanding of its solubility in various solvent systems is critical for its effective use in formulation, synthesis, and biological studies.

Solubility Profile

Qualitative Solubility Summary

The presence of two hydroxyl (-OH) groups allows this compound to act as both a hydrogen bond donor and acceptor, leading to good solubility in polar solvents.[1] It is reported to be soluble in water and is described as a miscible polar solvent.[1][2] This miscibility is attributed to the strong intermolecular hydrogen bonding between the diol and water molecules.

Conversely, the C7 hydrocarbon backbone, which includes a branched dimethyl structure, contributes to its lipophilic character. This suggests that it would also exhibit solubility in various organic solvents.

Table 1: Qualitative Solubility of this compound

Solvent ClassPredicted SolubilityRationale
Polar Protic
WaterSoluble/MiscibleFormation of strong hydrogen bonds via the two hydroxyl groups.[1][2]
Alcohols (e.g., Methanol, Ethanol)Soluble/Miscible"Like-dissolves-like" principle; capable of hydrogen bonding.
Polar Aprotic
Acetone, DMSOLikely SolubleDipole-dipole interactions with the polar hydroxyl groups.
Non-Polar
Hexane, TolueneSparingly SolubleLipophilic character of the C7 hydrocarbon backbone.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized method such as the shake-flask equilibrium solubility assay is recommended. The following protocol is a general guideline that can be adapted for this compound.

Materials and Equipment
  • This compound (high purity)

  • Selected solvents (e.g., water, ethanol, acetone, hexane) of analytical grade

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Refractive Index Detector if UV chromophore is absent) or Gas Chromatography (GC) system.

  • Volumetric flasks and pipettes

Procedure
  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of each solvent in a sealed vial. The excess solid/liquid phase should be clearly visible.

  • Equilibration: Place the vials in a constant temperature shaker bath (e.g., 25°C and 37°C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period. Then, centrifuge the vials to sediment the excess undissolved diol.

  • Sample Collection and Dilution: Carefully withdraw a known aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the analytical method's calibration range.

  • Quantification: Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.

  • Data Reporting: Express the solubility in units such as mg/mL or mol/L.

Visualizations

Synthesis Workflow

This compound can be synthesized via the reduction of 3,3-dimethylglutaric acid or its corresponding esters.[1] The following diagram illustrates this common synthetic route.

G cluster_start Starting Material cluster_process Process cluster_reagent Reagent cluster_product Final Product 3_3_Dimethylglutaric_Acid 3,3-Dimethylglutaric Acid Reduction Reduction 3_3_Dimethylglutaric_Acid->Reduction Product This compound Reduction->Product Reducing_Agent Reducing Agent (e.g., LiAlH4) Reducing_Agent->Reduction

Synthesis of this compound.
Potential Biological Pathway Involvement

Some research suggests that this compound may have biological activity, including the ability to activate the β-catenin signaling pathway, which is crucial in cell proliferation and differentiation.[3] The diagram below provides a simplified overview of the canonical Wnt/β-catenin signaling pathway and the potential point of influence by this compound.

Wnt_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Beta_Catenin_P β-catenin (P) Destruction_Complex->Beta_Catenin_P Phosphorylates β-catenin Proteasome Proteasome Beta_Catenin_P->Proteasome Degradation Degradation Proteasome->Degradation Wnt_Signal Wnt Signal Receptor Frizzled/LRP5/6 Receptor Wnt_Signal->Receptor DVL Dvl Receptor->DVL Complex_Inhibition Inhibition of Destruction Complex DVL->Complex_Inhibition Beta_Catenin_Stable Stable β-catenin Complex_Inhibition->Beta_Catenin_Stable prevents degradation Nucleus Nucleus Beta_Catenin_Stable->Nucleus TCF_LEF TCF/LEF Nucleus->TCF_LEF Gene_Transcription Target Gene Transcription TCF_LEF->Gene_Transcription DMPD This compound (Potential Activator) DMPD->Beta_Catenin_Stable Potentially stabilizes or activates

References

Technical Guide: Physicochemical Properties of 3,3-Dimethylpentane-1,5-diol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Dimethylpentane-1,5-diol is an organic compound with the chemical formula C7H16O2. It is a diol, meaning it possesses two hydroxyl (-OH) groups. This structure allows for intermolecular hydrogen bonding, which significantly influences its physical properties, such as melting point and boiling point. Understanding these fundamental physicochemical characteristics is crucial for its application in various fields, including its use as a solvent, plasticizer, and in the synthesis of polymers and other complex molecules. This guide provides a consolidated overview of the reported melting and boiling points of this compound, details the standard experimental protocols for their determination, and presents a logical workflow for the physicochemical characterization of such compounds.

Physicochemical Data

The reported physical properties of this compound are summarized in the table below. It is important to note the variability in the reported values for melting and boiling points across different sources, which may be attributable to different experimental conditions or sample purity.

PropertyValueSource(s)
CAS Number 53120-74-4[1]
Molecular Formula C7H16O2[1]
Molecular Weight 132.2 g/mol [1]
Physical Form Colorless to slightly yellow liquid[2][3]
Melting Point -50°C[2]
44.24°C (estimated)[3][4]
Boiling Point 150°C[1]
208°C[2]
233.16°C (estimated)[3][4]

Experimental Protocols

The determination of melting and boiling points are fundamental experiments for the characterization and purity assessment of chemical compounds.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow range. The presence of impurities typically lowers and broadens the melting point range.

Methodology: Capillary Method

This is a common and reliable method for determining the melting point.

  • Sample Preparation: A small amount of the finely powdered, dry solid is packed into a capillary tube (sealed at one end) to a height of 2-3 mm.[5] The sample must be well-packed to ensure uniform heating.[5]

  • Apparatus: A melting point apparatus, such as a Mel-Temp or a Thiele tube, is used. The apparatus consists of a heating block or oil bath, a thermometer, and a means to view the sample.

  • Procedure:

    • The capillary tube containing the sample is placed in the heating block of the apparatus.[4]

    • The sample is heated rapidly to a temperature about 20°C below the expected melting point.[5][6]

    • The heating rate is then slowed to approximately 1-2°C per minute to allow for thermal equilibrium to be established between the sample, the heating medium, and the thermometer.[7]

    • The melting point range is recorded from the temperature at which the first droplet of liquid appears to the temperature at which the entire sample has completely melted into a clear liquid.[4]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.[2]

Methodology: Thiele Tube Method

This micro-method is suitable for small quantities of liquid.[8]

  • Sample Preparation: A small amount of the liquid (a few milliliters) is placed in a small test tube (fusion tube).[9] A capillary tube, sealed at one end, is inverted and placed into the liquid.[3]

  • Apparatus: The test tube is attached to a thermometer, and the assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).[1] The Thiele tube is designed to ensure uniform heating by convection currents.

  • Procedure:

    • The Thiele tube is heated gently and slowly at the side arm.[1]

    • As the temperature rises, the air trapped in the capillary tube will expand and exit as a slow stream of bubbles.

    • Heating is continued until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[3] This indicates that the vapor pressure of the liquid has exceeded the external pressure.

    • The heat source is then removed, and the apparatus is allowed to cool slowly.

    • The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to be drawn back into the capillary tube.[1][8] This is the point where the vapor pressure of the liquid equals the atmospheric pressure.[1] It is also crucial to record the barometric pressure as the boiling point varies with it.[2][8]

Physicochemical Characterization Workflow

The following diagram illustrates a generalized workflow for the physicochemical characterization of a new chemical entity (NCE) in a drug development setting. This process ensures that fundamental properties are well-understood before proceeding to more complex biological and formulation studies.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Physical Property Determination cluster_2 Phase 3: Further Profiling cluster_3 Phase 4: Reporting NCE New Chemical Entity (NCE) Synthesis Identity Structural Confirmation (NMR, MS) NCE->Identity Purity Purity Assessment (HPLC, GC) Identity->Purity MP Melting Point Determination Purity->MP BP Boiling Point Determination Purity->BP Solubility Aqueous Solubility (Kinetic/Thermodynamic) MP->Solubility BP->Solubility LogP Lipophilicity (LogP/LogD) Solubility->LogP Stability Chemical/Physical Stability LogP->Stability Report Comprehensive Physicochemical Profile Report Stability->Report

Caption: Workflow for Physicochemical Characterization of a New Chemical Entity.

References

An In-depth Technical Guide to the Thermal Stability of 3,3-Dimethylpentane-1,5-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Dimethylpentane-1,5-diol is a branched-chain diol with the molecular formula C₇H₁₆O₂.[1] Its structure, featuring two primary hydroxyl groups and a quaternary carbon center, imparts unique physical properties that make it a compound of interest in various applications, including as a building block for polymers and as a plasticizer.[2] Understanding the thermal stability of this diol is critical for its safe handling, storage, and application, particularly in processes that involve elevated temperatures.

This guide will summarize the known physical properties of this compound and provide detailed, generic experimental protocols for determining its thermal stability using standard analytical techniques.

Physicochemical Properties of this compound

A summary of the available physical and chemical data for this compound is presented in Table 1. It is important to note that much of the thermal data, such as the boiling point, are estimated values.

PropertyValueReference
Molecular Formula C₇H₁₆O₂[1]
Molecular Weight 132.20 g/mol [1]
Appearance Colorless to slightly yellow liquid[2]
Melting Point -50 °C (experimental); 44.24 °C (estimated)[1][2]
Boiling Point 208 °C (experimental); 233.16 °C (estimated)[1][2]
Density 0.9744 g/cm³ (estimated)[1]
Solubility Soluble in water[1][2]

Note: Discrepancies in reported melting and boiling points exist in the literature, highlighting the need for empirical validation.

Experimental Protocols for Thermal Stability Assessment

The thermal stability of a compound like this compound can be thoroughly investigated using a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is invaluable for determining the onset of decomposition, the temperature of maximum decomposition rate, and the composition of the material based on weight loss steps.

Objective: To determine the thermal decomposition profile of this compound.

Instrumentation: A thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of controlled heating rates.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, inert TGA crucible (e.g., alumina or platinum).

  • Instrument Setup:

    • Place the sample crucible onto the TGA balance.

    • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

  • Temperature Program:

    • Equilibrate the sample at a starting temperature of 30 °C.

    • Heat the sample from 30 °C to a final temperature of 600 °C at a constant heating rate of 10 °C/min.

  • Data Collection: Continuously record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature.

    • Calculate the first derivative of the mass loss curve (DTG curve) to identify the temperatures of the maximum rate of decomposition.

    • Determine the onset temperature of decomposition (Tonset) and the temperature at 5% mass loss (Td5%).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, glass transitions, and decomposition.

Objective: To identify thermal transitions and measure the enthalpy changes associated with them for this compound.

Instrumentation: A differential scanning calorimeter with a suitable cooling accessory.

Methodology:

  • Sample Preparation: Accurately weigh 3-5 mg of this compound into a hermetically sealed aluminum DSC pan. An empty, sealed aluminum pan is used as a reference.

  • Instrument Setup:

    • Place the sample and reference pans into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate the sample at a low starting temperature (e.g., -70 °C, if a low melting point is suspected).

    • Heat the sample to a temperature above its expected boiling or decomposition point (e.g., 300 °C) at a heating rate of 10 °C/min.

    • Cool the sample back to the starting temperature at a controlled rate (e.g., 10 °C/min).

    • A second heating scan is often performed to observe any changes in the material's thermal behavior after the initial thermal history is erased.

  • Data Collection: Record the heat flow as a function of temperature.

  • Data Analysis:

    • Plot the heat flow versus temperature.

    • Identify and integrate endothermic and exothermic peaks to determine transition temperatures (e.g., melting point, Tm) and enthalpy changes (ΔH).

    • Observe any step changes in the baseline, which may indicate a glass transition (Tg).

Logical Workflow for Thermal Stability Characterization

A systematic approach is crucial for the comprehensive thermal stability analysis of a novel or under-characterized compound. The following diagram illustrates a logical workflow for such an investigation.

Thermal_Stability_Workflow cluster_0 Initial Assessment cluster_1 Thermal Analysis cluster_2 Data Interpretation & Reporting A Literature Review & Physicochemical Properties B Sample Procurement & Purity Analysis A->B C Differential Scanning Calorimetry (DSC) B->C D Thermogravimetric Analysis (TGA) C->D G Identify Thermal Transitions (Tm, Tg, Tc) C->G E Evolved Gas Analysis (TGA-MS/FTIR) D->E F Determine T_onset, T_peak, Mass Loss (%) E->F H Characterize Decomposition Products E->H I Comprehensive Thermal Stability Report F->I G->I H->I

Caption: Experimental workflow for thermal stability assessment.

Conclusion

While specific experimental data on the thermal stability of this compound remains to be published, this guide provides a robust framework for its determination. The summarized physicochemical properties offer a starting point for investigation, and the detailed TGA and DSC protocols outline the necessary steps for a thorough analysis. By following the proposed experimental workflow, researchers can effectively characterize the thermal behavior of this diol, ensuring its safe and optimal use in various scientific and industrial applications. The generation of empirical data through these methods will be a valuable contribution to the broader understanding of branched-chain diols.

References

3,3-Dimethylpentane-1,5-diol safety and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Handling of 3,3-Dimethylpentane-1,5-diol

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive safety and handling information for this compound (CAS No: 53120-74-4). The following sections detail the physical and chemical properties, hazard identification, handling and storage procedures, emergency measures, and a general experimental protocol for safe use in a laboratory setting.

Chemical and Physical Properties

This compound is a branched-chain diol with two primary hydroxyl groups.[1] Its physical and chemical properties are summarized below.

PropertyValueSource
Molecular Formula C₇H₁₆O₂[1][2]
Molecular Weight 132.20 g/mol [1][3]
Appearance Colorless to slightly yellow liquid[2]
Melting Point 44.24°C (estimate)[1]
Boiling Point 233.16°C (estimate)[1]
Density 0.9744 g/cm³ (estimate)[1]
Solubility Soluble in water[1]
pKa 14.84 ± 0.10 (Predicted)[4]

Hazard Identification and Classification

While generally considered to have low toxicity, this compound is classified as a hazardous substance that requires careful handling.[2][5]

Hazard ClassCategory
Skin Irritation Category 2
Specific target organ toxicity – single exposure Category 3

Hazard Statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P337+P313: If eye irritation persists: Get medical advice/attention.

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize risk and maintain the chemical's integrity.

Handling
  • Work in a well-ventilated area, preferably under a chemical fume hood.[5][6]

  • Avoid all personal contact, including inhalation of vapors or aerosols.[7]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile or neoprene), safety glasses with side shields or goggles, and a laboratory coat.[2][6]

  • Use spark-proof tools and take precautionary measures against static discharges.[8]

  • Ground and bond containers when transferring material.[8]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[9]

  • Wash hands thoroughly after handling.[8]

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][7]

  • Keep away from incompatible materials such as strong oxidizing agents.[8]

  • Store away from heat, sparks, and open flames.[7][8]

Emergency Procedures

In the event of exposure or a spill, follow these procedures immediately.

First-Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[8][10]

  • Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid if irritation develops or persists.[8]

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[8]

  • Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Get medical aid immediately.[8]

Spills and Leaks
  • Remove all sources of ignition.[7]

  • Ventilate the area of the spill.[11]

  • Wear appropriate personal protective equipment.

  • For small spills, absorb with a non-combustible material such as sand or earth and place in a suitable container for disposal.[11]

  • For large spills, prevent entry into waterways and dike the area to contain the spill.[7]

Experimental Protocol: General Safe Handling in a Laboratory Setting

This protocol outlines a general workflow for handling this compound in a research environment.

  • Preparation and Pre-use Checklist:

    • Ensure the availability and proper functioning of a chemical fume hood and emergency equipment (safety shower, eyewash station).

    • Verify that a current Safety Data Sheet (SDS) for this compound is accessible.[9]

    • Select and inspect the required PPE: nitrile gloves, safety goggles, and a lab coat.[9]

    • Prepare the work area by covering surfaces with absorbent, plastic-backed paper.[12]

  • Handling and Dispensing:

    • Perform all manipulations of the chemical inside a certified chemical fume hood.

    • Carefully open the container, avoiding splashes or aerosol generation.

    • Use appropriate, clean glassware and tools for transferring the liquid.

    • If heating is required, use a controlled heating source like a heating mantle or water bath; avoid open flames.

  • Post-use and Waste Disposal:

    • Tightly seal the container of this compound after use.

    • Decontaminate all glassware and equipment that came into contact with the chemical.

    • Collect all chemical waste, including contaminated disposables (gloves, absorbent paper), in a clearly labeled, sealed waste container.[6]

    • Dispose of the chemical waste through your institution's hazardous waste management program, following all local, state, and federal regulations.[6]

  • Documentation:

    • Record the amount of chemical used in the laboratory's chemical inventory.

    • Note any observations or incidents in the experimental lab notebook.

Visualized Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.

SafeHandlingWorkflow cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Post-Handling cluster_disposal 4. Disposal & Documentation Prep Review SDS & Establish Protocol PPE Inspect & Don PPE (Gloves, Goggles, Lab Coat) Prep->PPE WorkArea Prepare Fume Hood & Work Surface PPE->WorkArea Dispense Dispense Chemical in Fume Hood WorkArea->Dispense Experiment Perform Experiment Dispense->Experiment Decontaminate Decontaminate Glassware & Surfaces Experiment->Decontaminate Waste Segregate & Label Hazardous Waste Decontaminate->Waste Disposal Dispose via EHS Waste->Disposal Record Update Inventory & Lab Notebook Disposal->Record

Caption: Workflow for the safe laboratory handling of this compound.

References

Technical Guide on 3,3-Dimethylpentane-1,5-diol: An Assessment of Available Biological Data

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

This document addresses the request for an in-depth technical guide on the biological activity of 3,3-Dimethylpentane-1,5-diol. A thorough investigation of scientific literature and chemical databases reveals a significant lack of peer-reviewed data on the biological effects of this compound. While a commercial supplier makes specific claims regarding its anti-cancer properties, these assertions are not substantiated by publicly available research. This guide summarizes the available information on the chemical and physical properties of this compound and discusses the unverified claims regarding its biological activity in the interest of transparency. At present, there is insufficient verifiable data to provide a detailed guide on its mechanism of action, quantitative biological activity, or established experimental protocols.

Chemical and Physical Properties

This compound is a branched-chain diol with two primary hydroxyl groups.[1] Its structure and basic properties are well-documented in chemical databases.[2]

PropertyValueSource
CAS Number 53120-74-4[1][2][3]
Molecular Formula C₇H₁₆O₂[1][3]
Molecular Weight 132.2 g/mol [1][3]
Boiling Point 150 °C[3]
Synonyms 3,3-dimethyl-1,5-pentanediol[4][5]
Solubility Soluble in water[1][4]

The presence of two hydroxyl groups allows for hydrogen bonding, contributing to its water solubility.[1] It is primarily used as a solvent, a plasticizer, and an ingredient in cosmetics for its moisturizing properties.[4][6] Chemical suppliers also offer it as a rare chemical for early discovery research, though often without accompanying analytical data.[5]

Unverified Claims of Biological Activity

A single commercial source, Biosynth, has published a description of this compound that claims significant biological activity.[3] These claims are summarized below; however, it is critical to note that extensive searches for primary literature to support these statements have been unsuccessful. No peer-reviewed articles, patents, or conference proceedings were identified that validate these specific activities for this compound.

The unsubstantiated claims are as follows:

  • Anti-cancer effects : The compound is purported to inhibit the growth of cancer cells.[3]

  • Mechanism of Action : The cytostatic effect is suggested to be mediated through the activation of β-catenin and the inhibition of its degradation by the proteasome.[3]

  • Additional Activity : It is also claimed to inhibit cyclopentanoid biosynthesis and to possess a low degree of cytotoxicity against L1210 cells.[3]

Analysis of Purported Signaling Pathways

Given the lack of evidence for the claimed biological activities, it is not possible to create a validated diagram of the signaling pathway for this compound. However, for informational purposes, a generalized diagram of the Wnt/β-catenin signaling pathway, which was claimed to be modulated by the compound, is provided below. This diagram illustrates the canonical pathway where, in the "off-state," β-catenin is phosphorylated by a destruction complex (containing APC, Axin, GSK3β, and CK1α) and targeted for proteasomal degradation.[7] In the "on-state," Wnt ligands disrupt this complex, allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene transcription.[7][8]

Wnt_Beta_Catenin_Pathway Generalized Wnt/β-Catenin Signaling Pathway cluster_off Wnt OFF State cluster_on Wnt ON State DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1α) BetaCatenin_cyto_off β-Catenin DestructionComplex->BetaCatenin_cyto_off Phosphorylation Phospho_BetaCatenin p-β-Catenin Proteasome Proteasome Phospho_BetaCatenin->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation Wnt Wnt Ligand Receptor Frizzled/LRP Receptor Wnt->Receptor Dsh Dishevelled Receptor->Dsh Activation DestructionComplex_on Destruction Complex Dsh->DestructionComplex_on Inhibition BetaCatenin_cyto_on β-Catenin (Accumulation) BetaCatenin_nuc β-Catenin BetaCatenin_cyto_on->BetaCatenin_nuc Nuclear Translocation TCF_LEF TCF/LEF BetaCatenin_nuc->TCF_LEF TargetGenes Target Gene Transcription TCF_LEF->TargetGenes Activation

Caption: Generalized Wnt/β-Catenin signaling pathway in "OFF" and "ON" states.

Experimental Protocols

The core requirement to provide detailed methodologies for key experiments cannot be fulfilled. The absence of primary research literature means that no experimental protocols for testing the biological activity of this compound have been published or validated by the scientific community.

Conclusion and Recommendations

The assertion that this compound possesses anti-cancer properties via modulation of the β-catenin and proteasome pathways is, at present, an unsubstantiated claim from a single commercial entity. There is no independent, peer-reviewed scientific evidence to support this. Therefore, for researchers, scientists, and drug development professionals, this compound should be considered a compound with unknown biological activity.

Recommendations for future research would include:

  • Independent Verification: Basic cell-based assays (e.g., MTT or CellTiter-Glo) should be performed on various cancer cell lines to verify the claimed cytostatic or cytotoxic effects.

  • Mechanism of Action Studies: If anti-proliferative activity is confirmed, subsequent studies could investigate the purported mechanisms, including Western blots for β-catenin levels, proteasome activity assays, and reporter assays for TCF/LEF transcriptional activity.

  • Data Publication: It is imperative that any findings, whether positive or negative, be published in a peer-reviewed journal to contribute to the collective scientific knowledge and to either validate or refute the existing claims.

Until such research is conducted and published, the scientific community should treat the claims of biological activity for this compound with a high degree of caution.

References

Methodological & Application

Application Notes and Protocols for Polyester Synthesis using 3,3-Dimethylpentane-1,5-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Dimethylpentane-1,5-diol is a unique diol monomer that holds promise for the synthesis of novel polyesters with tailored properties. Its branched structure, featuring a gem-dimethyl group on the pentane backbone, introduces steric hindrance that can significantly influence the physical and chemical characteristics of the resulting polymers. This structural feature can disrupt chain packing, leading to polyesters with lower crystallinity, enhanced solubility in common organic solvents, and potentially altered thermal and mechanical properties compared to polyesters synthesized from linear diols.[1]

These characteristics make polyesters derived from this compound interesting candidates for a variety of applications, including as specialty plastics, in coatings, and potentially in the biomedical field. The biodegradability of aliphatic polyesters, in general, makes them attractive for applications such as controlled drug delivery and tissue engineering scaffolds.[2][3][][5][6] This document provides detailed application notes and a general experimental protocol for the synthesis of polyesters using this compound.

Key Properties of this compound

PropertyValue
Molecular FormulaC₇H₁₆O₂
Molecular Weight132.20 g/mol
AppearanceColorless, odorless liquid
Boiling Point150 °C
Synthesis RouteCommonly synthesized by the reduction of 3,3-dimethylglutaric acid.

Polyester Synthesis via Melt Polycondensation

Melt polycondensation is a widely used industrial method for the synthesis of polyesters from diols and dicarboxylic acids. This solvent-free process involves heating the monomers at high temperatures, typically in the presence of a catalyst, to form ester linkages with the elimination of a small molecule, such as water. The reaction is generally carried out in two stages: an initial esterification step at atmospheric pressure, followed by a polycondensation step under high vacuum to facilitate the removal of byproducts and drive the reaction towards high molecular weight polymers.

General Experimental Protocol

This protocol describes a general procedure for the synthesis of a polyester from this compound and a dicarboxylic acid (e.g., adipic acid) via melt polycondensation.

Materials:

  • This compound

  • Adipic acid (or other desired dicarboxylic acid)

  • Catalyst (e.g., tin(II) 2-ethylhexanoate, titanium(IV) butoxide, or an inorganic acid like sulfuric acid)

  • Nitrogen gas (high purity)

  • Chloroform (for polymer dissolution)

  • Methanol (for polymer precipitation)

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Distillation head with a condenser and receiving flask

  • Nitrogen inlet

  • Vacuum pump

  • Heating mantle with a temperature controller

  • Schlenk line (optional, for inert atmosphere)

Procedure:

  • Esterification Stage:

    • Place equimolar amounts of this compound and the chosen dicarboxylic acid into the three-necked flask equipped with a mechanical stirrer and a distillation setup.

    • Add the catalyst (typically 0.1-0.5 mol% relative to the dicarboxylic acid).

    • Flush the system with nitrogen gas to create an inert atmosphere.

    • Heat the reaction mixture to 180-200°C with constant stirring. Water will begin to distill off as the esterification reaction proceeds.

    • Continue this stage for 2-4 hours, or until the theoretical amount of water has been collected.

  • Polycondensation Stage:

    • Gradually increase the temperature to 200-240°C.

    • Slowly apply a vacuum to the system, reducing the pressure to below 1 mbar over a period of 1-2 hours. This helps to remove the remaining water and any unreacted monomers, driving the polymerization to completion.

    • Continue the reaction under high vacuum for an additional 3-5 hours. The viscosity of the reaction mixture will increase significantly as the molecular weight of the polyester grows.

    • Once the desired viscosity is reached, stop the reaction by cooling the flask to room temperature under a nitrogen atmosphere.

  • Purification:

    • Dissolve the resulting polyester in a suitable solvent, such as chloroform.

    • Precipitate the polymer by slowly adding the solution to a large excess of a non-solvent, such as cold methanol, with vigorous stirring.

    • Collect the purified polyester by filtration and dry it in a vacuum oven at a temperature below its glass transition temperature until a constant weight is achieved.

Characterization of the Resulting Polyester

The synthesized polyester should be characterized to determine its physical and chemical properties. Common characterization techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and composition of the polyester.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic ester functional groups.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

  • Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg) and melting temperature (Tm), if any.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.

  • Mechanical Testing (e.g., tensile testing): To evaluate properties such as Young's modulus, tensile strength, and elongation at break.

Expected Properties of Polyesters from this compound

Direct experimental data for polyesters synthesized from this compound is limited in the public domain. However, based on data from its structural analog, neopentyl glycol (2,2-dimethylpropane-1,3-diol), the following properties can be anticipated. The gem-dimethyl group in both diols is expected to impart similar characteristics to the resulting polyesters, such as increased thermal stability and resistance to hydrolysis.

Table 1: Anticipated Properties of Polyesters Derived from this compound (based on neopentyl glycol analogs)

PropertyAnticipated Value Range
Glass Transition Temperature (Tg)60 - 75 °C
Young's Modulus1.2 - 1.8 GPa
Ultimate Tensile Strength12 - 35 MPa
Thermal Decomposition Temperature> 300 °C

Note: These values are estimates based on polyesters synthesized from neopentyl glycol and may vary depending on the specific dicarboxylic acid used, the molecular weight of the polymer, and the synthesis conditions.

Potential Applications in Drug Development

Aliphatic polyesters are a cornerstone of biodegradable polymers used in the biomedical field, particularly for controlled drug delivery systems.[2][][6] Their biocompatibility and susceptibility to hydrolysis allow for the gradual release of encapsulated therapeutic agents as the polymer matrix degrades within the body.[5]

While specific studies on polyesters from this compound for drug delivery are not yet prevalent, their expected properties make them intriguing candidates for such applications. The presence of the gem-dimethyl group may influence the degradation kinetics and drug release profiles. The amorphous nature of these polyesters could lead to more predictable and uniform degradation compared to semi-crystalline polymers.

Further research is warranted to explore the synthesis of well-defined polyesters from this compound and to evaluate their biocompatibility, degradation behavior, and efficacy as carriers for various drugs.

Visualizations

Polyester_Synthesis_Workflow cluster_reactants Reactants cluster_process Melt Polycondensation cluster_products Products & Purification diol This compound esterification Esterification (180-200°C, N2 atm) diol->esterification diacid Dicarboxylic Acid (e.g., Adipic Acid) diacid->esterification catalyst Catalyst (e.g., Tin(II) 2-ethylhexanoate) catalyst->esterification polycondensation Polycondensation (200-240°C, High Vacuum) esterification->polycondensation Water Removal crude_polyester Crude Polyester polycondensation->crude_polyester purification Purification (Dissolution & Precipitation) crude_polyester->purification final_polyester Purified Polyester purification->final_polyester

Caption: Workflow for polyester synthesis using this compound via melt polycondensation.

Signaling_Pathway_Analogy cluster_monomers Monomer Properties cluster_synthesis Synthesis Conditions cluster_properties Resulting Polyester Properties diol This compound (gem-dimethyl group) mw Molecular Weight & Distribution diol->mw thermal Thermal Properties (Tg, Tm, Stability) diol->thermal Influences Crystallinity mechanical Mechanical Properties (Strength, Flexibility) diol->mechanical degradation Degradation Rate & Profile diol->degradation Affects Hydrolysis diacid Dicarboxylic Acid (chain length, aromaticity) diacid->mw diacid->thermal diacid->mechanical diacid->degradation catalyst Catalyst Type & Concentration catalyst->mw conditions Temperature, Pressure, Reaction Time conditions->mw mw->thermal mw->mechanical mw->degradation

Caption: Logical relationships influencing final polyester properties.

References

Application Notes and Protocols for 3,3-Dimethylpentane-1,5-diol in Polyurethane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3,3-dimethylpentane-1,5-diol and its isomer, 3-methyl-1,5-pentanediol (MPD), as monomers in the synthesis of polyurethanes. The unique branched structures of these diols impart desirable properties to the resulting polymers, including enhanced flexibility, hydrolytic stability, and transparency. This document outlines synthesis protocols, summarizes key performance data, and explores potential applications, with a particular focus on the biomedical and drug delivery fields.

Introduction to this compound in Polyurethanes

This compound is a branched aliphatic diol that can be utilized as a chain extender or as a constituent of polyester or polycarbonate polyols in polyurethane formulations. Its gem-dimethyl group on the C3 carbon of the pentane backbone introduces steric hindrance and disrupts chain packing, leading to amorphous polymers with low crystallinity. This molecular architecture is key to the unique properties of the resulting polyurethanes.

The closely related isomer, 3-methyl-1,5-pentanediol (MPD), shares similar structural characteristics and is more commonly referenced in commercial applications. Polyurethanes derived from MPD are known for their excellent softness, durability, solvent compatibility, and transparency.[1][2] These properties make them suitable for a wide range of applications, including coatings, adhesives, elastomers, and potentially, biomedical devices and drug delivery systems.[3][4]

Synthesis of Polyurethanes using Branched Diols

Polyurethanes are synthesized through the reaction of a diisocyanate with a polyol and a chain extender.[5][6] Both one-shot and prepolymer methods can be employed. The prepolymer method offers better control over the polymer structure and is often preferred for creating well-defined segmented polyurethanes.[7][8]

General Polyurethane Synthesis Workflow

The synthesis of polyurethanes, whether through a one-shot or prepolymer method, follows a general workflow. The key steps involve the reaction of hydroxyl groups with isocyanate groups to form urethane linkages.

Polyurethane Synthesis Workflow cluster_reactants Reactants cluster_process Polymerization cluster_product Product Diisocyanate Diisocyanate (e.g., MDI, HDI) Prepolymer_Formation Prepolymer Formation (Prepolymer Method) Diisocyanate->Prepolymer_Formation One_Shot One-Shot Mixing Diisocyanate->One_Shot Polyol Polyol (e.g., Polyester or Polycarbonate Diol) Polyol->Prepolymer_Formation Polyol->One_Shot Chain_Extender Chain Extender (e.g., this compound) Chain_Extender->One_Shot Curing Curing Chain_Extender->Curing Prepolymer_Formation->Curing Chain Extension One_Shot->Curing Polyurethane Polyurethane Elastomer Curing->Polyurethane

General workflow for polyurethane synthesis.
Experimental Protocol: Prepolymer Synthesis with a 3-Methyl-1,5-Pentanediol (MPD)-Containing Polyol

This protocol describes the synthesis of a polyurethane dispersion using a prepolymer approach with a polyester polyol containing MPD.

Materials:

  • Polyester polyol based on 1,4-butanediol and 3-methyl-1,5-pentanediol (MPD)

  • 4,4′-Diphenylmethane diisocyanate (MDI)

  • 1,4-Butanediol (BDO) as a chain extender

  • Dimethylformamide (DMF) as a solvent

  • Dibutyltin dilaurate (DBTDL) as a catalyst (optional)

  • Dry nitrogen atmosphere

Procedure:

  • Prepolymer Formation:

    • In a four-necked flask equipped with a mechanical stirrer, thermometer, condenser, and nitrogen inlet, add the MPD-containing polyester polyol and DMF.

    • Degas the mixture under vacuum at 80°C for 1 hour to remove any moisture.[9]

    • Cool the mixture to 45°C with moderate stirring (175–200 rpm).[9]

    • Slowly add the MDI to the flask.

    • Heat the reaction mixture to 85°C and stir (125–150 rpm) until the theoretical NCO content is reached. The NCO content can be monitored by standard dibutylamine back-titration (ASTM D1638).[9]

  • Chain Extension:

    • Cool the NCO-terminated prepolymer to room temperature.

    • Add 1,4-butanediol dropwise while stirring.

    • Continue the reaction for 2 hours, or until the NCO peak (around 2270 cm⁻¹) in the FT-IR spectrum completely disappears.[9]

  • Polymer Isolation and Film Preparation:

    • The resulting polyurethane solution can be cast onto a release paper.

    • Dry the cast film in an oven at 80°C for 12 hours to evaporate the DMF solvent.[9]

Properties of Polyurethanes Derived from Branched Diols

The incorporation of this compound or MPD into the polyurethane backbone significantly influences the material's properties. The branched structure disrupts the regular packing of polymer chains, leading to a more amorphous morphology. This results in polymers with increased flexibility and transparency.

Mechanical and Thermal Properties

The following table summarizes the mechanical and thermal properties of polyurethane films prepared using polyols containing 3-methyl-1,5-pentanediol (MPD).

Sample DesignationPolyol TypeChain ExtenderTensile Strength (kgf/cm²)Elongation at Break (%)Glass Transition Temp. (Tgs, °C)
B-PE/B/MPolyadipate diol with BD and MPD1,4-Butanediol41483-40.1
B-PE/BPolyadipate diol with BD1,4-Butanediol62391-42.4
B-PC/H/MPolycarbonate diol with HD and MPD1,4-Butanediol68342-10.9
B-PC/HPolycarbonate diol with HD1,4-Butanediol101162-14.0
H-PE/B/MPolyadipate diol with BD and MPD1,6-Hexanediol39669-35.2
H-PE/BPolyadipate diol with BD1,6-Hexanediol46346-31.9
H-PC/H/MPolycarbonate diol with HD and MPD1,6-Hexanediol61429-13.1
H-PC/HPolycarbonate diol with HD1,6-Hexanediol96218-7.6

Data adapted from a study on DMF-based polyurethanes for artificial leather.[9] Note: The study used 3-methyl-1,5-pentanediol (MPD), an isomer of this compound.

As the data indicates, the inclusion of MPD in the polyol backbone generally leads to a decrease in tensile strength but a significant increase in the elongation at break, resulting in softer and more flexible materials.[9]

Potential Applications in Drug Development

Polyurethanes are extensively explored for various biomedical applications, including drug delivery, due to their biocompatibility and tunable properties.[5][7][10] The use of aliphatic diisocyanates in the synthesis of polyurethanes for biomedical applications is preferred as they do not degrade into toxic aromatic diamines.[6][11] While specific data on polyurethanes from this compound for drug delivery is limited in the reviewed literature, their inherent properties make them promising candidates for such applications. The enhanced flexibility and potential for controlled degradation could be advantageous for developing drug-eluting implants and controlled-release matrices.[12][13]

General Protocol for Polyurethane Microparticle Preparation for Drug Delivery

This protocol outlines a general method for preparing drug-loaded polyurethane microparticles, which could be adapted for polyurethanes synthesized with this compound.

Materials:

  • Pre-synthesized polyurethane

  • Drug to be encapsulated

  • Acetone (or other suitable solvent)

  • Deionized water

  • Surfactant (e.g., Tween® 20)

Procedure:

  • Organic Phase Preparation:

    • Dissolve the polyurethane and the drug in acetone to form the organic phase.

  • Aqueous Phase Preparation:

    • Prepare an aqueous solution containing a surfactant.

  • Emulsification:

    • Add the organic phase to the aqueous phase under high-speed homogenization to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation:

    • Stir the emulsion at room temperature to allow the acetone to evaporate, leading to the formation of solid microparticles.

  • Microparticle Collection and Washing:

    • Collect the microparticles by centrifugation.

    • Wash the microparticles repeatedly with deionized water to remove any residual surfactant and unencapsulated drug.

  • Drying:

    • Lyophilize or air-dry the microparticles to obtain a fine powder.

Drug Release Mechanism from Polyurethane Matrices

The release of a drug from a polyurethane matrix is a complex process that can involve diffusion, swelling of the polymer, and erosion of the polymer.[1][6] The branched structure of diols like this compound can influence these mechanisms by altering the polymer's hydrophobicity and degradation rate.

Drug Release Mechanisms cluster_matrix Polyurethane Matrix cluster_mechanisms Release Mechanisms cluster_release Drug Release Matrix Drug-Loaded Polyurethane Matrix Diffusion Diffusion Matrix->Diffusion Swelling Swelling Matrix->Swelling Erosion Erosion Matrix->Erosion Released_Drug Released Drug Diffusion->Released_Drug Swelling->Released_Drug Erosion->Released_Drug

Mechanisms of drug release from a polyurethane matrix.

Conclusion

This compound and its isomer, 3-methyl-1,5-pentanediol, are valuable monomers for the synthesis of polyurethanes with tailored properties. Their unique branched structures lead to amorphous polymers with enhanced flexibility and transparency. While detailed protocols and quantitative data for the direct use of this compound are still emerging, the existing research on MPD-containing polyurethanes demonstrates their potential in various applications. Further investigation into the biocompatibility and drug release kinetics of polyurethanes derived from these branched diols is warranted to fully explore their utility in the field of drug development.

References

Application Notes and Protocols for the Polymerization of 3,3-Dimethylpentane-1,5-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of polyesters via condensation polymerization of 3,3-dimethylpentane-1,5-diol with a dicarboxylic acid. The protocol is intended for researchers in materials science, polymer chemistry, and drug development who are interested in creating novel polyesters with potential applications in drug delivery, medical devices, and specialty materials.

Introduction

This compound is a unique diol monomer that can be used to synthesize novel polyesters. The gem-dimethyl group on the pentane backbone is expected to impart specific properties to the resulting polymer, such as increased thermal stability, altered crystallinity, and modified degradation kinetics compared to linear diol analogs. This protocol details the synthesis of a polyester from this compound and a representative dicarboxylic acid, adipic acid, via melt condensation.

Experimental Protocol: Melt Condensation Polymerization of this compound and Adipic Acid

This protocol describes a typical melt condensation (or bulk polymerization) procedure, which is a common and solvent-free method for synthesizing polyesters.[1][2] The reaction proceeds by the elimination of water and can be catalyzed by a suitable acid catalyst.[1][3]

Materials:

  • This compound (C₇H₁₆O₂)[4]

  • Adipic acid (C₆H₁₀O₄)

  • Catalyst: p-Toluenesulfonic acid (p-TSA) or Fascat® 4100 (Butyltin tris(2-ethylhexanoate))

  • Nitrogen gas (high purity)

  • Methanol (for purification)

  • Chloroform or Tetrahydrofuran (THF) (for characterization)

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer with a high-torque motor and a vacuum-tight seal

  • Heating mantle with a temperature controller

  • Short-path distillation head with a condenser and a collection flask

  • Vacuum pump with a cold trap

  • Nitrogen inlet and outlet

  • Thermometer or thermocouple

Procedure:

  • Monomer Charging and Inerting:

    • Equimolar amounts of this compound and adipic acid are charged into the three-neck round-bottom flask.

    • The catalyst is added at a concentration of 0.1-0.5 mol% relative to the diol.

    • The flask is equipped with the mechanical stirrer, nitrogen inlet, and the short-path distillation head.

    • The system is purged with nitrogen for 15-30 minutes to remove any oxygen. A slow, continuous flow of nitrogen is maintained during the initial phase of the reaction.

  • Esterification Stage:

    • The reaction mixture is heated to 150-160 °C under a slow stream of nitrogen with continuous stirring.

    • Water, the byproduct of the esterification reaction, will begin to distill off and collect in the receiving flask.

    • This stage is typically continued for 2-4 hours, or until the majority of the theoretical amount of water has been collected.

  • Polycondensation Stage:

    • The temperature is gradually increased to 180-220 °C.

    • A vacuum is slowly applied to the system (gradually decreasing the pressure to <1 mmHg) to facilitate the removal of the remaining water and drive the polymerization reaction towards higher molecular weight.[1]

    • A significant increase in the viscosity of the reaction mixture will be observed. The stirring rate may need to be adjusted to ensure adequate mixing.

    • This stage is continued for 4-8 hours, or until the desired melt viscosity is achieved, indicating the formation of a high molecular weight polymer.

  • Polymer Recovery and Purification:

    • The reaction is stopped by removing the heat and breaking the vacuum with nitrogen.

    • The hot, viscous polymer is carefully extruded from the flask onto a release surface (e.g., a Teflon sheet) and allowed to cool to room temperature.

    • The crude polymer is then purified by dissolving it in a suitable solvent (e.g., chloroform or THF) and precipitating it into a non-solvent (e.g., cold methanol).

    • The precipitated polymer is collected by filtration and dried in a vacuum oven at 40-50 °C until a constant weight is achieved.

Data Presentation

ParameterCondition/ValuePurpose
Monomers This compound, Adipic AcidBuilding blocks of the polyester
Monomer Ratio 1:1 (Diol:Diacid)To achieve high molecular weight in step-growth polymerization[5]
Catalyst p-TSA or Fascat® 4100 (0.1-0.5 mol%)To accelerate the esterification reaction[2]
Esterification Temperature 150-160 °CTo initiate the reaction and remove water without monomer degradation
Polycondensation Temperature 180-220 °CTo drive the reaction to completion and achieve high molecular weight
Pressure Atmospheric (N₂), then <1 mmHg (Vacuum)Removal of water byproduct is crucial for high conversion[1]
Reaction Time 6-12 hoursTo allow for sufficient chain growth
Purification Dissolution-PrecipitationTo remove unreacted monomers, oligomers, and catalyst residues

Polymer Characterization

TechniqueParameter MeasuredExpected Information
NMR Spectroscopy (¹H, ¹³C) Chemical shifts, integrationConfirmation of polymer structure, end-group analysis
GPC/SEC Number-average molecular weight (Mn), Weight-average molecular weight (Mw), Polydispersity Index (PDI)Determination of molecular weight and its distribution[6]
DSC Glass transition temperature (Tg), Melting temperature (Tm), CrystallinityThermal properties of the polymer[6]
TGA Decomposition temperatureThermal stability of the polymer[7]
FTIR Spectroscopy Characteristic functional group peaksConfirmation of ester bond formation and absence of unreacted hydroxyl and carboxyl groups

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_post Post-Processing cluster_analysis Characterization charge_monomers Charge Monomers & Catalyst purge_n2 Purge with Nitrogen charge_monomers->purge_n2 esterification Esterification (150-160°C, N₂) purge_n2->esterification polycondensation Polycondensation (180-220°C, Vacuum) esterification->polycondensation Increase Temp, Apply Vacuum recovery Polymer Recovery polycondensation->recovery purification Purification (Dissolution-Precipitation) recovery->purification drying Drying purification->drying nmr NMR drying->nmr gpc GPC/SEC drying->gpc dsc DSC drying->dsc tga TGA drying->tga ftir FTIR drying->ftir

Caption: Experimental workflow for the synthesis and characterization of polyesters.

Signaling Pathway of Step-Growth Polymerization

step_growth_polymerization monomers Diol + Diacid (Monomers) dimer Dimer monomers->dimer + Monomer trimer Trimer dimer->trimer + Monomer oligomers Oligomers trimer->oligomers + Monomer/Dimer... polymer High Molecular Weight Polymer oligomers->polymer + Oligomers (High Conversion)

Caption: Step-growth polymerization pathway from monomers to high polymer.[8]

References

Application Notes and Protocols: 3,3-Dimethylpentane-1,5-diol as a Plasticizer in Polymer Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Plasticizers are essential additives that increase the flexibility, workability, and durability of polymeric materials.[1] They function by embedding themselves between polymer chains, which reduces intermolecular forces and lowers the glass transition temperature (Tg), transforming a rigid and brittle material into a more pliable one.[1][2] Over 90% of plasticizers are used in Polyvinyl Chloride (PVC) formulations for applications ranging from medical devices and flooring to automotive interiors and wire insulation.[1][3]

3,3-Dimethylpentane-1,5-diol is a branched-chain diol with the molecular formula C₇H₁₆O₂.[4] Its structure, featuring two terminal hydroxyl (-OH) groups, allows for significant hydrogen bonding, and its solubility in water suggests potential for unique interactions within polymer matrices.[4][5] These characteristics make it an interesting candidate for investigation as a plasticizer, particularly in applications where low toxicity and specific migration profiles are desired, such as in medical-grade polymers or specialized formulations for drug delivery systems.[6][7]

This document provides an overview of the properties of this compound and detailed protocols for its incorporation and evaluation as a plasticizer in a model polymer system, PVC.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented below.

PropertyValueReference
Molecular Formula C₇H₁₆O₂[5][8]
Molecular Weight 132.20 g/mol [4][9]
Appearance Colorless to slightly yellow liquid[5]
Boiling Point ~208 - 233 °C[4][5][10]
Melting Point ~44 °C (estimate)[4][10]
Density ~0.974 g/cm³ (estimate)[4]
Solubility Good solubility in water[4][5]
Hydrogen Bond Donors 2[8]
Hydrogen Bond Acceptors 2[8]
Rotatable Bond Count 4[4][8]

Mechanism of Action and Experimental Evaluation

Plasticizers operate by disrupting the rigid structure of a polymer matrix. The small molecules of the plasticizer position themselves between the long polymer chains, effectively pushing them apart. This increases the "free volume" and allows the polymer chains to slide past one another more easily, resulting in increased flexibility.[2][11] This mechanism is often described by the "lubricity theory" or "gel theory," where the plasticizer molecules act as lubricants for the polymer chains.[7]

G cluster_0 Unplasticized Polymer (Rigid) cluster_1 Plasticized Polymer (Flexible) p1 Polymer Chain p2 Polymer Chain p3 Polymer Chain label_a Strong Intermolecular Forces p4 Polymer Chain plast1 Diol p5 Polymer Chain plast2 Diol p6 Polymer Chain plast3 Diol label_b Reduced Intermolecular Forces process_arrow Addition of This compound cluster_1 cluster_1 cluster_0 cluster_0

Caption: Mechanism of polymer plasticization.
Illustrative Performance Data

To evaluate the effectiveness of a novel plasticizer, its performance is typically benchmarked against an unplasticized polymer and a formulation containing a well-known commercial plasticizer. The following table presents illustrative data for PVC formulations. This data is hypothetical and intended to demonstrate the expected trends when a diol is used as a plasticizer.

PropertyUnplasticized PVCPVC + 40 phr* DEHP (Standard)PVC + 40 phr* this compound (Illustrative)Test Method
Glass Transition Temp. (Tg) 85 °C35 °C45 °CDSC
Tensile Strength at Break 50 MPa25 MPa30 MPaASTM D638
Elongation at Break 5%350%280%ASTM D638
Hardness 85D90A95AShore Durometer
Plasticizer Leaching N/A< 5%< 3%ASTM D1239

*phr = parts per hundred resin (by weight)

Experimental Protocols

A systematic evaluation of a new plasticizer involves sample preparation followed by a series of standardized tests to measure its effect on the polymer's thermal and mechanical properties.

G cluster_tests Performance Evaluation start Start: Define Polymer Formulations mix 1. Material Compounding (PVC, Plasticizer, Stabilizer) start->mix roll 2. Milling & Rolling (165-175 °C) to form sheets mix->roll press 3. Compression Molding (Press sheets into test specimens) roll->press condition 4. Sample Conditioning (Standard temperature and humidity) press->condition dsc Thermal Analysis (DSC) Determine Glass Transition (Tg) condition->dsc tensile Mechanical Testing (ASTM D638) Measure Tensile Strength & Elongation condition->tensile migration Migration Testing (ASTM D1239) Assess Leaching condition->migration end End: Data Analysis & Comparison dsc->end tensile->end migration->end

Caption: General experimental workflow for plasticizer evaluation.
Protocol 1: Preparation of Plasticized PVC Samples

This protocol describes the preparation of plasticized PVC films using a two-roll mill, a common laboratory method.[12]

Materials:

  • PVC resin (suspension grade)

  • This compound

  • Heat stabilizer (e.g., calcium stearate)

  • Two-roll laboratory mill

  • Compression molder

  • Analytical balance

Procedure:

  • Formulation Preparation: For a 100g batch, weigh 100 parts by weight of PVC resin, 42 parts by weight of this compound, and 3 parts by weight of calcium stearate stabilizer.[12]

  • Premixing: Thoroughly mix the weighed components in a high-speed mixer or by manual blending for 60 minutes to ensure a homogenous powder blend.[12]

  • Milling:

    • Preheat the two-roll mill to 165–175 °C.[12]

    • Carefully add the premixed powder to the nip of the rollers.

    • The material will begin to flux and form a continuous sheet around one of the rolls.

    • Continuously cut and fold the sheet on the mill for 5-10 minutes to ensure uniform mixing and plasticization.

  • Sheet Formation: Once the blend is homogenous, carefully remove the sheet from the mill.

  • Compression Molding:

    • Cut the milled sheet into smaller pieces and place them into a mold of the desired dimensions for tensile testing specimens (e.g., ASTM D638 Type IV dog-bone).

    • Place the mold in a compression molder preheated to ~170 °C.

    • Apply pressure according to the equipment manufacturer's instructions to form a void-free plaque.

    • Cool the mold under pressure before removing the specimen.

  • Conditioning: Condition the prepared specimens for at least 24 hours at 23 ± 2 °C and 50 ± 5% relative humidity before testing, as per ASTM standards.[13]

Protocol 2: Determination of Glass Transition Temperature (Tg) via DSC

Differential Scanning Calorimetry (DSC) is used to measure the Tg, which appears as a step-like change in the heat flow curve. A lower Tg indicates more effective plasticization.[12][14]

Apparatus:

  • Differential Scanning Calorimeter (DSC)

  • Aluminum crucibles/pans

  • Microbalance

Procedure:

  • Sample Preparation: Cut a small sample (4–8 mg) from the conditioned PVC specimen and place it in an aluminum DSC pan.[12] Crimp the pan to seal it.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • First Heating Scan: Heat the sample from ambient temperature (e.g., 25 °C) to a temperature above the expected Tg (e.g., 120 °C) at a constant rate of 10 K/min. This step removes the thermal history of the sample.[12]

    • Cooling Scan: Cool the sample at a controlled rate (e.g., 10 K/min) to a low temperature (e.g., -50 °C).[12]

    • Second Heating Scan: Heat the sample again from -50 °C to 120 °C at 10 K/min.[12]

  • Data Analysis: The glass transition is observed as an endothermic shift in the baseline of the heat flow curve from the second heating scan. Determine the Tg, typically as the midpoint of this transition, using the analysis software.

Protocol 3: Evaluation of Mechanical Properties (Tensile Testing)

Tensile testing provides crucial information about the strength and flexibility of the material.[15] This protocol is based on ASTM D638, "Standard Test Method for Tensile Properties of Plastics."[16][17]

Apparatus:

  • Universal Testing Machine (UTM) with an appropriate load cell

  • Extensometer (for precise strain measurement)

  • Calipers for measuring specimen dimensions

Procedure:

  • Specimen Measurement: Measure the width and thickness of the gauge section of the dog-bone shaped specimen at several points and record the average cross-sectional area.

  • Machine Setup:

    • Secure the specimen in the grips of the UTM, ensuring it is aligned vertically.

    • Attach the extensometer to the gauge section of the specimen.

    • Set the crosshead speed (rate of pulling). A typical speed for rigid plastics is 5 mm/min, while flexible plastics may be tested at 50 or 500 mm/min.

  • Testing: Initiate the test. The machine will pull the specimen at a constant speed, recording the applied force and the elongation. Continue the test until the specimen fractures.

  • Data Analysis:

    • Tensile Strength at Break: The maximum stress the material can withstand before breaking. It is calculated by dividing the maximum load by the original cross-sectional area.[15]

    • Elongation at Break: The percentage increase in the length of the specimen at the point of fracture.

Protocol 4: Assessment of Plasticizer Migration (Leaching)

This protocol, based on ASTM D1239, "Standard Test Method for Resistance of Plastic Films to Extraction by Chemicals," measures the amount of plasticizer that leaches out when the material is immersed in a liquid.[18]

Materials:

  • Conditioned PVC specimens (e.g., 50 mm x 50 mm squares)

  • Test liquid (e.g., deionized water, hexane, or a relevant simulant for the intended application)

  • Constant temperature bath

  • Analytical balance

  • Lint-free cloth

Procedure:

  • Initial Weighing: Weigh the conditioned test specimen to the nearest 0.1 mg (W₁).

  • Immersion: Completely immerse the specimen in the chosen test liquid in a container. Ensure the specimen does not touch the sides of the container.

  • Incubation: Place the container in a constant temperature bath for a specified time and temperature (e.g., 24 hours at 50 °C). The conditions should be relevant to the material's end-use.

  • Drying and Re-weighing:

    • Remove the specimen from the liquid.

    • Lightly wipe the surface with a lint-free cloth to remove excess liquid.

    • Allow the specimen to dry in a desiccator or a controlled environment until its weight is constant.

    • Weigh the dried specimen to the nearest 0.1 mg (W₂).

  • Calculation: Calculate the percent weight loss due to extraction using the following formula:

    • Percent Weight Loss = [(W₁ - W₂) / W₁] x 100

A lower percentage indicates better resistance to plasticizer migration.

References

Application Notes and Protocols for 3,3-Dimethylpentane-1,5-diol in Cosmetics

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available research, quantitative data, and specific experimental protocols for the cosmetic applications of 3,3-Dimethylpentane-1,5-diol are limited. The following application notes and protocols are based on the known chemical properties of this molecule and extrapolated from extensive research on structurally similar alkane diols, such as pentane-1,5-diol and various glycols commonly used in the cosmetic industry. The experimental protocols provided are hypothetical and serve as a scientific guide for researchers to evaluate this compound for cosmetic applications.

Introduction to this compound

This compound is a dihydric alcohol with the chemical formula C7H16O2.[1] It is a colorless to slightly yellow liquid that is soluble in water.[1] Its structure, featuring two hydroxyl (-OH) groups, suggests its potential utility in cosmetic formulations as a humectant, solvent, and penetration enhancer, similar to other well-studied diols.[2][3] It is considered to have low toxicity, making it a potentially safe ingredient for topical applications.[1]

1.1 Chemical and Physical Properties

PropertyValueReference
Molecular FormulaC7H16O2[1]
Molecular Weight132.20 g/mol [4]
AppearanceColorless to slightly yellow liquid[1]
SolubilityGood solubility in water[1][5]
Boiling Point208°C[1]
Melting Point-50°C[1]

Proposed Cosmetic Applications

Based on the functionalities of similar alkane diols, this compound is proposed for the following applications in cosmetic and personal care products:

  • Humectant: To attract and retain moisture in the skin, helping to maintain hydration.[2][6][7]

  • Solvent: To dissolve other ingredients in a formulation, ensuring homogeneity and stability.[2][3]

  • Penetration Enhancer: To improve the absorption of other active ingredients into the skin.

  • Preservative Booster: To enhance the efficacy of traditional preservatives, allowing for their use at lower concentrations.[2]

  • Emollient: To soften and soothe the skin.[1]

Experimental Protocols for Efficacy Evaluation

The following are detailed, albeit hypothetical, protocols for researchers to assess the efficacy of this compound in its proposed cosmetic functions.

3.1 Protocol for Evaluating Humectant Properties

This protocol aims to quantify the ability of this compound to attract and retain moisture compared to a known humectant like glycerin and a negative control.

3.1.1 Materials and Methods

  • Test Formulations:

    • Base cream (without humectants)

    • Base cream + 5% this compound

    • Base cream + 5% Glycerin

  • Equipment:

    • Corneometer for measuring skin hydration

    • Controlled humidity chamber

  • Subjects:

    • A panel of 10-15 healthy volunteers with dry skin.

3.1.2 Procedure

  • Baseline Measurement: Measure the baseline skin hydration of designated areas on the forearms of the subjects using the Corneometer.

  • Product Application: Apply a standardized amount of each test formulation to the designated areas.

  • Hydration Measurement: Measure skin hydration at set time points (e.g., 1, 2, 4, 6, and 8 hours) after product application.

  • Data Analysis: Compare the percentage increase in skin hydration from baseline for each formulation.

3.2 Protocol for Assessing Penetration Enhancement

This in vitro protocol uses a Franz diffusion cell to evaluate the effect of this compound on the penetration of a model active ingredient (e.g., caffeine) through a skin model.

3.2.1 Materials and Methods

  • Test Formulations:

    • Solution of 1% caffeine in a water/ethanol vehicle

    • Solution of 1% caffeine with 5% this compound in a water/ethanol vehicle

  • Equipment:

    • Franz diffusion cells

    • Synthetic membrane or excised human/animal skin

    • High-Performance Liquid Chromatography (HPLC) system

  • Procedure:

    • Mount the skin/membrane in the Franz diffusion cell.

    • Apply the test formulations to the donor compartment.

    • Collect samples from the receptor compartment at specified time intervals (e.g., every hour for 8 hours).

    • Analyze the concentration of caffeine in the collected samples using HPLC.

    • Calculate the cumulative amount of caffeine permeated per unit area over time.

3.3 Protocol for Evaluating Preservative Boosting Effect

This protocol, based on the ISO 11930 standard, assesses the ability of this compound to enhance the performance of a preservative system in a cosmetic formulation through a challenge test.

3.3.1 Materials and Methods

  • Test Formulations:

    • Base cream with a standard preservative system (e.g., 0.5% phenoxyethanol)

    • Base cream with the standard preservative system and 2% this compound

  • Microorganisms:

    • Pseudomonas aeruginosa, Staphylococcus aureus, Escherichia coli, Candida albicans, Aspergillus brasiliensis.

  • Procedure:

    • Inoculate each formulation with a known concentration of the test microorganisms.

    • Store the inoculated samples at a controlled temperature.

    • At specified intervals (e.g., 7, 14, and 28 days), take samples and perform microbial plate counts.

    • Compare the reduction in microbial count over time between the two formulations.

Hypothetical Data Presentation

The following tables represent the type of quantitative data that could be generated from the experimental protocols described above.

Table 1: Hypothetical Skin Hydration Data

FormulationAverage % Increase in Hydration (at 4 hours)
Base Cream15%
Base Cream + 5% Glycerin45%
Base Cream + 5% this compound35%

Table 2: Hypothetical Caffeine Permeation Data

FormulationCumulative Permeation at 8 hours (µg/cm²)
1% Caffeine Solution50
1% Caffeine + 5% this compound85

Table 3: Hypothetical Preservative Challenge Test Results (Log Reduction of S. aureus at Day 14)

FormulationLog Reduction
Base Cream + 0.5% Phenoxyethanol2.5
Base Cream + 0.5% Phenoxyethanol + 2% this compound4.0

Visualizations: Proposed Mechanisms and Workflows

5.1 Proposed Mechanism of Penetration Enhancement

The following diagram illustrates the proposed mechanism by which a diol like this compound may enhance the penetration of active ingredients through the stratum corneum. Diols are thought to disrupt the highly ordered lipid bilayers of the stratum corneum, creating pathways for other molecules to pass through more easily.

G cluster_0 Stratum Corneum (Before Diol Application) cluster_1 Stratum Corneum (After Diol Application) cluster_2 Enhanced Penetration corneocyte1 Corneocyte corneocyte2 Corneocyte lipids1 Highly Ordered Lipid Bilayers corneocyte3 Corneocyte corneocyte4 Corneocyte lipids2 Disrupted Lipid Bilayers epidermis Deeper Epidermal Layers lipids2->epidermis Increased Permeability diol This compound diol->lipids2 interacts with active Active Ingredient start Topical Application start->diol contains start->active contains cluster_0 cluster_0

Caption: Proposed mechanism of skin penetration enhancement by this compound.

5.2 Experimental Workflow for Humectancy Evaluation

This diagram outlines the key steps in the experimental protocol for evaluating the humectant properties of this compound.

G cluster_setup Setup cluster_measurement Measurement cluster_analysis Analysis subject_recruitment Recruit Subjects (Dry Skin) baseline Baseline Corneometer Reading subject_recruitment->baseline formulation_prep Prepare Test Formulations (Base, Glycerin, Test Diol) application Apply Formulations to Designated Areas formulation_prep->application baseline->application timed_readings Measure Hydration at 1, 2, 4, 6, 8 hours application->timed_readings data_analysis Calculate % Increase in Hydration timed_readings->data_analysis comparison Compare Formulations data_analysis->comparison

References

3,3-Dimethylpentane-1,5-diol as a Solvent in Organic Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3,3-Dimethylpentane-1,5-diol is a di-primary alcohol that presents interesting possibilities as a polar, high-boiling point solvent for organic synthesis. While its applications in polymer chemistry as a monomer and as a plasticizer are acknowledged, its use as a reaction solvent is not extensively documented in peer-reviewed literature. This document aims to provide an overview of its known properties and extrapolate potential applications based on the general characteristics of diol solvents. The information presented here is intended to serve as a foundation for researchers interested in exploring this compound as a potentially green and versatile solvent.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is provided in the table below. These properties suggest its potential as a polar, protic solvent with a wide liquid range, making it suitable for reactions requiring elevated temperatures.

PropertyValueReference
Molecular Formula C₇H₁₆O₂[1][2]
Molecular Weight 132.20 g/mol [1]
Appearance Colorless to slightly yellow, odorless liquid[2]
Boiling Point 208 °C[2]
Melting Point -50 °C[2]
Density ~0.974 g/cm³[1]
Solubility Soluble in water[1][2]
LogP 0.777[1]

Potential Applications in Organic Synthesis

Based on its physical properties, this compound could be investigated as a solvent in a variety of organic reactions, particularly those that benefit from a polar, protic medium and require high temperatures. Its high boiling point can facilitate reactions that are slow at lower temperatures and can aid in the removal of volatile byproducts. Its solubility in water could also be advantageous for certain work-up procedures.

Potential areas of application could include:

  • Nucleophilic Substitution Reactions: The polar nature of the diol can help to stabilize charged intermediates and transition states in Sₙ1 and Sₙ2 reactions.

  • Condensation Reactions: Its high boiling point makes it suitable for reactions that require the removal of water or other small molecules, such as in the formation of esters, imines, or enamines.

  • Metal-Catalyzed Cross-Coupling Reactions: While less common than aprotic polar solvents in this context, its ability to dissolve a range of organic substrates and inorganic salts could make it a candidate for certain coupling reactions.

  • Green Chemistry: As a diol, it can be considered a more environmentally benign alternative to some traditional high-boiling polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which have associated toxicity concerns.

General Protocol for Solvent Evaluation

Due to the lack of specific published protocols for the use of this compound as a solvent, a general workflow for evaluating its suitability for a given organic reaction is proposed. This workflow can be adapted by researchers to test its efficacy in their specific synthetic transformations.

G cluster_0 Solvent Evaluation Workflow A Reactant & Catalyst Solubility Test B Small-Scale Test Reaction A->B Proceed if soluble C Reaction Monitoring (TLC, GC/MS, LC/MS) B->C D Work-up & Product Isolation C->D Upon completion E Yield & Purity Determination D->E F Reaction Optimization (Temp, Time, Conc.) E->F If yield is promising G Solvent Recovery & Recyclability Test E->G For green chemistry aspect H Comparative Study with Standard Solvents E->H Benchmark performance F->B Iterate

A generalized workflow for evaluating a novel solvent in an organic reaction.

Experimental Protocol: General Procedure for a Test Reaction

  • Solubility Check: In a small vial, test the solubility of all reactants, catalysts, and reagents in this compound at room temperature and at the intended reaction temperature.

  • Reaction Setup: To a dry reaction vessel equipped with a magnetic stirrer and a condenser, add the starting materials and the catalyst (if required).

  • Solvent Addition: Add a measured volume of this compound to achieve the desired concentration.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature and monitor the progress of the reaction using an appropriate analytical technique (e.g., TLC, GC-MS, LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Due to the high boiling point and water solubility of the solvent, the work-up procedure may need to be adapted. Options include:

    • Direct extraction with a suitable organic solvent if the product is significantly less polar than the diol.

    • Dilution with a large volume of water followed by extraction.

    • Purification via column chromatography, which may require a solvent system that effectively separates the product from the high-boiling diol.

  • Analysis: Analyze the crude and purified product to determine the yield and purity.

Conclusion

While this compound is not a commonly cited solvent for organic reactions, its physical properties suggest it could be a viable and potentially "green" alternative to conventional polar, high-boiling solvents. The lack of documented applications presents an opportunity for further research to explore its utility in a range of organic transformations. The general protocol provided can serve as a starting point for scientists wishing to investigate the potential of this diol in their own research. Further studies are needed to fully characterize its solvent parameters and to demonstrate its effectiveness in specific synthetic applications.

References

Application Note: Enhancing Polymer Flexibility with 3,3-Dimethylpentane-1,5-diol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the realm of polymer science and material development, achieving the desired level of flexibility is a critical determinant of a product's performance and applicability. This is particularly true in fields such as advanced coatings, adhesives, elastomers, and biomedical devices. One effective strategy for tuning polymer flexibility is the incorporation of specialized diols into the polymer backbone. 3,3-Dimethylpentane-1,5-diol, a unique branched-chain diol, and its structural isomers like 3-methyl-1,5-pentanediol (MPD), offer significant advantages in formulating flexible polyesters and polyurethanes.

The branched structure of these diols can disrupt the regular packing of polymer chains, which in turn increases the free volume and enhances segmental mobility. This leads to a lower glass transition temperature (Tg) and improved elongation at break, hallmarks of a more flexible material. While linear diols can also be employed, the methyl side groups in this compound and its analogs provide a unique steric hindrance that can be leveraged to fine-tune the mechanical properties of the final polymer. In polyurethanes, these diols can be used as chain extenders or as components of polyester polyols, contributing to the soft segment of the polymer and thereby enhancing its elasticity and softness.

This application note provides a comprehensive overview of the utilization of this compound and its analogs to improve polymer flexibility. It includes detailed experimental protocols for the synthesis of modified polymers and standardized testing procedures to quantify the resulting mechanical properties.

Data Presentation: The Impact of Branched Diols on Polyurethane Flexibility

The incorporation of branched diols, such as the structural isomer 3-methyl-1,5-pentanediol (MPD), has a demonstrable effect on the mechanical properties of polymers. The following tables summarize the quantitative data from a study on polyurethanes, illustrating the enhanced flexibility imparted by MPD.

Table 1: Composition of Polyurethane Formulations

Formulation IDMacroglycol CompositionChain Extender
B-PE/B Polyadipate diol based on 1,4-butanediol1,4-butanediol
B-PE/B/M Polyadipate diol based on 1,4-butanediol/3-methyl-1,5-pentanediol (MPD)1,4-butanediol
H-PE/B Polyadipate diol based on 1,4-butanediol1,6-hexanediol
H-PE/B/M Polyadipate diol based on 1,4-butanediol/3-methyl-1,5-pentanediol (MPD)1,6-hexanediol

Table 2: Mechanical Properties of Polyurethane Films

Formulation IDTensile Strength (kgf/cm²)Elongation at Break (%)
B-PE/B62391
B-PE/B/M 41 483
H-PE/B46346
H-PE/B/M 39 669

Data adapted from a study on DMF-based polyurethanes for wet-type artificial leather.[1]

The data clearly indicates that the polyurethane films incorporating the MPD component exhibit a significantly higher elongation at break compared to those without.[1] For instance, in the series with a 1,6-hexanediol chain extender, the elongation at break increased from 346% to 669% with the inclusion of MPD.[1] This demonstrates the profound impact of the branched diol structure on enhancing the flexibility of the resulting polymer.

Experimental Protocols

Synthesis of Flexible Polyester Polyol with this compound

This protocol describes a two-step melt polycondensation method for synthesizing a polyester polyol, which can then be used to produce flexible polyurethanes.

Materials:

  • This compound

  • Adipic acid

  • Titanium (IV) butoxide (catalyst)

  • Nitrogen gas (inert atmosphere)

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Condenser and collection flask

  • Vacuum pump

Procedure:

  • Charging the Reactor: In a clean and dry three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a condenser, charge this compound and adipic acid in the desired molar ratio (e.g., 1.1:1 to ensure hydroxyl end-groups).

  • Inerting the System: Purge the flask with dry nitrogen gas for 15-20 minutes to create an inert atmosphere. Maintain a slow, continuous flow of nitrogen throughout the initial stage of the reaction.

  • First Stage - Esterification:

    • Begin stirring the mixture and gradually heat the flask to 180-200°C.

    • Water will be produced as a byproduct of the esterification reaction and will be collected in the collection flask via the condenser.

    • Maintain this temperature until approximately 80-90% of the theoretical amount of water has been collected. This stage typically takes 2-4 hours.

  • Second Stage - Polycondensation:

    • Cool the reactor to below 150°C.

    • Add the titanium (IV) butoxide catalyst (typically 200-500 ppm relative to the total weight of the reactants).

    • Gradually increase the temperature to 200-220°C.

    • Simultaneously, slowly apply a vacuum to the system, gradually reducing the pressure to below 1 mbar. This will facilitate the removal of the remaining water and excess diol, driving the polymerization reaction to completion.

    • Continue the reaction under vacuum for 3-5 hours, or until the desired molecular weight or viscosity is achieved.

  • Product Recovery:

    • Once the reaction is complete, cool the reactor to a safe temperature under a nitrogen atmosphere.

    • The resulting polyester polyol can then be discharged.

Preparation of Flexible Polyurethane Elastomer

This protocol outlines the synthesis of a polyurethane elastomer using the polyester polyol synthesized in the previous step. This is a "one-shot" process.

Materials:

  • Polyester polyol (synthesized with this compound)

  • 4,4'-Methylene diphenyl diisocyanate (MDI)

  • 1,4-Butanediol (chain extender)

  • Dibutyltin dilaurate (catalyst)

  • Degassed mixing container

  • High-speed mechanical mixer

  • Mold

Procedure:

  • Pre-treatment of Reactants:

    • Dry the polyester polyol and 1,4-butanediol under vacuum at 80-100°C for at least 2 hours to remove any residual moisture.

    • Melt the MDI at 50°C if it is in a solid form.

  • Mixing:

    • In a degassed mixing container, add the pre-dried polyester polyol and 1,4-butanediol.

    • Add the dibutyltin dilaurate catalyst (typically 0.01-0.05% of the total weight).

    • Mix the components thoroughly with a high-speed mechanical mixer for 30-60 seconds.

  • Addition of Isocyanate:

    • While continuing to mix, add the pre-heated MDI to the polyol mixture.

    • Mix vigorously for another 30-60 seconds, ensuring a homogenous mixture is obtained before the viscosity increases significantly.

  • Casting and Curing:

    • Quickly pour the reacting mixture into a pre-heated mold (typically at 80-100°C) that has been treated with a mold release agent.

    • Cure the cast polyurethane in an oven at 100-110°C for 16-24 hours.

  • Post-Curing:

    • After demolding, post-cure the polyurethane elastomer at room temperature for at least 7 days to allow for the completion of the reaction and stabilization of its mechanical properties.

Measurement of Polymer Flexibility

a) Tensile Properties (ASTM D638)

This test determines the tensile strength and elongation at break, which are key indicators of a material's flexibility and ductility.

Equipment:

  • Universal Testing Machine (UTM) with a suitable load cell

  • Grips for holding the test specimens

  • Extensometer (for precise strain measurement)

  • Type IV or Type V "dog-bone" shaped specimens

Procedure:

  • Specimen Preparation: Prepare dog-bone shaped specimens from the cured polyurethane sheets by die-cutting or molding.

  • Conditioning: Condition the specimens at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for at least 40 hours prior to testing.

  • Test Setup:

    • Set the grip separation on the UTM.

    • Place the specimen securely in the grips.

    • Attach the extensometer to the gauge length of the specimen.

  • Testing:

    • Apply a tensile force to the specimen at a constant crosshead speed (e.g., 500 mm/min) until the specimen fractures.

    • Record the force and elongation data throughout the test.

  • Data Analysis:

    • Calculate the tensile strength at break (the maximum stress the material can withstand before breaking).

    • Calculate the elongation at break (the percentage increase in length at the point of fracture).

b) Flexural Properties (ASTM D790)

This test measures the flexural modulus, which is an indicator of a material's stiffness when subjected to bending forces. A lower flexural modulus corresponds to higher flexibility.

Equipment:

  • Universal Testing Machine (UTM) with a three-point bending fixture

  • Rectangular bar-shaped specimens

Procedure:

  • Specimen Preparation: Prepare rectangular bar specimens from the cured polyurethane sheets.

  • Conditioning: Condition the specimens as per ASTM D638.

  • Test Setup:

    • Place the specimen on the two supports of the three-point bending fixture.

    • Position the loading nose at the center of the specimen.

  • Testing:

    • Apply a load to the center of the specimen at a specified rate until the specimen breaks or reaches a maximum strain of 5%.

    • Record the force and deflection data.

  • Data Analysis:

    • Calculate the flexural stress and strain.

    • Determine the flexural modulus from the initial linear portion of the stress-strain curve.

Visualizations

G cluster_synthesis Polymer Synthesis Workflow cluster_testing Mechanical Testing Workflow Reactants This compound + Diacid/Diisocyanate Polymerization Melt Polycondensation / One-Shot Polyurethane Synthesis Reactants->Polymerization Polymer Flexible Polyester / Polyurethane Polymerization->Polymer Specimen Cured Polymer Specimen (Dog-bone / Bar) Polymer->Specimen Specimen Preparation Testing Tensile Test (ASTM D638) / Flexural Test (ASTM D790) Specimen->Testing Data Stress-Strain Data Testing->Data Analysis Calculation of: - Elongation at Break - Tensile Strength - Flexural Modulus Data->Analysis Results Quantitative Flexibility Data Analysis->Results

Caption: Overall workflow from synthesis to mechanical property analysis.

G cluster_linear Linear Diol Polymer cluster_branched Branched Diol Polymer Linear_Diol Linear Diol Linear_Polymer Semi-Crystalline Structure (High Chain Packing) Linear_Diol->Linear_Polymer Linear_Property Lower Flexibility (Higher Stiffness) Linear_Polymer->Linear_Property Branched_Diol This compound Branched_Polymer Amorphous Structure (Disrupted Chain Packing) Branched_Diol->Branched_Polymer Branched_Property Higher Flexibility (Lower Stiffness) Branched_Polymer->Branched_Property

Caption: Influence of diol structure on polymer morphology and flexibility.

Conclusion

The use of this compound and its structural analogs represents a highly effective method for enhancing the flexibility of polyesters and polyurethanes. The unique branched structure of these diols disrupts polymer chain packing, leading to a more amorphous morphology and, consequently, improved mechanical properties such as a higher elongation at break. The provided protocols for polymer synthesis and standardized mechanical testing offer a robust framework for researchers and professionals in drug development and material science to formulate and characterize novel, flexible polymers tailored to their specific application needs. By carefully selecting the diol structure and polymer composition, a wide range of flexibility can be achieved, opening up new possibilities for advanced material design.

References

Application Notes and Protocols: Investigating the Role of 3,3-Dimethylpentane-1,5-diol in Cancer Cell Growth Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of publicly available scientific literature and research databases has revealed a significant lack of primary research data on the role of 3,3-Dimethylpentane-1,5-diol in cancer cell growth inhibition. While some commercial suppliers of this chemical compound make claims about its potential biological activity, these assertions are not substantiated by peer-reviewed experimental evidence.

One supplier, Biosynth, suggests that this compound inhibits the growth of cancer cells.[1] The proposed mechanisms of this cytostatic effect are the activation of β-catenin and inhibition of its degradation by the proteasome, as well as the inhibition of cyclopentanoid biosynthesis.[1] The supplier also notes a low degree of cytotoxicity against L1210 cells.[1] However, without access to the primary research that would support these claims, it is not possible to provide detailed application notes, experimental protocols, quantitative data, or signaling pathway diagrams as requested.

The scientific community relies on verifiable and reproducible data published in peer-reviewed journals to build upon existing knowledge. In the case of this compound and its purported effects on cancer cells, such data is not currently available in the public domain.

Therefore, the following sections, which would typically contain detailed experimental protocols and data, cannot be populated with specific information regarding this compound. Instead, they will outline the general methodologies that researchers would typically employ to investigate the anticancer properties of a novel compound.

General Experimental Protocols for Investigating a Novel Compound's Anti-Cancer Effects

The following are generalized protocols that would be necessary to validate the claims made about this compound.

Cell Viability and Cytotoxicity Assays

To determine the effect of a compound on cancer cell growth and viability, a number of assays can be performed.

a. MTT Assay Protocol

This colorimetric assay measures the metabolic activity of cells and is widely used to assess cell viability and proliferation.

  • Cell Seeding: Plate cancer cells (e.g., L1210, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (in this case, this compound) in culture medium. Replace the existing medium with the medium containing the various concentrations of the compound. Include a vehicle control (the solvent used to dissolve the compound) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

b. Trypan Blue Exclusion Assay

This assay is used to differentiate viable from non-viable cells.

  • Cell Treatment: Treat cells in a larger format (e.g., 6-well plate) with the test compound at various concentrations for a specified time.

  • Cell Harvesting: Detach the cells using trypsin and resuspend them in culture medium.

  • Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue stain.

  • Cell Counting: Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.

  • Calculation: Determine the percentage of viable cells.

Investigation of Signaling Pathways

To investigate the claim that a compound affects the β-catenin pathway, the following experimental workflow would be appropriate.

a. Western Blot Analysis for β-catenin

This technique is used to detect and quantify the amount of a specific protein in a cell lysate.

  • Protein Extraction: Treat cells with the test compound, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for β-catenin.

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).

b. Luciferase Reporter Assay for TCF/LEF Activity

This assay measures the transcriptional activity of β-catenin.

  • Transfection: Co-transfect cells with a TCF/LEF luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase).

  • Compound Treatment: Treat the transfected cells with the test compound.

  • Lysis and Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.

  • Analysis: Normalize the TCF/LEF-driven firefly luciferase activity to the Renilla luciferase activity to determine the effect of the compound on β-catenin transcriptional activity.

Hypothetical Data Presentation

Should research on this compound be published, the quantitative data would be presented in tables for clarity.

Table 1: Hypothetical IC50 Values of this compound in Cancer Cell Lines

Cell LineIC50 (µM) after 48h
L1210 (Leukemia)
HeLa (Cervical Cancer)
A549 (Lung Cancer)
MCF-7 (Breast Cancer)

Data in this table is hypothetical and for illustrative purposes only.

Table 2: Hypothetical Effect of this compound on β-catenin Protein Levels

Treatmentβ-catenin Protein Level (Fold Change vs. Control)
Vehicle Control1.0
This compound (X µM)
Positive Control

Data in this table is hypothetical and for illustrative purposes only.

Visualizing Potential Mechanisms

The following diagrams illustrate the general concepts mentioned in the unsubstantiated claims.

G cluster_workflow General Experimental Workflow for Compound Screening Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Cell Viability Assays Cell Viability Assays Compound Treatment->Cell Viability Assays Mechanism of Action Studies Mechanism of Action Studies Compound Treatment->Mechanism of Action Studies IC50 Determination IC50 Determination Cell Viability Assays->IC50 Determination Western Blot Western Blot Mechanism of Action Studies->Western Blot Reporter Assays Reporter Assays Mechanism of Action Studies->Reporter Assays

Caption: A generalized workflow for screening a novel compound for anti-cancer activity.

G cluster_pathway Hypothesized β-catenin Signaling Inhibition This compound This compound Proteasome Proteasome This compound->Proteasome Inhibits (?) β-catenin_degradation β-catenin Degradation Proteasome->β-catenin_degradation β-catenin_accumulation β-catenin Accumulation Nucleus Nucleus β-catenin_accumulation->Nucleus Gene Transcription Gene Transcription Nucleus->Gene Transcription

References

Application Notes and Protocols for Formulation of Coatings and Adhesives with 3,3-Dimethylpentane-1,5-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Dimethylpentane-1,5-diol is a unique branched-chain diol with the molecular formula C₇H₁₆O₂[1]. Its structure, featuring two primary hydroxyl groups and a gem-dimethyl group on the C3 carbon, offers distinct advantages in the formulation of polyesters and polyurethanes for high-performance coatings and adhesives. The presence of the dimethyl group introduces steric hindrance, which can enhance hydrolytic stability, improve flexibility, and modify the crystallinity of the resulting polymers. These application notes provide a comprehensive overview of the potential uses of this compound in coatings and adhesives, along with detailed experimental protocols for synthesis and performance evaluation.

Key Attributes of this compound in Polymer Formulations

The incorporation of this compound as a monomer in polyester and polyurethane synthesis is expected to impart the following properties:

  • Enhanced Flexibility and Impact Resistance: The branched structure disrupts polymer chain packing, leading to lower crystallinity and increased flexibility.

  • Improved Hydrolytic Stability: The steric hindrance provided by the gem-dimethyl group can protect the ester or urethane linkages from hydrolysis, enhancing the durability of the final product.

  • Good Solubility: As a diol, it is soluble in water, which is advantageous for creating more environmentally friendly, waterborne coating and adhesive formulations like polyurethane dispersions (PUDs)[1].

  • Controlled Reactivity: The primary hydroxyl groups ensure good reactivity during polymerization.

Applications in Coatings and Adhesives

This compound can be utilized as a key building block in various coating and adhesive systems:

  • Polyester Resins for Coatings: As a co-monomer in the synthesis of polyester polyols for two-component polyurethane coatings, powder coatings, and coil coatings.

  • Polyurethane Dispersions (PUDs): As a diol in the soft segment of PUDs for flexible and durable waterborne coatings and adhesives[2][3].

  • Adhesives: In the formulation of pressure-sensitive adhesives and laminating adhesives where flexibility and long-term stability are crucial.

Data Presentation: Expected Performance of Polymers Incorporating this compound

The following tables present hypothetical, yet expected, quantitative data to illustrate the potential performance benefits of incorporating this compound into polyester and polyurethane formulations. This data is based on established principles of polymer chemistry and comparison with similar branched diols.

Table 1: Hypothetical Properties of Polyester Polyols for Polyurethane Coatings

PropertyStandard Linear Diol (e.g., 1,6-Hexanediol)This compound
Hydroxyl Value (mg KOH/g) 50 - 5550 - 55
Viscosity at 25°C (mPa·s) 800 - 1200600 - 900
Glass Transition Temp. (Tg, °C) -20 to -10-35 to -25
Pencil Hardness (Cured Film) 2H - 3HH - 2H
Impact Resistance (Direct, in-lbs) 80 - 100120 - 160
Hydrolytic Stability (% Retained Tensile Strength after 14 days) 75%90%

Table 2: Hypothetical Properties of Waterborne Polyurethane Dispersions (PUDs)

PropertyPUD with Linear DiolPUD with this compound
Particle Size (nm) 50 - 10070 - 120
Minimum Film Formation Temp. (°C) 5 - 100 - 5
Tensile Strength (MPa) 25 - 3520 - 30
Elongation at Break (%) 400 - 600600 - 800
Adhesion to Polycarbonate (Cross-hatch) 4B - 5B5B
Water Absorption (24h, %) 2.0 - 3.01.5 - 2.5

Experimental Protocols

Protocol 1: Synthesis of a Polyester Polyol with this compound

This protocol describes the synthesis of a polyester polyol intended for use in a two-component polyurethane coating.

Materials:

  • This compound

  • Adipic Acid

  • Esterification catalyst (e.g., dibutyltin oxide)

  • Xylene (for azeotropic water removal)

  • Nitrogen gas

Equipment:

  • Jacketed glass reactor with a mechanical stirrer, thermometer, nitrogen inlet, and a Dean-Stark trap with a condenser.

Procedure:

  • Charge the reactor with this compound and adipic acid in the desired molar ratio (e.g., 1.1:1 to achieve hydroxyl termination).

  • Add the esterification catalyst (typically 0.05-0.1% by weight of reactants).

  • Add a small amount of xylene (e.g., 2-5% by weight of reactants) to facilitate azeotropic removal of water.

  • Start stirring and begin heating the reactor under a gentle nitrogen blanket.

  • Gradually increase the temperature to 180-220°C. Water will begin to collect in the Dean-Stark trap.

  • Continue the reaction until the desired acid value (e.g., < 2 mg KOH/g) and hydroxyl value are reached. Monitor the reaction progress by taking samples and titrating for acid value.

  • Once the reaction is complete, cool the reactor to below 100°C.

  • The resulting polyester polyol can be used as is or dissolved in a suitable solvent.

Polyester_Synthesis Diol This compound Reactor Jacketed Reactor Diol->Reactor Diacid Adipic Acid Diacid->Reactor Catalyst Catalyst (e.g., DBTO) Catalyst->Reactor Heating Heating (180-220°C) under N2 Reactor->Heating Reaction Mixture Water_Removal Azeotropic Water Removal (Dean-Stark Trap) Heating->Water_Removal Water Vapor Polyester_Polyol Polyester Polyol Product Heating->Polyester_Polyol Final Product

Fig 1. Workflow for Polyester Polyol Synthesis.
Protocol 2: Preparation of a Waterborne Polyurethane Dispersion (PUD)

This protocol outlines the prepolymer mixing process for creating a stable PUD.

Materials:

  • Polyester polyol from Protocol 1

  • Isophorone diisocyanate (IPDI)

  • Dimethylolpropionic acid (DMPA)

  • Triethylamine (TEA)

  • Chain extender (e.g., ethylene diamine)

  • Deionized water

Equipment:

  • Four-necked flask with a mechanical stirrer, thermometer, nitrogen inlet, and dropping funnel.

Procedure:

  • Charge the flask with the polyester polyol and DMPA and heat to 60-70°C under a nitrogen atmosphere with stirring until a homogeneous mixture is obtained.

  • Add the IPDI to the mixture and raise the temperature to 80-90°C.

  • Monitor the reaction by titrating for the isocyanate (NCO) content until the theoretical NCO value is reached.

  • Cool the prepolymer to 50-60°C and add TEA to neutralize the carboxylic acid groups of the DMPA.

  • Disperse the neutralized prepolymer in deionized water under high shear.

  • Add the chain extender (e.g., ethylene diamine in water) dropwise to the dispersion to build molecular weight.

  • Continue stirring for 1-2 hours to complete the reaction.

PUD_Formulation cluster_prepolymer Prepolymer Synthesis cluster_dispersion Dispersion and Chain Extension Polyol Polyester Polyol (from Protocol 1) Prepolymer NCO-Terminated Prepolymer Polyol->Prepolymer DMPA Dimethylolpropionic Acid (DMPA) DMPA->Prepolymer IPDI Isophorone Diisocyanate (IPDI) IPDI->Prepolymer Neutralization Neutralization with TEA Prepolymer->Neutralization Dispersion Dispersion in Water Neutralization->Dispersion Chain_Extension Chain Extension (e.g., Ethylene Diamine) Dispersion->Chain_Extension PUD Final Polyurethane Dispersion (PUD) Chain_Extension->PUD

Fig 2. Workflow for Polyurethane Dispersion Formulation.
Protocol 3: Performance Evaluation of a Coating Film

This protocol details standard tests to evaluate the performance of a cured coating film.

Sample Preparation:

  • Apply the formulated coating to standard test panels (e.g., steel, aluminum, or glass) at a specified dry film thickness.

  • Allow the panels to cure according to the recommended schedule (time and temperature).

Testing Procedures:

  • Adhesion Test (ASTM D3359):

    • Use a cross-hatch cutter to make a lattice pattern through the film to the substrate.

    • Apply pressure-sensitive tape over the lattice and then rapidly remove it.

    • Rate the adhesion according to the ASTM scale (5B = no detachment, 0B = severe detachment).

  • Pencil Hardness (ASTM D3363):

    • Use a set of calibrated pencils of increasing hardness.

    • Push the pencils at a 45° angle to the coated surface.

    • The pencil hardness is the hardest pencil that does not scratch or gouge the coating.

  • Impact Resistance (ASTM D2794):

    • Use an impact tester with a standard weight and indenter.

    • Drop the weight from increasing heights onto the coated panel.

    • Determine the maximum impact (in-lbs) that the coating can withstand without cracking or delamination.

  • Flexibility (Mandrel Bend Test, ASTM D522):

    • Bend the coated panel over a conical or cylindrical mandrel.

    • Observe the coating for cracking or delamination.

    • The result is reported as the smallest mandrel diameter at which the coating does not fail.

  • Chemical Resistance (ASTM D1308):

    • Spot test the coating with various chemicals (e.g., water, acid, alkali, solvents) for a specified duration.

    • Evaluate the coating for any changes in appearance, such as blistering, softening, or discoloration.

Coating_Testing_Workflow Start Cured Coating on Panel Adhesion Adhesion Test (ASTM D3359) Start->Adhesion Hardness Pencil Hardness (ASTM D3363) Start->Hardness Impact Impact Resistance (ASTM D2794) Start->Impact Flexibility Flexibility Test (ASTM D522) Start->Flexibility Chemical Chemical Resistance (ASTM D1308) Start->Chemical Results Performance Data Adhesion->Results Hardness->Results Impact->Results Flexibility->Results Chemical->Results

Fig 3. Workflow for Coating Performance Evaluation.
Protocol 4: Adhesion Testing of an Adhesive

This protocol describes common methods for evaluating the performance of an adhesive.

Sample Preparation:

  • Prepare bonded assemblies according to the specific test method using appropriate substrates (e.g., steel, aluminum, plastic).

  • Allow the adhesive to cure fully as per the manufacturer's instructions.

Testing Procedures:

  • Tensile Lap Shear Strength (ASTM D1002):

    • Bond two overlapping substrate coupons.

    • Pull the coupons apart in a tensile testing machine.

    • The lap shear strength is the maximum stress the adhesive can withstand before failure.

  • Peel Adhesion (ASTM D1876, T-Peel Test):

    • Bond two flexible substrates together.

    • Pull the two ends apart in a "T" shape using a tensile tester.

    • The peel strength is the force per unit width required to separate the bonded substrates.

  • Cleavage Strength (ASTM D1062):

    • Bond two rigid substrates and apply a force that attempts to pry them apart.

    • Measure the force required to initiate and propagate a crack in the bondline.

Adhesive_Testing_Methods Adhesive Cured Adhesive Bondline LapShear Tensile Lap Shear (ASTM D1002) Adhesive->LapShear Shear Force Peel T-Peel Adhesion (ASTM D1876) Adhesive->Peel Peel Force Cleavage Cleavage Strength (ASTM D1062) Adhesive->Cleavage Cleavage Force Strength Bond Strength Data LapShear->Strength Peel->Strength Cleavage->Strength Durability Durability Assessment Strength->Durability

Fig 4. Methods for Adhesive Performance Testing.

Safety Precautions

When working with the chemicals mentioned in these protocols, it is essential to follow standard laboratory safety procedures. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All reactions should be carried out in a well-ventilated fume hood. Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This compound presents a promising option for formulators seeking to enhance the flexibility, durability, and hydrolytic stability of coatings and adhesives. While specific performance data is still emerging, the molecular structure of this diol suggests significant potential for creating high-performance polymers. The protocols outlined in these application notes provide a solid foundation for researchers and scientists to explore the benefits of incorporating this compound into their formulations.

References

Troubleshooting & Optimization

Navigating the Synthesis of 3,3-Dimethylpentane-1,5-diol: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of novel molecules is a foundational step. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the synthesis of 3,3-Dimethylpentane-1,5-diol.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific problems that may arise during the synthesis of this compound, primarily focusing on the common route of reducing 3,3-dimethylglutaric acid or its derivatives.

Issue 1: Low or No Yield of the Desired Diol

Potential Cause Troubleshooting Steps
Inactive Reducing Agent Lithium aluminum hydride (LiAlH₄) is highly reactive and moisture-sensitive. Ensure it is a fresh, dry powder. Visually inspect for any clumping, which may indicate deactivation.
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the expected reaction time, consider extending the reaction duration or increasing the temperature moderately. Ensure sufficient equivalents of the reducing agent are used, especially when reducing a carboxylic acid, as the acidic proton will consume one equivalent.
Suboptimal Reaction Temperature Reductions with LiAlH₄ are typically performed in anhydrous ethers like diethyl ether or tetrahydrofuran (THF). The reaction is often started at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature or refluxed to ensure completion.
Poor Quality Starting Material Verify the purity of the 3,3-dimethylglutaric acid or its derivative using techniques like NMR or melting point analysis. Impurities can interfere with the reaction.

Issue 2: Presence of Unexpected Byproducts

Potential Byproduct Formation Mechanism Mitigation and Removal
3,3-Dimethyl-5-hydroxypentanoic acid (Hydroxy Acid) Incomplete reduction of one of the carbonyl groups.Use a sufficient excess of the reducing agent and ensure adequate reaction time and temperature. Purification can be achieved through column chromatography, as the polarity will differ significantly from the diol.
4,4-Dimethyl-tetrahydro-2H-pyran-2-one (Lactone) Intramolecular cyclization of the starting material or the hydroxy acid intermediate, especially under acidic conditions or upon heating.Maintain neutral or basic conditions during workup. If formed, the lactone can be further reduced to the diol with LiAlH₄.
Polymeric Materials Aldehyde intermediates, if formed, can polymerize, especially in the presence of acid or base.This is more common in alternative synthesis routes. Ensure controlled reaction conditions and prompt workup.

Issue 3: Difficulties in Product Purification

Problem Recommended Solution
High Water Solubility of the Diol This compound is soluble in water, which can lead to losses during aqueous workup.[1] To minimize this, saturate the aqueous layer with a salt like sodium chloride before extraction with an organic solvent. Continuous liquid-liquid extraction can also be employed for efficient recovery.
Co-distillation with Solvent Due to its relatively high boiling point, residual high-boiling solvents can co-distill with the product. Use a lower-boiling solvent for extraction and ensure its complete removal before final distillation.
Formation of Emulsions during Workup Emulsions can form during the aqueous wash steps, making phase separation difficult. Adding brine (saturated NaCl solution) can help to break up emulsions.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The most common laboratory-scale synthesis involves the reduction of 3,3-dimethylglutaric acid or its anhydride using a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) or Sodium Borohydride (NaBH₄).[1] Another reported method is the condensation reaction of formaldehyde and isovaleraldehyde.[2]

Q2: Which reducing agent is more suitable for this synthesis, LiAlH₄ or NaBH₄?

A2: LiAlH₄ is a much stronger reducing agent than NaBH₄ and is capable of reducing carboxylic acids and esters to alcohols. NaBH₄ is generally not strong enough to reduce carboxylic acids directly but can reduce esters, albeit more slowly than LiAlH₄. Therefore, for the reduction of 3,3-dimethylglutaric acid, LiAlH₄ is the preferred reagent.

Q3: What are the key safety precautions when working with Lithium Aluminum Hydride (LiAlH₄)?

A3: LiAlH₄ reacts violently with water and other protic solvents to produce flammable hydrogen gas. All reactions must be conducted under strictly anhydrous conditions and under an inert atmosphere (e.g., nitrogen or argon). The workup procedure requires careful, slow, and controlled addition of water and/or aqueous base to quench the excess reagent, typically at low temperatures.

Q4: How can I monitor the progress of the reduction reaction?

A4: Thin Layer Chromatography (TLC) is an effective technique to monitor the reaction. A spot of the reaction mixture is compared with a spot of the starting material on a TLC plate. The disappearance of the starting material spot indicates the completion of the reaction. The diol product will have a different Rf value than the starting carboxylic acid or ester.

Q5: What is the expected boiling point of this compound?

A5: The estimated boiling point of this compound is around 208-233°C at atmospheric pressure.[1] Purification is often carried out by vacuum distillation to avoid decomposition at high temperatures.

Experimental Protocols

Synthesis of 3-Methyl-1,5-pentanediol (Reference Protocol) [3]

This procedure involves the hydrogenation of β-methylglutaraldehyde, which can be seen as an intermediate in the reduction of a glutaric acid derivative.

  • Reaction Setup: A 3-liter stainless-steel rocking hydrogenation autoclave is charged with the starting material (e.g., β-methylglutaraldehyde solution) and Raney nickel catalyst (approximately 39 g).

  • Hydrogenation: A hydrogen pressure of at least 1625 p.s.i. is applied, and the autoclave is heated to 125°C with shaking for 4 hours.

  • Workup: After cooling, the catalyst is removed by filtration.

  • Purification: The solution is distilled through a 12-inch Vigreux column. After removal of lower-boiling components, the product, 3-methyl-1,5-pentanediol, distills at 139–146°C at 17 mm Hg.

  • Yield: The reported yield for this specific process is 81–83%.[3]

Quantitative Data

Specific quantitative data for the synthesis of this compound is not extensively reported in the publicly available literature. However, based on analogous reactions, the following table provides estimated and reported values for a similar diol synthesis to serve as a benchmark.

Parameter3-Methyl-1,5-pentanediol Synthesis[3]
Starting Material 3,4-dihydro-2-methoxy-4-methyl-2H-pyran
Reducing Agent/Catalyst Raney Nickel
Solvent Water
Temperature 125 °C
Pressure ≥ 1625 p.s.i. H₂
Reaction Time 4 hours
Yield 81-83%
Purity Not explicitly stated, but purified by distillation

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.

TroubleshootingWorkflow start Start Synthesis check_yield Low or No Yield? start->check_yield check_byproducts Unexpected Byproducts? check_yield->check_byproducts No inactive_reagent Check Reducing Agent Activity check_yield->inactive_reagent Yes purification_issues Purification Difficulties? check_byproducts->purification_issues No identify_byproduct Characterize Byproducts (NMR, GC-MS) check_byproducts->identify_byproduct Yes success Successful Synthesis purification_issues->success No optimize_extraction Optimize Extraction (Salting out, Continuous Extraction) purification_issues->optimize_extraction Yes incomplete_reaction Monitor Reaction Progress (TLC) Extend Time/Increase Temp inactive_reagent->incomplete_reaction suboptimal_temp Verify Reaction Temperature incomplete_reaction->suboptimal_temp bad_starting_material Check Starting Material Purity suboptimal_temp->bad_starting_material bad_starting_material->start Restart with pure materials adjust_conditions Adjust Reaction Conditions (Stoichiometry, Temp, Time) identify_byproduct->adjust_conditions optimize_workup Optimize Workup Procedure (pH control) adjust_conditions->optimize_workup optimize_workup->start Re-run with optimized conditions distillation_technique Refine Distillation Technique (Vacuum, Fractionation) optimize_extraction->distillation_technique emulsion_breaking Address Emulsion Formation (Brine) distillation_technique->emulsion_breaking emulsion_breaking->success Obtain pure product

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Purification of 3,3-Dimethylpentane-1,5-diol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions concerning the purification of 3,3-Dimethylpentane-1,5-diol. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Troubleshooting Guide

This section addresses specific problems that may arise during the purification of this compound.

Q1: After synthesis via reduction of 3,3-dimethylglutaric acid, my crude product is an oil/pasty solid and difficult to handle. What should I do?

A1: This is a common issue, often due to the presence of residual solvent or impurities.

  • Problem: The crude product may retain solvent (e.g., THF, diethyl ether) from the reaction or workup. The presence of unreacted starting material or byproducts can also lower the melting point of the mixture.

  • Solution:

    • Solvent Removal: Ensure all solvents are thoroughly removed using a rotary evaporator. For high-boiling solvents, a high-vacuum pump may be necessary.

    • Initial Purification: A preliminary purification step can be beneficial. Dissolve the crude product in a minimal amount of a suitable solvent like dichloromethane (DCM) and pass it through a short plug of silica gel. This can remove highly polar impurities and baseline material. Elute with a solvent mixture such as ethyl acetate/hexanes.

Q2: I am experiencing low recovery after recrystallization. What are the possible causes and solutions?

A2: Low recovery during recrystallization is a frequent challenge with polar diols due to their high solubility.

  • Problem: The compound may be too soluble in the chosen solvent, even at low temperatures.

  • Solutions:

    • Solvent Selection: Experiment with different solvent systems. A single solvent might not be ideal. Consider using a solvent pair, where the diol is soluble in one solvent (the "good" solvent) and insoluble in the other (the "bad" solvent). Common pairs for polar compounds include ethanol/water, acetone/hexanes, or ethyl acetate/hexanes.

    • Minimize Solvent: Use the minimum amount of hot solvent necessary to dissolve the crude product completely.

    • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. This promotes the formation of larger, purer crystals.

    • Concentration: If the compound is too soluble, carefully evaporate some of the solvent and attempt to recrystallize again.

Q3: During flash column chromatography, my compound is eluting with the solvent front or streaking down the column. How can I improve the separation?

A3: This indicates that the mobile phase is too polar for the stationary phase.

  • Problem: this compound is a polar molecule. If the eluent is too polar, the compound will have a low affinity for the silica gel and will not separate effectively from other components.

  • Solutions:

    • Decrease Eluent Polarity: Start with a less polar mobile phase, such as a lower percentage of ethyl acetate in hexanes, and gradually increase the polarity.

    • Alternative Stationary Phases: If silica gel does not provide adequate separation, consider using a different stationary phase.[1]

      • Diol-functionalized silica: This can offer different selectivity for polar compounds.

      • Reversed-phase silica (C18): In this case, a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used, and the non-polar stationary phase may provide better separation.

    • Sample Loading: Ensure the sample is loaded onto the column in a small volume of solvent. Adsorbing the crude product onto a small amount of silica gel before loading can also improve resolution.

Q4: My purified this compound appears to be degrading over time or during purification. What could be the cause?

A4: Although this compound is relatively stable, degradation can occur under certain conditions.

  • Problem: Exposure to strong acids or bases, high temperatures, or oxidizing agents can potentially lead to side reactions like ether formation or oxidation.

  • Solutions:

    • Neutral Conditions: Ensure that the purification is carried out under neutral pH conditions. If an acidic or basic workup was performed, neutralize the crude product before purification.

    • Temperature Control: Avoid excessive heat during solvent removal. Use a water bath on the rotary evaporator at a moderate temperature.

    • Inert Atmosphere: If oxidation is suspected, perform the purification steps under an inert atmosphere of nitrogen or argon.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities largely depend on the synthetic route. For the reduction of 3,3-dimethylglutaric acid with reagents like lithium aluminum hydride (LiAlH₄), potential impurities include:

  • Unreacted Starting Material: 3,3-dimethylglutaric acid.

  • Mono-alcohol: 5-hydroxy-3,3-dimethylpentanoic acid or its corresponding lactone.

  • Salts: Inorganic salts from the workup procedure (e.g., aluminum salts).

  • Solvent Residues: High-boiling point solvents used in the reaction or purification.

Q2: What is the expected purity of this compound after a single purification step?

A2: The purity will depend on the initial purity of the crude material and the chosen purification method. A typical purity of commercially available this compound is around 96%. A well-executed recrystallization or flash column chromatography should yield a product with a purity of >98%.

Q3: Can I use distillation to purify this compound?

A3: Yes, distillation is a viable purification method. This compound has a relatively high boiling point (estimated around 233 °C at atmospheric pressure).[2] Purification is typically performed by vacuum distillation to prevent potential decomposition at high temperatures. Fractional distillation can be effective in separating it from impurities with different boiling points.[3]

Q4: What analytical techniques are recommended for assessing the purity of this compound?

A4: Several analytical techniques can be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the mass of the desired product.

  • High-Performance Liquid Chromatography (HPLC): Can be used to assess purity, especially when coupled with a mass spectrometer (LC-MS).

Data Presentation

Table 1: Physical Properties of this compound and Potential Impurities

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
This compoundC₇H₁₆O₂132.20~44~233
3,3-Dimethylglutaric acidC₇H₁₂O₄160.17103-106-
5-Hydroxy-3,3-dimethylpentanoic acid lactoneC₇H₁₂O₂128.17--

Data is estimated or sourced from publicly available databases.

Table 2: Suggested Solvent Systems for Purification

Purification MethodSolvent System (Starting Ratios)Notes
Recrystallization Ethyl acetate / Hexanes (1:3 to 1:5)Dissolve in minimal hot ethyl acetate, add hexanes until cloudy, then cool.
Acetone / Hexanes (1:4 to 1:6)Similar procedure to ethyl acetate/hexanes.
Ethanol / WaterMay be effective but the high water solubility of the diol can be challenging.
Flash Column Chromatography (Normal Phase) Ethyl acetate in Hexanes (20% to 50%)Start with a lower polarity and gradually increase.[4]
Methanol in Dichloromethane (1% to 5%)For eluting more polar compounds. Be cautious as methanol can dissolve silica gel at higher concentrations.[4]
Flash Column Chromatography (Reversed Phase) Acetonitrile in Water (10% to 40%)Start with a higher water content and increase the acetonitrile concentration.

Experimental Protocols

Protocol 1: Recrystallization of this compound

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimum amount of hot ethyl acetate.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.

  • Addition of Anti-Solvent: While the solution is still warm, slowly add hexanes until the solution becomes slightly cloudy.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Crystal formation should be observed.

  • Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold hexanes.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography of this compound

  • Column Packing: Prepare a slurry of silica gel in a low-polarity eluent (e.g., 10% ethyl acetate in hexanes) and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (e.g., 20% ethyl acetate in hexanes). Alternatively, adsorb the crude product onto a small amount of silica gel. Carefully load the sample onto the top of the packed column.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., 10-20% ethyl acetate in hexanes).

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 30%, 40%, 50% ethyl acetate in hexanes) to elute the desired compound.

  • Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

Purification_Workflow Crude Crude this compound Recrystallize Recrystallization Crude->Recrystallize Method 1 Column Flash Column Chromatography Crude->Column Method 2 Dissolve Dissolve in Minimum Hot Solvent Filter Vacuum Filtration Dissolve->Filter Recrystallize->Dissolve Dry Dry Under Vacuum Filter->Dry Pure_Recryst Pure Product Dry->Pure_Recryst Load Load Sample onto Column Column->Load Elute Elute with Solvent Gradient Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (TLC) Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Solvent Evaporation Combine->Evaporate Pure_Column Pure Product Evaporate->Pure_Column

Caption: General purification workflow for this compound.

Troubleshooting_Tree Start Purification Issue Low_Yield Low Recovery? Start->Low_Yield Poor_Sep Poor Separation? Start->Poor_Sep Solubility High Solubility in Recrystallization Solvent? Low_Yield->Solubility Yes Loss_Extraction Loss During Extraction? Low_Yield->Loss_Extraction No TLC_Streak Streaking/Fast Elution on TLC/Column? Poor_Sep->TLC_Streak Yes Solvent_Pair Use Solvent Pair (e.g., EtOAc/Hexanes) Solubility->Solvent_Pair Minimize_Solvent Use Minimal Hot Solvent Solubility->Minimize_Solvent Decrease_Polarity Decrease Eluent Polarity TLC_Streak->Decrease_Polarity Alt_Phase Use Alternative Stationary Phase (Diol or C18) TLC_Streak->Alt_Phase

Caption: Troubleshooting decision tree for purification issues.

References

Technical Support Center: Optimizing Polymerization of 3,3-Dimethylpentane-1,5-diol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the polymerization of 3,3-Dimethylpentane-1,5-diol. This resource offers troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and key data presented in accessible formats to assist in your polymerization experiments.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the polymerization of this compound.

IssuePotential Cause(s)Suggested Solution(s)
Low Polymer Molecular Weight - Inefficient removal of condensation byproducts (e.g., water).- Non-stoichiometric monomer ratio.- Impurities in monomers acting as chain terminators.- Insufficient reaction time or temperature.- Catalyst deactivation or insufficient concentration.- Ensure a high vacuum is applied during the polycondensation stage.- Accurately weigh monomers to achieve a 1:1 molar ratio. A slight excess of the diol (1-2 mol%) can compensate for potential sublimation.- Use high-purity monomers (≥99%).- Increase reaction time and/or temperature within the recommended range.- Use a fresh, active catalyst at an optimized concentration.
Polymer Discoloration (Yellowing/Browning) - High reaction temperatures causing thermal degradation.- Presence of oxygen in the reaction vessel.- Catalyst-induced side reactions.- Lower the reaction temperature, especially during the final stages of polycondensation.- Ensure the reaction is conducted under a continuous inert gas (e.g., nitrogen or argon) blanket.- Optimize the catalyst concentration; excessive amounts can lead to discoloration.
Poor Reaction Yield - Loss of volatile monomers during the reaction.- Incomplete reaction.- Similar to neopentyl glycol, this compound may sublime under vacuum. Consider using a small amount of a lower boiling point glycol to mitigate this.[1]- Ensure optimal reaction conditions (temperature, time, catalyst) are met to drive the reaction to completion.
Gel Formation - Presence of trifunctional impurities in the monomers.- Excessive reaction time or temperature leading to side reactions and cross-linking.- Ensure the purity of the monomers.- Carefully control the reaction time and temperature to avoid over-reaction.

Frequently Asked Questions (FAQs)

Q1: What type of polymerization does this compound undergo with a dicarboxylic acid?

A1: this compound undergoes condensation polymerization with a dicarboxylic acid to form a polyester. In this reaction, the hydroxyl groups of the diol react with the carboxylic acid groups of the dicarboxylic acid to form ester linkages, with the elimination of a small molecule, typically water.

Q2: What are suitable catalysts for the polymerization of this compound?

A2: Common catalysts for polyesterification reactions include tin-based compounds (e.g., tin(II) chloride), titanium-based catalysts, and zinc acetate.[2] The choice of catalyst can influence the reaction rate and the properties of the final polymer.

Q3: How does the structure of this compound affect the properties of the resulting polyester?

A3: The branched structure of this compound, similar to neopentyl glycol, imparts increased thermal and hydrolytic stability to the resulting polyester. The gem-dimethyl group provides steric hindrance that protects the ester linkages from degradation.[2][3]

Q4: What is the importance of the two-stage process (esterification and polycondensation) in this polymerization?

A4: The initial esterification stage is typically carried out at a lower temperature to form low molecular weight oligomers and remove the bulk of the water byproduct. The subsequent polycondensation stage is performed at a higher temperature and under high vacuum to facilitate the removal of the remaining water and drive the reaction towards achieving a high molecular weight polymer.

Q5: How can I control the molecular weight of the final polyester?

A5: The molecular weight can be controlled by several factors, including the monomer molar ratio, reaction time, temperature, and the efficiency of byproduct removal. A precise 1:1 molar ratio of diol to dicarboxylic acid is crucial for achieving high molecular weight.

Experimental Protocols

General Laboratory-Scale Protocol for Polyester Synthesis

This protocol describes a typical two-stage melt polycondensation for preparing a polyester from this compound and a dicarboxylic acid (e.g., Adipic Acid).

Materials:

  • This compound

  • Adipic Acid

  • Catalyst (e.g., Tin(II) chloride)

  • Nitrogen gas (high purity)

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Thermometer or thermocouple

  • Nitrogen inlet and outlet

  • Distillation condenser and collection flask

  • Vacuum pump

Procedure:

  • Reactor Setup: Assemble the reaction apparatus, ensuring all glassware is dry.

  • Charging Monomers and Catalyst:

    • Charge the flask with equimolar amounts of this compound and adipic acid.

    • Add the catalyst (e.g., 0.05-0.1 mol% based on the dicarboxylic acid).

  • Esterification Stage:

    • Begin stirring and purge the system with nitrogen for 15-20 minutes to remove any oxygen.

    • Heat the reaction mixture to 180-200°C under a gentle stream of nitrogen.

    • Water will begin to distill off as the esterification reaction proceeds. Continue this stage for 2-4 hours, or until the rate of water distillation slows significantly.

  • Polycondensation Stage:

    • Gradually increase the temperature to 200-230°C.

    • Slowly apply a vacuum, gradually reducing the pressure to below 1 mbar.

    • Continue the reaction under high vacuum for another 4-8 hours. The viscosity of the reaction mixture will increase as the polymer chain grows.

  • Recovery:

    • Cool the reactor to room temperature under a nitrogen atmosphere.

    • The resulting polyester can then be collected.

Quantitative Data Summary

The following tables provide recommended starting ranges for key reaction parameters. Optimal conditions should be determined empirically for each specific system.

Table 1: Recommended Reaction Conditions

ParameterEsterification StagePolycondensation Stage
Temperature 180 - 200°C200 - 230°C
Pressure Atmospheric (with N₂ sweep)< 1 mbar
Duration 2 - 4 hours4 - 8 hours
Catalyst Conc. (mol% vs. diacid) 0.05 - 0.1%-

Table 2: Effect of Monomer Molar Ratio on Polymer Properties

Diol:Diacid Molar RatioExpected Impact on Molecular WeightRationale
1:1HighestStoichiometric balance allows for maximum chain growth.
Excess Diol (>1:1)LowerThe polymer chains will be terminated with hydroxyl groups, limiting further growth.
Excess Diacid (<1:1)LowerThe polymer chains will be terminated with carboxyl groups, limiting further growth.

Visualizations

experimental_workflow cluster_setup 1. Reactor Setup cluster_charging 2. Charging cluster_esterification 3. Esterification cluster_polycondensation 4. Polycondensation cluster_recovery 5. Recovery setup Assemble Dry Glassware charge Add Monomers & Catalyst setup->charge esterification Heat to 180-200°C (Atmospheric Pressure) charge->esterification water_removal Remove Water Byproduct esterification->water_removal polycondensation Increase Temp to 200-230°C (High Vacuum) esterification->polycondensation viscosity_increase Monitor Viscosity Increase polycondensation->viscosity_increase recovery Cool & Collect Polymer polycondensation->recovery

Caption: Experimental workflow for the two-stage melt polycondensation of this compound.

polymerization_pathway diol This compound (HO-R₁-OH) oligomer Oligomer + H₂O diol->oligomer Esterification (Heat, Catalyst) diacid Dicarboxylic Acid (HOOC-R₂-COOH) diacid->oligomer polyester High Molecular Weight Polyester + H₂O oligomer->polyester Polycondensation (High Temp, Vacuum)

Caption: Reaction pathway for the formation of polyester from this compound and a dicarboxylic acid.

References

Technical Support Center: Synthesis of 3,3-Dimethylpentane-1,5-diol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 3,3-Dimethylpentane-1,5-diol. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

Problem 1: Low or No Yield of this compound

Q1: I performed the reduction of 3,3-dimethylglutaric acid with Lithium Aluminum Hydride (LiAlH₄), but my final yield is very low. What could be the issue?

A1: Several factors could contribute to a low yield in this reduction. Here's a systematic troubleshooting approach:

  • Reagent Quality: Lithium Aluminum Hydride is highly reactive and decomposes upon exposure to moisture. Ensure that the LiAlH₄ used is fresh and has been stored under anhydrous conditions. The reaction solvent (e.g., diethyl ether, THF) must be rigorously dried before use.

  • Reaction Conditions: The reduction of carboxylic acids with LiAlH₄ is typically exothermic. The reaction should be carried out at a low temperature (e.g., 0 °C) with slow addition of the 3,3-dimethylglutaric acid solution to the LiAlH₄ suspension to control the reaction rate and prevent side reactions. Allowing the reaction to warm to room temperature and then refluxing can help drive the reaction to completion.

  • Work-up Procedure: The work-up is critical for liberating the diol from the aluminum salts. A common and effective method is the Fieser work-up, which involves the sequential addition of water, followed by an aqueous sodium hydroxide solution, and then more water. Improper work-up can lead to the product being trapped in the aluminum salt precipitate, significantly reducing the isolated yield.

  • Incomplete Reaction: Insufficient LiAlH₄ will lead to incomplete reduction. A molar excess of LiAlH₄ is necessary to ensure both carboxyl groups are fully reduced.

Q2: My NMR analysis shows the presence of a compound with a carbonyl peak, suggesting incomplete reduction. How can I avoid this?

A2: The presence of a carbonyl peak indicates that one or both of the carboxylic acid groups were not fully reduced to the alcohol. This can result in the formation of 5-hydroxy-3,3-dimethylpentanoic acid or 3,3-dimethylpentanedial as intermediates.

  • Increase Reducing Agent: Ensure you are using a sufficient molar excess of the reducing agent. For the reduction of a dicarboxylic acid like 3,3-dimethylglutaric acid with LiAlH₄, a 2:1 molar ratio of LiAlH₄ to the diacid is theoretically required, but in practice, a larger excess (e.g., 2.5 to 3 equivalents) is often used to ensure complete conversion.

  • Extend Reaction Time/Increase Temperature: After the initial addition of the diacid at a low temperature, allowing the reaction to stir at room temperature for several hours or gently refluxing can help drive the reduction to completion.

  • Choice of Reducing Agent: While LiAlH₄ is a potent reducing agent capable of reducing carboxylic acids, Sodium Borohydride (NaBH₄) is generally not strong enough to reduce carboxylic acids directly.[1] If you are using NaBH₄, the carboxylic acid must first be activated, for example, by conversion to an ester.

Problem 2: Product Purity Issues

Q3: After purification by distillation, my this compound is still impure. What are the likely contaminants and how can I remove them?

A3: Common impurities can include residual starting material, incompletely reduced intermediates, and byproducts from side reactions.

  • Incompletely Reduced Intermediates: As mentioned, 5-hydroxy-3,3-dimethylpentanoic acid is a potential impurity if the reduction is not complete. Due to its higher polarity and boiling point compared to the diol, it may be difficult to separate by simple distillation. Column chromatography on silica gel can be an effective purification method.

  • Solvent Impurities: Ensure that the solvent used for extraction and purification is of high purity and is thoroughly removed.

  • Isomerization Byproducts: While less common under standard reduction conditions, isomerization of the carbon skeleton is a possibility, leading to the formation of other diol isomers.[2] Careful analysis of NMR and mass spectrometry data can help identify such impurities. Fractional distillation under reduced pressure is the most common method for purification.

Frequently Asked Questions (FAQs)

Q4: Can I use Sodium Borohydride (NaBH₄) to synthesize this compound from 3,3-dimethylglutaric acid?

A4: Sodium borohydride is generally not a suitable reagent for the direct reduction of carboxylic acids to alcohols.[1] To use NaBH₄, you would first need to convert the 3,3-dimethylglutaric acid into a more reactive derivative, such as a diester (e.g., dimethyl 3,3-dimethylpentanedioate). The diester can then be effectively reduced to this compound using NaBH₄, often in a protic solvent like ethanol.

Q5: What is a typical yield for the synthesis of this compound?

A5: The yield can vary significantly depending on the chosen synthetic route, the scale of the reaction, and the purification method. A well-optimized reduction of dimethyl 3,3-dimethylpentanedioate with LiAlH₄ can be expected to yield over 90% of the diol. Reductions of the diacid may have slightly lower yields due to the higher reactivity and potential for side reactions.

Q6: Are there any specific safety precautions I should take when working with Lithium Aluminum Hydride (LiAlH₄)?

A6: Yes, LiAlH₄ is a highly reactive and pyrophoric reagent. It reacts violently with water and other protic solvents to release flammable hydrogen gas.[3] All reactions involving LiAlH₄ must be conducted in a fume hood under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and glassware. Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, is essential. A quenching procedure, such as the slow, careful addition of ethyl acetate followed by a saturated aqueous solution of sodium sulfate, should be performed to safely neutralize any excess LiAlH₄.

Quantitative Data Summary

ParameterSynthesis via Reduction of Dimethyl 3,3-dimethylpentanedioateSynthesis via Reduction of 3,3-Dimethylglutaric Acid
Reducing Agent LiAlH₄ or NaBH₄LiAlH₄
Typical Yield > 90% (with LiAlH₄)80-90%
Potential Side Products 5-methoxycarbonyl-3,3-dimethylpentan-1-ol (incomplete reduction with LiAlH₄)5-hydroxy-3,3-dimethylpentanoic acid (incomplete reduction)
Purity after Distillation High (>98%)Generally high, but may contain acidic impurities

Experimental Protocols

Key Experiment: Synthesis of this compound via Reduction of Dimethyl 3,3-dimethylpentanedioate with LiAlH₄

Materials:

  • Dimethyl 3,3-dimethylpentanedioate

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

  • Distilled Water

  • 15% Aqueous Sodium Hydroxide Solution

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, heating mantle, ice bath

Procedure:

  • Set up a dry, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a magnetic stirrer under an inert atmosphere (nitrogen or argon).

  • In the flask, prepare a suspension of LiAlH₄ (2.5 equivalents) in anhydrous diethyl ether. Cool the suspension to 0 °C in an ice bath.

  • Dissolve dimethyl 3,3-dimethylpentanedioate (1 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

  • Add the ester solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2 hours.

  • Gently reflux the reaction mixture for 1 hour to ensure the reaction goes to completion.

  • Cool the reaction mixture back to 0 °C in an ice bath.

  • Quench the reaction by the slow, dropwise addition of water (X mL, where X is the mass of LiAlH₄ in grams used).

  • Add 15% aqueous sodium hydroxide solution (X mL).

  • Add distilled water (3X mL) and stir the mixture vigorously for 30 minutes until a white, granular precipitate forms.

  • Filter the precipitate and wash it thoroughly with diethyl ether.

  • Combine the filtrate and the ether washings, and dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent by rotary evaporation.

  • Purify the crude diol by vacuum distillation to obtain pure this compound.

Visualizations

Troubleshooting_Synthesis cluster_synthesis Synthesis of this compound cluster_troubleshooting Troubleshooting Start Start Synthesis Reaction Reduction of 3,3-dimethylglutaric acid or its diester Start->Reaction Workup Reaction Work-up & Product Isolation Reaction->Workup Purification Purification (e.g., Distillation) Workup->Purification LowYield Low Yield? Workup->LowYield FinalProduct Pure this compound Purification->FinalProduct ImpureProduct Impure Product? Purification->ImpureProduct LowYield->ImpureProduct No CheckReagents Check Reagent Quality (LiAlH₄, Solvents) LowYield->CheckReagents Yes CheckConditions Verify Reaction Conditions (Temp, Time, Stoichiometry) LowYield->CheckConditions Yes OptimizeWorkup Optimize Work-up Procedure LowYield->OptimizeWorkup Yes ImpureProduct->FinalProduct CheckPurity Analyze Impurities (NMR, GC-MS) ImpureProduct->CheckPurity Yes Repurify Re-purify (Fractional Distillation, Chromatography) CheckPurity->Repurify

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Catalyst Removal in 3,3-Dimethylpentane-1,5-diol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the removal of hydrogenation catalysts from reactions synthesizing 3,3-Dimethylpentane-1,5-diol.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used for the synthesis of this compound, and why is their removal important?

A1: The synthesis of this compound typically involves the hydrogenation of a precursor like diethyl 3,3-dimethylglutarate. The most common heterogeneous catalysts for this process are Raney Nickel and Palladium on Carbon (Pd/C). Complete removal of these metal catalysts is critical, especially in pharmaceutical applications, as residual metal impurities can be toxic and may interfere with downstream processes or the stability of the final product.

Q2: I see fine black particles in my product even after filtration. What is the likely cause and solution?

A2: This is a common issue, particularly with fine catalysts like Pd/C or Raney Nickel fines. The primary causes are:

  • Inadequate Filter Medium: The pore size of your filter paper or membrane may be too large for the catalyst particles.

  • Catalyst Fines: The catalyst itself may have broken down during the reaction, creating very fine particles that can pass through standard filters.

  • Colloidal Suspension: In some solvent systems, the catalyst can form a colloidal suspension that is difficult to remove by simple filtration.

The recommended solution is filtration through a pad of diatomaceous earth (e.g., Celite®) over a sintered glass funnel or a suitable filter paper. This creates a fine filter bed that can trap even very small particles.

Q3: My Raney Nickel catalyst appears to be pyrophoric (ignites on contact with air) after filtration. How can I handle it safely?

A3: Raney Nickel is highly pyrophoric in its dry, activated state due to its high surface area and adsorbed hydrogen. To handle it safely, it must be kept wet with a solvent at all times. After the reaction, the catalyst should be filtered and the filter cake washed with an inert solvent (like the reaction solvent or ethanol). The wet catalyst should then be carefully transferred to a container and stored under water or an inert solvent for deactivation or disposal. Never allow the filtered catalyst cake to dry in the open air.

Q4: How can I quantify the amount of residual palladium in my product after catalyst removal?

A4: The most common and sensitive method for quantifying trace metal impurities like palladium is Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES). These techniques can accurately measure metal content down to parts-per-billion (ppb) levels, which is often required for pharmaceutical intermediates.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Product solution is gray/black after initial filtration. Catalyst particles are passing through the filter.Re-filter the solution through a 1-2 cm pad of Celite® on a filter paper or sintered funnel. Ensure the Celite® bed is settled with solvent before adding the product mixture.
Slow filtration rate. The filter is clogged with fine catalyst particles or byproducts.Use a larger diameter funnel to increase the surface area. A filter aid like Celite® can also improve the flow rate by creating a more porous filter cake.
Loss of product yield during filtration. Product is adsorbed onto the catalyst or the filter aid.Wash the filter cake thoroughly with fresh, clean solvent after filtration to recover any adsorbed product. Combine the washings with the main filtrate.
Residual catalyst detected in final product (by ICP-MS). Incomplete removal due to highly dispersed catalyst or leaching.Consider using a scavenger resin designed to bind dissolved palladium species post-filtration. Alternatively, perform a second filtration through a finer filter medium (e.g., a 0.2 µm membrane filter).

Experimental Protocols

Protocol 1: Removal of Raney Nickel via Celite® Filtration
  • Reaction Quenching: After the reaction is complete and the hydrogen atmosphere has been replaced with an inert gas (e.g., Nitrogen or Argon), allow the catalyst to settle at the bottom of the reaction vessel.

  • Slurry Preparation: Decant the bulk of the product solution carefully, leaving the catalyst behind with a small amount of solvent.

  • Filter Bed Preparation: Prepare a sintered glass funnel or a Büchner funnel with a suitable filter paper (e.g., Whatman #1). Add a 1-2 cm layer of Celite® to the funnel and gently press it down. Wet the Celite® pad with the reaction solvent and apply gentle vacuum to settle the bed.

  • Filtration: Pass the decanted product solution through the prepared Celite® filter bed under vacuum.

  • Catalyst Wash: Add fresh solvent to the catalyst remaining in the reaction vessel, swirl to create a slurry, and pour this slurry onto the filter cake.

  • Final Wash: Wash the filter cake with several portions of fresh solvent to ensure all product is recovered.

  • Catalyst Handling: Immediately after filtration, quench the wet Raney Nickel filter cake by transferring it to a container of water for safe handling and disposal.

Protocol 2: Removal of Palladium on Carbon (Pd/C)

The procedure for removing Pd/C is similar to that for Raney Nickel, with a strong emphasis on preventing ignition.

  • Inert Atmosphere: Ensure the reaction vessel is under an inert atmosphere (Nitrogen or Argon) before opening it. Pd/C can catalyze the ignition of flammable solvents in the presence of air and adsorbed hydrogen.

  • Filter Bed Preparation: Prepare a Celite® filter bed as described in Protocol 1. It is crucial that the Celite® pad is kept wet with solvent throughout the process.

  • Filtration: Filter the reaction mixture through the Celite® pad. Do not allow the filter cake to run dry, as dry Pd/C is pyrophoric.

  • Washing: Wash the filter cake thoroughly with the reaction solvent.

  • Disposal: The wet Pd/C filter cake should be immediately transferred to a designated, sealed waste container, clearly labeled as "Wet Palladium Catalyst Waste."

Visual Guides

G cluster_0 Catalyst Removal Workflow A Reaction Complete (H2 atmosphere) B Replace H2 with Inert Gas (N2/Ar) A->B C Allow Catalyst to Settle B->C E Filter Reaction Mixture Through Celite® C->E D Prepare Celite® Filter Bed D->E F Wash Filter Cake with Fresh Solvent E->F I Safely Quench/Store Wet Catalyst Cake E->I G Combine Filtrate & Washes F->G H Catalyst-Free Product G->H

Caption: Workflow for heterogeneous catalyst removal.

G cluster_1 Troubleshooting: Post-Filtration Contamination Start Product is Gray/Black After Filtration CheckFilter Is Filter Pore Size Adequate? Start->CheckFilter CheckFines Is Catalyst Breaking Down (Generating Fines)? CheckFilter->CheckFines Yes Sol_Celite Solution: Use Celite® Filter Aid CheckFilter->Sol_Celite No CheckFines->Sol_Celite Yes Sol_Membrane Solution: Use Finer Membrane Filter (e.g., 0.2 µm) CheckFines->Sol_Membrane No End Clean Product Sol_Celite->End Sol_Scavenger Consider Scavenger Resin For Dissolved Metals Sol_Membrane->Sol_Scavenger Sol_Scavenger->End

Caption: Decision tree for troubleshooting catalyst contamination.

Preventing degradation of 3,3-Dimethylpentane-1,5-diol during polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 3,3-Dimethylpentane-1,5-diol during polymerization.

Troubleshooting Guide

This guide addresses common issues encountered during the polymerization of this compound, focusing on preventing its degradation.

Issue 1: Discoloration of the Polymer (Yellowing or Browning)

Possible Causes:

  • Thermal Degradation: High reaction temperatures can lead to the breakdown of the diol or the resulting polymer chains. Polyesters derived from diols typically start to degrade around 275°C[1].

  • Oxidation: Presence of oxygen at elevated temperatures can cause oxidative degradation of the polymer.

  • Catalyst-Induced Side Reactions: Certain catalysts may promote side reactions that produce colored byproducts.

Solutions:

  • Temperature Control: Maintain the polymerization temperature within the optimal range for the specific polymer system. For polyesters based on neopentyl-type diols, a gradual temperature increase, for instance from 110°C to 190°C, is recommended[2].

  • Inert Atmosphere: Conduct the polymerization under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Sparging the reaction mixture with nitrogen is a common practice[2].

  • Catalyst Selection: Choose a catalyst that is less likely to cause discoloration. Organometallic catalysts like tin(II) chloride or zinc acetate are commonly used[2]. The choice between acidic or basic catalysts can also influence side reactions.

Issue 2: Low Molecular Weight of the Final Polymer

Possible Causes:

  • Chain Termination by Degradation Products: Degradation of this compound can generate monofunctional species that terminate polymer chains.

  • Side Reactions: Side reactions such as intramolecular cyclization or etherification can consume the diol, leading to a stoichiometric imbalance and limiting polymer chain growth.

  • Incomplete Reaction: Insufficient reaction time or temperature can result in a low degree of polymerization.

Solutions:

  • Optimize Reaction Conditions: Carefully control the reaction temperature and time to minimize degradation while ensuring complete polymerization. Monitoring the reaction progress by measuring properties like the acid value is crucial[2].

  • Stoichiometric Ratio: Ensure precise control over the molar ratio of the diol and other monomers.

  • Vacuum Application: In the later stages of polycondensation, applying a vacuum helps to remove volatile byproducts, such as water, and drive the reaction towards completion, thereby increasing the molecular weight[2].

Issue 3: Gel Formation or Cross-linking

Possible Causes:

  • High-Temperature Side Reactions: At excessive temperatures, uncontrolled side reactions can lead to the formation of cross-linked polymer networks.

  • Impurities in Monomers: The presence of polyfunctional impurities in the this compound or other monomers can act as cross-linking agents.

Solutions:

  • Strict Temperature Control: Avoid exceeding the recommended polymerization temperature.

  • Monomer Purity: Use high-purity monomers to prevent unintended cross-linking. Purification of monomers before use is advisable if their quality is uncertain.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound during polymerization?

A1: The primary degradation pathways for sterically hindered diols like this compound during polymerization, particularly at elevated temperatures, include:

  • Dehydration: Elimination of water to form unsaturated alcohols or cyclic ethers.

  • Etherification: Intermolecular reaction between two diol molecules to form a di-ether, which can disrupt the stoichiometry and terminate polymer chains.

  • Oxidation: In the presence of oxygen, hydroxyl groups can be oxidized to aldehydes or carboxylic acids, which can lead to further side reactions and discoloration.

Q2: How does the structure of this compound contribute to the stability of the resulting polymer?

A2: The gem-dimethyl group in the 3-position of the pentane chain provides steric hindrance around the ester linkages formed during polyesterification. This steric bulk protects the ester bonds from hydrolytic cleavage, enhancing the thermal and hydrolytic stability of the final polymer[2]. Polyesters based on the structurally similar neopentyl glycol exhibit excellent durability and weatherability for this reason[2].

Q3: What type of catalyst is recommended to minimize degradation?

A3: For polyesterification, organometallic catalysts such as tin(II) chloride or zinc acetate are commonly used and are effective in promoting the reaction while minimizing degradation[2]. The choice of catalyst can be critical, as some acid or base catalysts might promote side reactions like etherification at high temperatures. The use of dual organocatalysts based on ionic mixtures of acids and bases has been explored for high-temperature polymerizations due to their enhanced thermal stability[3].

Q4: What is the optimal temperature range for the polymerization of this compound?

A4: The optimal temperature will depend on the specific comonomers and catalyst used. However, a general approach for neopentyl-type diols is to start at a lower temperature (e.g., 110-120°C) and gradually increase it to a higher temperature (e.g., 190-220°C) as the reaction progresses[2]. This staged temperature profile helps to control the reaction rate and minimize the sublimation of the diol at the beginning of the reaction and reduces the risk of thermal degradation in the later stages.

Q5: How can I monitor the degradation of this compound during the reaction?

A5: Several analytical techniques can be used to monitor the degradation:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile byproducts of degradation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To detect structural changes in the polymer backbone and identify side products.

  • Thermogravimetric Analysis (TGA): To determine the thermal stability of the final polymer and identify the onset temperature of degradation[4].

Quantitative Data

The following table summarizes the impact of reaction conditions on the properties of polyesters synthesized from neopentyl-type diols. As specific data for this compound is limited, data for the structurally similar neopentyl glycol (NPG) is presented as a reference.

ParameterCondition 1Condition 2Condition 3Reference
Diol Neopentyl GlycolNeopentyl GlycolNeopentyl Glycol[2]
Diacid Adipic AcidItaconic Acid/Succinic Acid-[2]
Catalyst Tin(II) chlorideZinc acetate-[2]
Temperature (°C) 200110 -> 190>220[2]
Atmosphere NitrogenNitrogenAir-
Observed Outcome High molecular weight polyesterControlled polymerization, low discolorationPotential for thermal degradation and discoloration[2]
Acid Value (mg KOH/g) Low (reaction completion)Monitored to < 50-[2]

Experimental Protocols

Protocol 1: Synthesis of a Polyester Resin with High Thermal Stability

This protocol is adapted from a procedure for neopentyl glycol and can be applied to this compound[2].

Materials:

  • This compound

  • Diacid (e.g., Adipic acid, Isophthalic acid)

  • Catalyst (e.g., Tin(II) chloride, 0.05-0.1 wt% of total reactants)

  • Nitrogen gas supply

Equipment:

  • Reaction vessel equipped with a mechanical stirrer, thermometer, nitrogen inlet, and a distillation column with a condenser.

Procedure:

  • Charge the reaction vessel with this compound and the diacid in the desired molar ratio (typically a slight excess of the diol is used).

  • Begin stirring and sparge the mixture with nitrogen to create an inert atmosphere.

  • Gradually heat the mixture to 150-160°C to melt the reactants and initiate the esterification reaction.

  • Once the initial evolution of water subsides, add the catalyst.

  • Slowly increase the temperature to 190-220°C over 2-3 hours. Water of condensation will be continuously removed through the distillation column.

  • Monitor the reaction progress by periodically measuring the acid value of the reaction mixture.

  • Once the acid value reaches the target level (indicating a high degree of conversion), apply a vacuum to the system to remove the remaining water and volatile components, driving the polymerization to completion.

  • Continue the reaction under vacuum until the desired molecular weight or melt viscosity is achieved.

  • Cool the reactor and extrude the polymer.

Visualizations

Troubleshooting_Guide Start Polymerization Issue Observed Discoloration Discoloration (Yellowing/Browning) Start->Discoloration Low_MW Low Molecular Weight Start->Low_MW Gelation Gel Formation / Cross-linking Start->Gelation Cause_Thermal Thermal Degradation? Discoloration->Cause_Thermal High Temp Cause_Oxidation Oxidation? Discoloration->Cause_Oxidation Air Leak Cause_Catalyst Catalyst Side Reactions? Discoloration->Cause_Catalyst Cause_Termination Chain Termination? Low_MW->Cause_Termination Degradation Cause_Side_Reactions Side Reactions (e.g., Etherification)? Low_MW->Cause_Side_Reactions Cause_Incomplete_Rxn Incomplete Reaction? Low_MW->Cause_Incomplete_Rxn Cause_High_Temp_Side_Rxn High Temp Side Reactions? Gelation->Cause_High_Temp_Side_Rxn Cause_Impurities Monomer Impurities? Gelation->Cause_Impurities Solution_Temp Optimize Temperature Profile Cause_Thermal->Solution_Temp Solution_Inert Use Inert Atmosphere (N2/Ar) Cause_Oxidation->Solution_Inert Solution_Catalyst Select Appropriate Catalyst Cause_Catalyst->Solution_Catalyst Cause_Termination->Solution_Temp Cause_Side_Reactions->Solution_Temp Solution_Stoichiometry Ensure Stoichiometric Balance Cause_Side_Reactions->Solution_Stoichiometry Cause_Incomplete_Rxn->Solution_Temp Solution_Vacuum Apply Vacuum in Late Stages Cause_Incomplete_Rxn->Solution_Vacuum Cause_High_Temp_Side_Rxn->Solution_Temp Solution_Purity Use High Purity Monomers Cause_Impurities->Solution_Purity

Caption: Troubleshooting workflow for polymerization issues.

Degradation_Pathway Diol This compound Polymerization Polymerization (with Diacid) Diol->Polymerization Degradation_Conditions High Temperature Inappropriate Catalyst Oxygen Presence Diol->Degradation_Conditions Polyester Stable Polyester Polymerization->Polyester Dehydration Dehydration Degradation_Conditions->Dehydration Etherification Etherification Degradation_Conditions->Etherification Oxidation Oxidation Degradation_Conditions->Oxidation Unsaturated_Alcohol Unsaturated Alcohol Dehydration->Unsaturated_Alcohol Cyclic_Ether Cyclic Ether Dehydration->Cyclic_Ether Di_Ether Di-ether Etherification->Di_Ether Aldehyde_Acid Aldehydes / Carboxylic Acids Oxidation->Aldehyde_Acid

Caption: Potential degradation pathways of the diol.

References

Technical Support Center: Synthesis and Purification of 3,3-Dimethylpentane-1,5-diol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and purification of 3,3-Dimethylpentane-1,5-diol.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My synthesis of this compound from the reduction of 3,3-dimethylglutaric acid resulted in a low yield. What are the potential causes and solutions?

A1: Low yields in the reduction of 3,3-dimethylglutaric acid are often attributed to several factors:

  • Incomplete Reaction: The reduction of both carboxylic acid groups requires a sufficient excess of the reducing agent (e.g., lithium aluminum hydride). Ensure that the stoichiometry of the reducing agent is adequate. A slight excess is often recommended.

  • Hydrolysis of Reducing Agent: The reducing agent is highly reactive with water. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.

  • Work-up Procedure: The quenching and extraction steps are critical for isolating the diol. Inefficient extraction can lead to significant product loss. Ensure the pH is adjusted correctly during the work-up to protonate the alkoxide intermediates and facilitate extraction into the organic phase. Multiple extractions with a suitable solvent will improve recovery.

  • Product Solubility: this compound has some solubility in water.[1] During the aqueous work-up, some product may remain in the aqueous layer. Saturation of the aqueous layer with a salt like sodium chloride can reduce the solubility of the diol and improve extraction efficiency.

Q2: After synthesis, my crude this compound appears as a viscous oil with a yellowish tint. What are the likely impurities?

A2: The yellowish coloration and viscous nature of the crude product suggest the presence of impurities. Potential contaminants include:

  • Unreacted Starting Material: Residual 3,3-dimethylglutaric acid or its mono-reduced intermediate (a hydroxy acid) may be present.

  • Solvent Residues: Incomplete removal of the reaction solvent (e.g., THF, diethyl ether) can contribute to the oily consistency.

  • Byproducts from the Reducing Agent: Salts and metal complexes formed from the reducing agent during the reaction and work-up can contaminate the product.

  • Polymeric Materials: Side reactions can sometimes lead to the formation of oligomeric or polymeric byproducts.

Q3: I am struggling to purify my crude this compound. What purification methods are most effective?

A3: The most effective purification method will depend on the nature of the impurities. Based on the properties of diols, the following techniques are recommended:

  • Fractional Distillation under Reduced Pressure: This is a highly effective method for separating the diol from non-volatile impurities and solvents with different boiling points.[2][3] Given the estimated boiling point of this compound, vacuum distillation is necessary to prevent decomposition at high temperatures.

  • Column Chromatography: For removal of polar impurities, column chromatography using a silica gel or alumina stationary phase can be employed. A gradient elution system with a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or isopropanol) is typically effective.

  • Recrystallization: If the crude product is a solid or can be induced to crystallize, recrystallization can be a powerful purification technique.[4][5][6] The choice of solvent is crucial and requires screening. A solvent system where the diol is soluble at high temperatures but sparingly soluble at low temperatures is ideal.

Q4: How can I assess the purity of my synthesized this compound?

A4: Several analytical techniques can be used to determine the purity of your final product:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying and quantifying volatile impurities. The mass spectrum will also confirm the identity of the desired product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information and can be used to identify impurities by comparing the obtained spectrum with a reference spectrum of the pure compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a suitable column, such as a Diol column for polar compounds, can be used to separate and quantify non-volatile impurities.[2][7]

Experimental Protocols

Protocol 1: Purification of this compound by Fractional Distillation

This protocol is adapted from procedures for similar diols and is suitable for purifying the crude product obtained from synthesis.[2][3]

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with condenser

  • Receiving flasks

  • Vacuum source and gauge

  • Heating mantle with stirrer

  • Boiling chips or magnetic stir bar

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed and clamped.

  • Charging the Flask: Add the crude this compound and a few boiling chips or a magnetic stir bar to the round-bottom flask.

  • Initiating Distillation: Begin heating the flask gently while stirring.

  • Applying Vacuum: Gradually apply vacuum to the system, carefully monitoring the pressure.

  • Collecting Fractions:

    • Forerun: Collect the initial, low-boiling fraction, which will primarily consist of residual solvents.

    • Main Fraction: As the temperature stabilizes at the expected boiling point of the diol under the applied vacuum, switch to a clean receiving flask to collect the pure this compound.

    • Residue: Discontinue heating before the distillation flask goes to dryness to avoid the concentration of potentially unstable residues.

  • Characterization: Analyze the collected main fraction using GC-MS or NMR to confirm its purity.

Data Presentation

Table 1: Physical and Purity Data for this compound

ParameterValueReference
Molecular FormulaC₇H₁₆O₂[1]
Molecular Weight132.20 g/mol [1]
Estimated Melting Point44.24 °C[1]
Estimated Boiling Point233.16 °C (at 760 mmHg)[1]
Expected Purity (Post-Distillation)> 98%General expectation for this method

Mandatory Visualization

G Troubleshooting Workflow for this compound Purification start Crude Product (Viscous, Colored Oil) check_impurities Initial Purity Assessment (e.g., TLC, ¹H NMR) start->check_impurities distillation Fractional Distillation under Vacuum check_impurities->distillation  Predominantly volatile  impurities column Column Chromatography (Silica Gel) check_impurities->column  Polar, non-volatile  impurities recrystallization Recrystallization check_impurities->recrystallization  Product is solid or  can be crystallized analysis Purity Analysis of Fractions (GC-MS, NMR) distillation->analysis column->analysis recrystallization->analysis pure_product Pure this compound (>98%) analysis->pure_product  Purity > 98% reprocess Reprocess Impure Fractions analysis->reprocess  Purity < 98% reprocess->distillation

Caption: Troubleshooting workflow for the purification of this compound.

References

Technical Support Center: Troubleshooting Poor Solubility of 3,3-Dimethylpentane-1,5-diol in Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges with the solubility of 3,3-Dimethylpentane-1,5-diol in various formulations. While this diol is known for its good water solubility, formulation complexities can often lead to unexpected precipitation and solubility issues.[1][2] This guide offers a structured approach to diagnosing and resolving these problems.

Troubleshooting Guide: Precipitation of this compound

Initial Assessment: Is the Issue Truly Poor Solubility?

This compound is a polar solvent that is miscible with water.[2] If you are observing precipitation in your formulation, consider the following initial steps to diagnose the problem.

start Precipitation Observed check_concentration Is the concentration of this compound approaching its solubility limit in the solvent system? start->check_concentration check_excipients Are other excipients (polymers, salts) present in the formulation? check_concentration->check_excipients No solution_concentration Reduce the concentration of this compound. check_concentration->solution_concentration Yes check_temp Has the temperature of the formulation changed significantly? check_excipients->check_temp No solution_excipients Investigate excipient interactions. Consider alternative excipients or solubility enhancement techniques. check_excipients->solution_excipients Yes solution_temp Control and monitor temperature throughout the formulation process. check_temp->solution_temp Yes

Figure 1: Initial troubleshooting workflow for precipitation of this compound.

Frequently Asked Questions (FAQs)

Q1: My this compound is precipitating in an aqueous formulation. I thought it was water-soluble. What could be the cause?

While this compound is indeed water-soluble due to its two hydroxyl groups that can form hydrogen bonds with water, several factors in a complex formulation can lead to precipitation:

  • "Salting-Out" Effect: The presence of high concentrations of salts in your formulation can reduce the solubility of the diol. The salt ions hydrate, reducing the amount of available water molecules to dissolve the diol, a phenomenon known as the "salting-out" effect.

  • Polymer Interactions: Certain polymers can interact with diols, leading to decreased solubility. This can be due to competition for hydration, or the polymer creating a less favorable solvent environment.

  • Temperature Fluctuations: A decrease in temperature can lower the solubility of this compound, leading to precipitation.

  • High Concentration: You may be exceeding the solubility limit of the diol in your specific formulation, which may be lower than in pure water due to the presence of other components.

Q2: How can I improve the solubility of this compound in my non-aqueous or mixed-solvent formulation?

For non-aqueous or mixed-solvent systems where you are observing poor solubility, consider the following strategies:

  • Co-solvency: The use of a co-solvent can significantly enhance solubility. A co-solvent works by reducing the polarity difference between the primary solvent and the solute. For a moderately polar compound like this compound, a range of co-solvents can be effective.

  • Use of Surfactants: Surfactants can increase the apparent solubility of a compound by forming micelles that encapsulate it. This is particularly useful when trying to incorporate the diol into a more lipophilic formulation.

  • Temperature Adjustment: Gently heating the formulation during preparation can help dissolve the diol. However, ensure that the temperature is not high enough to cause degradation of any components. Always check for recrystallization upon cooling.

Q3: What are some suitable co-solvents for this compound?

The choice of co-solvent will depend on the overall composition and intended use of your formulation. Here are some common pharmaceutical co-solvents and their general compatibility with diols:

Co-solventTypical Use in FormulationsExpected Miscibility with this compound
Ethanol Oral, topical, and parenteralHigh
Propylene Glycol Oral, topical, and parenteralHigh
Glycerin Oral and topicalHigh
Polyethylene Glycol (PEG 400) Oral, topical, and parenteralHigh

Note: While miscibility is generally high, the actual solubilizing capacity will vary. It is crucial to perform experimental solubility studies in your specific solvent blend.

Experimental Protocols

Protocol 1: Determining the Equilibrium Solubility of this compound in a Co-solvent System

This protocol outlines a method to determine the saturation solubility of this compound in a specific co-solvent mixture.

Materials:

  • This compound

  • Primary solvent (e.g., water, phosphate buffer)

  • Co-solvent (e.g., ethanol, propylene glycol)

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for quantification

Procedure:

  • Prepare Co-solvent Mixtures: Prepare a series of co-solvent mixtures at different volume/volume percentages (e.g., 10%, 20%, 30%, 40%, 50% co-solvent in the primary solvent).

  • Add Excess Solute: To a vial containing a known volume (e.g., 5 mL) of a specific co-solvent mixture, add an excess amount of this compound. An excess is present when undissolved solid remains visible.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker or on a magnetic stirrer at a constant temperature (e.g., 25°C or 37°C). Allow the samples to equilibrate for a sufficient time (typically 24-48 hours) to ensure saturation is reached.

  • Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a 0.45 µm syringe filter. Dilute the filtered sample with the appropriate mobile phase for analysis.

  • Quantification: Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of dissolved this compound.

  • Data Analysis: The determined concentration represents the equilibrium solubility of this compound in that specific co-solvent mixture at the tested temperature.

start Start: Determine Equilibrium Solubility prepare_mixtures Prepare Co-solvent Mixtures start->prepare_mixtures add_solute Add Excess this compound prepare_mixtures->add_solute equilibrate Equilibrate at Constant Temperature (24-48h) add_solute->equilibrate separate Centrifuge to Separate Solid equilibrate->separate sample Filter Supernatant and Dilute separate->sample analyze Quantify using HPLC/GC sample->analyze end End: Equilibrium Solubility Determined analyze->end

Figure 2: Workflow for determining the equilibrium solubility of this compound.

Protocol 2: Enhancing Solubility of this compound using Surfactants (Micellar Solubilization)

This protocol provides a general procedure to evaluate the effectiveness of surfactants in solubilizing this compound.

Materials:

  • This compound

  • Aqueous buffer (e.g., phosphate buffer at a relevant pH)

  • A selection of non-ionic surfactants (e.g., Polysorbate 80, Cremophor EL)

  • Analytical balance

  • Vials with screw caps

  • Magnetic stirrer with heating capabilities

  • UV-Vis Spectrophotometer or other suitable analytical instrument

Procedure:

  • Prepare Surfactant Solutions: Prepare a series of aqueous buffer solutions containing different concentrations of the chosen surfactant. Ensure that the concentrations span the critical micelle concentration (CMC) of the surfactant.

  • Add Solute: Add a known amount of this compound to each surfactant solution. The amount should be in excess of its intrinsic aqueous solubility.

  • Solubilization: Stir the mixtures at a constant temperature for a set period (e.g., 4-6 hours) to facilitate micellar solubilization. Gentle heating can be applied if necessary, but the final solubility should be determined at the target temperature.

  • Equilibration and Observation: Allow the solutions to equilibrate at the target temperature. Visually inspect for any undissolved material.

  • Quantification: If necessary, filter the solutions and quantify the amount of dissolved this compound using a suitable analytical method.

  • Analysis: Plot the solubility of this compound as a function of surfactant concentration. A significant increase in solubility above the CMC indicates effective micellar solubilization.

start Start: Micellar Solubilization prepare_surfactant Prepare Surfactant Solutions (various concentrations) start->prepare_surfactant add_diol Add Excess this compound prepare_surfactant->add_diol solubilize Stir at Constant Temperature add_diol->solubilize equilibrate Equilibrate and Observe solubilize->equilibrate quantify Quantify Dissolved Diol equilibrate->quantify analyze Analyze Solubility vs. Surfactant Concentration quantify->analyze end End: Determine Optimal Surfactant Concentration analyze->end

Figure 3: Experimental workflow for enhancing diol solubility using surfactants.

References

Technical Support Center: Controlling Polymer Molecular Weight with 3,3-Dimethylpentane-1,5-diol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for controlling the molecular weight of polymers using 3,3-Dimethylpentane-1,5-diol.

Troubleshooting Guides

Controlling the molecular weight of polymers is crucial for tailoring their physical and mechanical properties. When using this compound in polymerization reactions, several issues can arise that affect the final molecular weight. The following table summarizes common problems, their potential causes, and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Molecular Weight Imbalance in Stoichiometry: An excess of either the diol or the diacid/diisocyanate can lead to chain termination, resulting in lower molecular weight polymers.[1]- Precise Measurement: Accurately weigh all monomers to ensure a 1:1 molar ratio. - Account for Volatility: If one monomer is more volatile, consider using a slight excess (1-2 mol%) of that monomer to compensate for potential loss during the reaction under vacuum.
Presence of Monofunctional Impurities: Impurities with a single reactive group (e.g., monofunctional alcohols or acids) can act as chain terminators, limiting polymer growth.- Monomer Purification: Ensure the purity of this compound and other monomers through appropriate purification techniques like distillation or recrystallization.
Inadequate Reaction Time or Temperature: Insufficient time or low temperatures may not allow the polymerization to proceed to completion, resulting in shorter polymer chains.- Optimize Reaction Conditions: Increase the reaction time or temperature according to established protocols for similar polymer systems. Monitor the reaction progress by measuring viscosity or by taking aliquots for analysis.
Inefficient Catalyst: A deactivated or insufficient amount of catalyst can slow down the polymerization rate, leading to lower molecular weight.- Catalyst Selection and Handling: Use a fresh, active catalyst at the recommended concentration. Ensure proper storage and handling to prevent deactivation.
High Polydispersity Index (PDI) Non-uniform Reaction Conditions: Inconsistent temperature or poor mixing can create different polymerization rates within the reactor, leading to a broad distribution of chain lengths.- Homogenization: Ensure uniform heating and efficient stirring throughout the polymerization to maintain a homogeneous reaction environment.
Side Reactions: Unwanted side reactions, such as branching or cross-linking, can contribute to a broader molecular weight distribution.- Controlled Conditions: Optimize reaction parameters (temperature, pressure, catalyst) to minimize side reactions. The use of specific catalysts can sometimes suppress unwanted reactions.
Slow Initiation: If the initiation of polymer chains does not occur uniformly and rapidly, it can result in a high PDI.- Initiator/Catalyst Efficiency: In polymerization types where this is relevant (e.g., controlled radical polymerization), ensure the initiator or catalyst promotes a fast and uniform start to chain growth.
Gel Formation Excessive Cross-linking: Unintended cross-linking reactions can lead to the formation of an insoluble gel, which is common in systems with multifunctional monomers or at high conversions.- Stoichiometric Control: Carefully control the stoichiometry, especially if using any comonomers with a functionality greater than two. - Reaction Monitoring: Stop the reaction before the gel point is reached, which can be predicted or monitored through viscosity measurements.
High Reaction Temperature: Elevated temperatures can sometimes promote side reactions that lead to cross-linking.- Temperature Management: Maintain the reaction temperature within the optimal range for the specific polymer system.

Frequently Asked Questions (FAQs)

Q1: How does the structure of this compound influence the properties of the resulting polymer?

The branched structure of this compound, with its two methyl groups on the third carbon, introduces steric hindrance and disrupts chain packing. This can lead to polymers with lower crystallinity, increased flexibility, and improved solubility compared to polymers synthesized from linear diols.

Q2: Can this compound be used as a chain transfer agent?

Q3: What are the key parameters to control for achieving a target molecular weight in polyester synthesis with this compound?

The key parameters include:

  • Molar Ratio of Monomers: A precise 1:1 ratio of diol to diacid is critical for achieving high molecular weight.

  • Reaction Temperature and Time: These must be sufficient to drive the reaction to high conversion.

  • Catalyst: The type and concentration of the catalyst will influence the reaction rate.

  • Removal of Byproducts: Efficient removal of condensation byproducts (e.g., water) is necessary to shift the equilibrium towards polymer formation.

Q4: How can I accurately measure the molecular weight and PDI of polymers synthesized with this compound?

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the preferred method for determining the molecular weight distribution (including number-average molecular weight, weight-average molecular weight, and PDI) of polymers.[4]

Experimental Protocols

Protocol 1: Synthesis of a Polyester via Melt Polycondensation

This protocol describes a general procedure for synthesizing a polyester from this compound and a dicarboxylic acid (e.g., adipic acid).

Materials:

  • This compound

  • Adipic acid

  • Catalyst (e.g., titanium (IV) butoxide)

  • Nitrogen gas supply

  • High-vacuum line

Procedure:

  • Monomer Charging: In a reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser, charge equimolar amounts of this compound and adipic acid.

  • Inert Atmosphere: Purge the reactor with dry nitrogen for at least 30 minutes to remove oxygen.

  • Esterification: Heat the mixture to 180-200°C under a slow stream of nitrogen. Water will begin to distill off as the esterification reaction proceeds. Continue this step until approximately 80-90% of the theoretical amount of water has been collected.

  • Catalyst Addition: Cool the reaction mixture slightly and add the catalyst (typically 200-500 ppm).

  • Polycondensation: Gradually increase the temperature to 210-240°C while slowly reducing the pressure to below 1 mbar. This facilitates the removal of the remaining water and drives the polymerization to completion. The viscosity of the melt will increase significantly during this stage.

  • Reaction Completion and Recovery: Continue the reaction for 3-6 hours, or until the desired viscosity is reached. Cool the reactor to room temperature under a nitrogen atmosphere. The resulting polyester can then be collected.

Protocol 2: Characterization of Molecular Weight by GPC

Materials:

  • Polymer sample

  • Appropriate solvent for GPC (e.g., Tetrahydrofuran - THF)

  • GPC system with a suitable column set and detector (e.g., refractive index detector)

  • Calibration standards (e.g., polystyrene standards)

Procedure:

  • Sample Preparation: Dissolve a small amount of the polymer sample (typically 1-2 mg/mL) in the GPC solvent.[5] Allow the sample to dissolve completely, which may take several hours.

  • Filtration: Filter the polymer solution through a 0.2 µm syringe filter to remove any particulate matter.

  • GPC Analysis: Inject the filtered sample into the GPC system. The system will separate the polymer chains based on their hydrodynamic volume.

  • Data Analysis: Using a calibration curve generated from known molecular weight standards, the molecular weight distribution of the sample can be determined.

Visualizations

experimental_workflow cluster_synthesis Polymer Synthesis cluster_characterization Characterization cluster_data Data Analysis monomer_prep Monomer Preparation (this compound + Diacid) polymerization Polymerization (Melt Polycondensation) monomer_prep->polymerization purification Polymer Purification polymerization->purification gpc GPC Analysis (Molecular Weight & PDI) purification->gpc Sample nmr NMR Spectroscopy (Structure Confirmation) purification->nmr Sample dsc DSC Analysis (Thermal Properties) purification->dsc Sample analysis Correlate Structure with Properties gpc->analysis nmr->analysis dsc->analysis

Caption: Experimental workflow for polyester synthesis and characterization.

troubleshooting_low_mw start Low Molecular Weight Observed check_stoichiometry Verify Monomer Stoichiometry (1:1) start->check_stoichiometry check_purity Assess Monomer Purity check_stoichiometry->check_purity [Correct] adjust_stoichiometry Adjust Monomer Ratio check_stoichiometry->adjust_stoichiometry [Incorrect] check_conditions Review Reaction Conditions (T, t) check_purity->check_conditions [Pure] purify_monomers Purify Monomers check_purity->purify_monomers [Impure] end Achieve Target Molecular Weight check_conditions->end [Optimized] optimize_conditions Increase Time/ Temperature check_conditions->optimize_conditions [Suboptimal] adjust_stoichiometry->check_purity purify_monomers->check_conditions optimize_conditions->end

Caption: Troubleshooting workflow for low molecular weight polymers.

References

Validation & Comparative

A Comparative Guide: 3,3-Dimethylpentane-1,5-diol vs. Neopentyl Glycol in Polyester Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of diol monomers is a critical determinant of the final properties of polyesters. This guide provides an objective comparison of two branched diols, 3,3-Dimethylpentane-1,5-diol and neopentyl glycol (NPG), in polyester applications. While neopentyl glycol is a well-established monomer known for imparting exceptional durability, data on this compound in polyester applications is less prevalent. This comparison, therefore, combines extensive experimental data for neopentyl glycol with a structure-property analysis for this compound to provide a comprehensive overview for material selection.

Executive Summary of Comparative Performance

Polyesters derived from neopentyl glycol are renowned for their superior thermal stability, hydrolytic resistance, and weatherability.[1][2][3] This is attributed to the gem-dimethyl groups on the α-carbon to the hydroxyl groups, which provide steric hindrance, protecting the ester linkages from degradation.[2][4]

This compound, another branched diol, is anticipated to offer some similar benefits due to its branched structure, which can disrupt polymer chain packing and lead to more amorphous materials.[1][2] However, the positioning of the methyl groups further down the carbon chain, on the γ-carbon, suggests that the steric protection of the ester linkage would be less pronounced compared to neopentyl glycol. This structural difference is expected to result in variations in thermal, mechanical, and chemical resistance properties between polyesters synthesized from these two diols.

Comparative Performance Data

PropertyPolyester from this compound (Inferred)Polyester from Neopentyl Glycol (Experimental)Rationale for Performance Difference
Thermal Stability Moderate to GoodExcellentThe gem-dimethyl groups in NPG provide significant steric hindrance to the ester linkage, inhibiting thermal degradation. The methyl groups in this compound are further from the ester bond, offering less protection.[2][4]
Hydrolytic Stability ModerateExcellentSimilar to thermal stability, the steric shielding by NPG's methyl groups protects the ester bonds from hydrolytic attack.[2][4] The more distant methyl groups in this compound are expected to provide a lesser degree of protection.
Crystallinity Amorphous to Semi-crystallineAmorphousThe branched structures of both diols disrupt the regular packing of polymer chains, leading to more amorphous materials compared to linear diols.[1][2] The longer, more flexible backbone of this compound might allow for some localized ordering.
Mechanical Properties Potentially more flexibleGood balance of hardness and flexibilityThe longer aliphatic chain of this compound could lead to a more flexible polymer backbone compared to the more compact NPG structure.
Weatherability & UV Resistance GoodSuperiorThe excellent weatherability of NPG-based polyesters is well-documented and is linked to its high hydrolytic and thermal stability.[3]

Experimental Protocols

The following is a general experimental protocol for the synthesis of polyesters via melt polycondensation, which is a common method for both diols.

Objective: To synthesize polyester resins from a diol (this compound or Neopentyl Glycol) and a dicarboxylic acid for comparative analysis.

Materials:

  • Dicarboxylic acid (e.g., Adipic acid, Isophthalic acid)

  • This compound or Neopentyl Glycol (NPG)

  • Esterification catalyst (e.g., tin(II) chloride, titanium(IV) butoxide)

  • Nitrogen gas supply

  • Reaction vessel equipped with a mechanical stirrer, thermometer, condenser, and nitrogen inlet.

Procedure:

  • The reaction vessel is charged with the diol and dicarboxylic acid in a specific molar ratio (typically a slight excess of the diol).

  • The catalyst is added to the reaction mixture.

  • The system is purged with nitrogen to create an inert atmosphere.

  • The mixture is heated with continuous stirring. The temperature is gradually increased to the desired reaction temperature (e.g., 180-220°C).

  • Water, the byproduct of the esterification reaction, is continuously removed from the reaction vessel via the condenser.

  • The progress of the reaction is monitored by measuring the acid value of the mixture at regular intervals.

  • Once the desired acid value is reached, the reaction is stopped by cooling the mixture.

  • For higher molecular weight polyesters, a second stage under vacuum can be applied to further drive the polycondensation reaction.

Visualization of the Comparison

The logical relationship between the monomer structure and the resulting polyester properties can be visualized as follows:

G Comparative Structure-Property Relationship 3_3_Diol This compound (Branched - γ-methyl) Polyester_3_3 Polyester from 3,3-Diol 3_3_Diol->Polyester_3_3 Polycondensation NPG Neopentyl Glycol (Branched - α-gem-dimethyl) Polyester_NPG Polyester from NPG NPG->Polyester_NPG Polycondensation Properties_3_3 Moderate Stability Increased Flexibility Polyester_3_3->Properties_3_3 Properties_NPG Excellent Stability Balanced Mechanics Polyester_NPG->Properties_NPG

Caption: Monomer structure dictates polyester properties.

Conclusion

The choice between this compound and neopentyl glycol in polyester synthesis will have a significant impact on the final product's performance. Neopentyl glycol is a well-established and reliable choice for applications demanding high durability, thermal stability, and resistance to hydrolysis and weathering. Its unique gem-dimethyl structure provides a distinct performance advantage in harsh environments.

While direct experimental data is limited, the structure of this compound suggests that it would also produce amorphous and potentially more flexible polyesters. However, the lesser steric hindrance around the ester linkage implies that its performance in terms of thermal and hydrolytic stability may not match that of neopentyl glycol. For applications where a balance of flexibility and moderate stability is required, and where the exceptional durability of NPG is not a prerequisite, this compound could be a viable alternative. Further experimental investigation is warranted to fully elucidate the performance characteristics of polyesters derived from this compound.

References

A Comparative Guide: 3,3-Dimethylpentane-1,5-diol vs. Ethylene Glycol in Polymer Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Diol Building Blocks for Advanced Polymer Synthesis

The selection of monomeric building blocks is a critical determinant of the final physicochemical properties of a polymer. In the synthesis of polyesters and polyurethanes, the choice of the diol component significantly influences the material's thermal stability, mechanical strength, and chemical resistance. This guide provides a comprehensive comparison of two diols: 3,3-Dimethylpentane-1,5-diol, a branched aliphatic diol, and ethylene glycol, a simple linear diol. This analysis is supported by data from analogous polymer systems and established experimental protocols to inform material selection for high-performance applications.

Executive Summary

Polymers derived from this compound are anticipated to exhibit enhanced performance characteristics compared to their counterparts synthesized with ethylene glycol. The branched structure of this compound, specifically the gem-dimethyl group, provides significant steric hindrance around the ester or urethane linkages. This structural feature is expected to afford greater protection against hydrolytic and chemical attack, leading to improved durability and longevity. Furthermore, the introduction of this branched structure can disrupt chain packing, influencing crystallinity and, consequently, the thermal and mechanical properties of the resulting polymer. While ethylene glycol is a cost-effective and widely used diol, its linear and flexible nature can render the derived polymers more susceptible to degradation in demanding environments.

Structural and Physicochemical Properties of the Diols

The fundamental differences in the molecular architecture of this compound and ethylene glycol are the primary drivers of the variance in their respective polymer properties.

PropertyThis compoundEthylene Glycol
Chemical Structure
Molecular Formula C₇H₁₆O₂[1]C₂H₆O₂
Molecular Weight 132.20 g/mol [1]62.07 g/mol
Boiling Point ~233 °C[1]197.3 °C
Density ~0.974 g/cm³[1]~1.11 g/cm³
Key Structural Feature Branched (gem-dimethyl group)Linear

Comparative Performance in Polymers

Due to a lack of direct comparative studies on this compound, data from its close structural analog, neopentyl glycol (NPG), is used to provide a performance comparison with ethylene glycol in polyester resins. The gem-dimethyl group is the key functional moiety in both this compound and NPG, and therefore, the performance characteristics are expected to be similar.

Data Presentation: Polymer Properties
PropertyPolyester with this compound (inferred from NPG data)Polyester with Ethylene GlycolKey Advantage of this compound
Thermal Stability Higher thermal stability, with a reported 20% higher glass transition temperature (Tg) in NPG-modified resins compared to EG counterparts.[2][3]Moderate thermal stability.Enhanced performance at elevated temperatures.
Hydrolytic Stability Excellent resistance to hydrolysis due to steric hindrance from the gem-dimethyl groups.[2][4]Moderate hydrolytic stability.Longer service life in humid environments.
Chemical Resistance Excellent resistance to a wide range of chemicals.[5]Moderate chemical resistance.Increased durability in chemically aggressive environments.
Mechanical Strength High mechanical strength and dimensional stability.[2]Can lead to more brittle resins.[2]Improved toughness and resistance to deformation.
Weatherability & UV Resistance Superior gloss and color retention upon exposure to UV radiation and weathering.[4]Prone to degradation under UV exposure.Enhanced outdoor durability and aesthetic longevity.

Experimental Protocols

To ensure accurate and reproducible comparative data, standardized testing methodologies are crucial. The following ASTM standards provide detailed procedures for the characterization of polymer properties.

Mechanical Properties Testing

ASTM D638: Standard Test Method for Tensile Properties of Plastics

This standard is used to determine the tensile properties of unreinforced and reinforced plastics.

  • Specimen Preparation: Test specimens are typically prepared by injection molding or machining into a dumbbell shape with defined dimensions to ensure uniform stress distribution.

  • Procedure: A universal testing machine (UTM) is used to apply a uniaxial tensile force to the specimen at a constant rate of crosshead movement until the specimen fractures. The force and elongation are recorded throughout the test.

  • Key Parameters Measured:

    • Tensile Strength: The maximum stress the material can withstand before breaking.

    • Young's Modulus: A measure of the material's stiffness.

    • Elongation at Break: The percentage increase in length at the point of fracture, indicating ductility.[6]

Thermal Properties Analysis

ASTM D3418: Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry (DSC)

This method is employed to measure the temperatures and heat flows associated with thermal transitions in a polymer.

  • Procedure: A small, weighed sample of the polymer is heated or cooled at a controlled rate in a DSC instrument. The difference in heat flow between the sample and a reference is measured as a function of temperature.

  • Key Parameters Measured:

    • Glass Transition Temperature (Tg): The temperature at which the amorphous regions of a polymer transition from a rigid to a more flexible state.

    • Melting Temperature (Tm): The temperature at which a crystalline polymer melts.

    • Enthalpy of Fusion and Crystallization: The amount of energy absorbed during melting or released during crystallization.

Chemical Resistance Evaluation

ASTM D543: Standard Practices for Evaluating the Resistance of Plastics to Chemical Reagents

This standard outlines procedures to assess the resistance of plastics to various chemical agents.

  • Procedure: Plastic specimens are immersed in or exposed to specific chemical reagents for a predetermined time and at a controlled temperature.

  • Evaluation: After exposure, the specimens are evaluated for changes in:

    • Weight and dimensions

    • Appearance (e.g., color change, swelling, cracking)

    • Mechanical properties (e.g., tensile strength, hardness) compared to unexposed control samples.[7]

Mandatory Visualizations

Logical Relationship Diagram

G cluster_synthesis Polymer Synthesis cluster_properties Resulting Polymer Properties 3_3_Dimethylpentane_1_5_diol This compound (Branched Structure) Polymerization Polymerization (e.g., Polyesterification) 3_3_Dimethylpentane_1_5_diol->Polymerization Ethylene_Glycol Ethylene Glycol (Linear Structure) Ethylene_Glycol->Polymerization Thermal_Stability Thermal Stability Polymerization->Thermal_Stability Mechanical_Strength Mechanical Strength Polymerization->Mechanical_Strength Chemical_Resistance Chemical Resistance Polymerization->Chemical_Resistance

Caption: Comparison of diol structures and their influence on polymer properties.

Experimental Workflow Diagram

G cluster_synthesis Synthesis Stage cluster_characterization Characterization Stage cluster_analysis Data Analysis Stage Monomer_Selection Select Diol: This compound or Ethylene Glycol Polymerization Polyester Synthesis (Melt Polycondensation) Monomer_Selection->Polymerization Sample_Preparation Prepare Polymer Samples (e.g., Films, Tensile Bars) Polymerization->Sample_Preparation Mechanical_Testing Tensile Testing (ASTM D638) Sample_Preparation->Mechanical_Testing Thermal_Analysis DSC Analysis (ASTM D3418) Sample_Preparation->Thermal_Analysis Chemical_Resistance_Testing Chemical Resistance (ASTM D543) Sample_Preparation->Chemical_Resistance_Testing Data_Comparison Compare Quantitative Data: Tensile Strength, Tg, etc. Mechanical_Testing->Data_Comparison Thermal_Analysis->Data_Comparison Chemical_Resistance_Testing->Data_Comparison Conclusion Draw Conclusions on Performance Differences Data_Comparison->Conclusion

Caption: Workflow for comparative analysis of diol-based polymers.

Conclusion

The choice between this compound and ethylene glycol in polymer synthesis has a profound impact on the performance of the final material. While ethylene glycol is a widely utilized and economical option, the incorporation of this compound, with its characteristic gem-dimethyl branched structure, is projected to offer significant advantages in terms of thermal stability, chemical and hydrolytic resistance, and mechanical robustness. For applications in demanding fields such as advanced drug delivery systems, medical devices, and specialty coatings, where long-term stability and durability are paramount, polymers based on this compound represent a superior choice. The information presented in this guide, based on analogous systems and standardized testing protocols, provides a strong foundation for researchers and scientists to make informed decisions in the development of next-generation polymeric materials.

References

A Comparative Analysis of 3,3-Dimethylpentane-1,5-diol and Its Structural Isomers for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the properties, synthesis, and potential applications of 3,3-dimethylpentane-1,5-diol and its structural isomer, 2,3-dimethylpentane-1,5-diol.

This guide provides a comprehensive comparison of this compound and its structural isomers, with a focus on their chemical and physical properties, synthesis methodologies, and potential applications in research and drug development. While this compound is an achiral molecule and thus lacks stereoisomers, its structural isomer, 2,3-dimethylpentane-1,5-diol, possesses chiral centers, leading to stereoisomeric forms. Understanding the distinctions between these isomers is crucial for their effective application in various scientific endeavors.

Stereochemical and Structural Analysis

This compound is a symmetrical molecule with the molecular formula C₇H₁₆O₂.[1] Its structure features a pentane backbone with two methyl groups and two hydroxyl groups attached to the third and the first and fifth carbon atoms, respectively. Due to the absence of any chiral centers, this compound is achiral and does not exhibit stereoisomerism.

In contrast, the structural isomer 2,3-dimethylpentane-1,5-diol, with the same molecular formula, has methyl groups at the second and third carbon atoms. This arrangement results in the presence of two chiral centers, giving rise to four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The differing spatial arrangements of the substituents around these chiral centers can lead to distinct biological activities and physicochemical properties, a critical consideration in drug design and development.

G cluster_0 This compound (Achiral) cluster_1 2,3-Dimethylpentane-1,5-diol (Chiral) 3_3_diol C7H16O2 HO-CH2-CH2-C(CH3)2-CH2-CH2-OH 2_3_diol C7H16O2 HO-CH2-CH(CH3)-CH(CH3)-CH2-CH2-OH stereoisomers Four Stereoisomers ((2R,3R), (2S,3S), (2R,3S), (2S,3R)) 2_3_diol->stereoisomers due to 2 chiral centers C7H16O2 Molecular Formula: C7H16O2 C7H16O2->3_3_diol Structural Isomer 1 C7H16O2->2_3_diol Structural Isomer 2

Physicochemical Properties: A Comparative Overview

The arrangement of atoms within these isomeric structures influences their physical and chemical properties. While experimental data for a direct comparison is limited, the following table summarizes available and estimated properties.

PropertyThis compound2,3-Dimethylpentane-1,5-diolReferences
Molecular Formula C₇H₁₆O₂C₇H₁₆O₂
Molecular Weight 132.20 g/mol 132.20 g/mol [1]
Boiling Point 150 °C / 208 °CNot available (experimental)
Melting Point -50 °C (estimated)Not available (experimental)
Density 0.974 g/cm³ (estimated)Not available (experimental)[1]
Chirality AchiralChiral

Note: Some of the listed data are estimated and should be confirmed with experimental validation for critical applications.

Experimental Protocols: Synthesis of Dimethylpentane-1,5-diols

Synthesis of this compound

A common route for the synthesis of this compound involves the reduction of 3,3-dimethylglutaric acid or its esters.

G start 3,3-Dimethylglutaric Acid or its ester product This compound start->product Reduction reagent Reducing Agent (e.g., LiAlH4) reagent->product

Experimental Procedure Outline:

  • Dissolution: Dissolve 3,3-dimethylglutaric acid in a suitable anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) in a reaction flask under an inert atmosphere (e.g., nitrogen or argon).

  • Reduction: Slowly add a solution of a strong reducing agent, such as lithium aluminum hydride (LiAlH₄), to the reaction mixture while maintaining a low temperature (e.g., 0 °C) with an ice bath.

  • Quenching: After the reaction is complete (monitored by techniques like thin-layer chromatography), carefully quench the excess reducing agent by the sequential addition of water and a sodium hydroxide solution.

  • Extraction: Extract the product from the aqueous layer using an organic solvent.

  • Purification: Dry the combined organic extracts, remove the solvent under reduced pressure, and purify the resulting diol by distillation or chromatography.

Synthesis of 2,3-Dimethylpentane-1,5-diol

The synthesis of 2,3-dimethylpentane-1,5-diol is more complex due to the presence of chiral centers and would likely require stereoselective methods to obtain specific stereoisomers. A potential, though not explicitly documented, synthetic route could involve the hydroformylation and subsequent reduction of an appropriate unsaturated precursor.

Applications in Research and Drug Development

Diols, in general, find applications in the pharmaceutical industry as excipients, solvents, and building blocks for more complex molecules. The structural differences between this compound and its isomers can be leveraged for specific applications.

  • Drug Formulation: The solubility and viscosity of these diols could make them suitable as co-solvents or formulation aids for poorly water-soluble drugs. The branching of the carbon chain can influence these properties.

  • Polymer Synthesis: As bifunctional molecules, these diols can be used as monomers in the synthesis of polyesters and polyurethanes for drug delivery systems, medical devices, and tissue engineering scaffolds. The stereochemistry of 2,3-dimethylpentane-1,5-diol could be used to control the properties of the resulting polymers.

  • Chiral Synthesis: The chiral nature of 2,3-dimethylpentane-1,5-diol stereoisomers makes them valuable as chiral building blocks or ligands in asymmetric synthesis, a cornerstone of modern drug discovery.

Conclusion

While this compound is a structurally simple achiral diol, its isomer, 2,3-dimethylpentane-1,5-diol, introduces the complexity and potential of stereoisomerism. The choice between these isomers in a research or drug development setting will depend on the specific requirements of the application, such as the need for a simple, achiral spacer or a chiral building block with defined stereochemistry. Further experimental investigation into the properties and reactivity of these isomers is warranted to fully unlock their potential in the pharmaceutical and chemical sciences.

References

Performance Unlocked: A Comparative Guide to Dimethylpentanediol Isomers in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of diol monomers is a critical determinant of final polymer properties. This guide offers a detailed comparison of various dimethylpentanediol isomers, highlighting their impact on the performance of polyesters and polyurethanes. Understanding the structure-property relationships of these isomers is key to designing polymers with tailored thermal, mechanical, and chemical characteristics.

The strategic placement of methyl groups along the pentanediol backbone significantly influences chain mobility, crystallinity, and steric hindrance, thereby dictating the macroscopic properties of the resulting polymers. This guide provides a comparative analysis of several dimethylpentanediol isomers, supported by available experimental data, to aid in the selection of the most suitable monomer for specific applications.

Comparative Performance Data

Table 1: Thermal Properties of Polyesters and Polyurethanes

Diol IsomerPolymer TypeGlass Transition Temp. (Tg) (°C)Melting Temp. (Tm) (°C)Decomposition Temp. (Td) (°C)
1,5-Pentanediol (Linear Baseline) Polyester-61.838.6>300
Neopentyl Glycol (2,2-Dimethyl-1,3-propanediol) Polyester~50-70Amorphous>300
3-Methyl-1,5-pentanediol Polyester PolyolAmorphousAmorphous>300
2,4-Dimethyl-2,4-pentanediol Data not availableData not availableData not availableData not available
3,3-Dimethyl-1,5-pentanediol Data not availableData not availableData not availableData not available

Table 2: Mechanical Properties of Polyesters and Polyurethanes

Diol IsomerPolymer TypeTensile Strength (MPa)Elongation at Break (%)Young's Modulus (GPa)Impact Strength
1,5-Pentanediol (Linear Baseline) Polyester214500.65Data not available
Neopentyl Glycol (2,2-Dimethyl-1,3-propanediol) Unsaturated Polyester12.5 - 35.10.9 - 4.41.23 - 1.74Good
3-Methyl-1,5-pentanediol PolyurethaneHigher than linear diolsHigher than linear diolsData not availableGood adhesion and flexibility[1]
2,4-Dimethyl-2,4-pentanediol Data not availableData not availableData not availableData not availableData not available
3,3-Dimethyl-1,5-pentanediol Data not availableData not availableData not availableData not availableData not available

The Influence of Isomeric Structure on Polymer Properties

The location of the dimethyl groups on the pentanediol chain has a profound effect on the final polymer's characteristics.

  • Neopentyl Glycol (2,2-Dimethyl-1,3-propanediol): The gem-dimethyl groups on the β-carbon create significant steric hindrance around the ester or urethane linkages. This structure protects the polymer backbone from hydrolytic and chemical attack, leading to enhanced stability. The branched nature also disrupts chain packing, resulting in amorphous polymers with good flexibility and impact resistance. The high thermal stability of neopentyl glycol-based polymers makes them suitable for demanding applications such as in coatings and resins.

  • 3-Methyl-1,5-pentanediol: The single methyl group in the middle of the chain introduces asymmetry, which also disrupts crystalline packing and leads to amorphous polymers. This results in polymers with good flexibility, adhesion, and water resistance. Its liquid state at room temperature offers processing advantages over solid diols.

  • 2,4-Dimethyl-2,4-pentanediol & 3,3-Dimethyl-1,5-pentanediol: While specific experimental data for these isomers in polyesters and polyurethanes is limited in the available literature, their structures suggest certain performance traits. The branching in 2,4-dimethyl-2,4-pentanediol would likely lead to amorphous polymers with potentially high glass transition temperatures due to restricted chain mobility. The gem-dimethyl group in 3,3-dimethyl-1,5-pentanediol is expected to provide some steric protection to the polymer backbone, though to a lesser extent than neopentyl glycol, as it is further from the hydroxyl groups.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of polyesters and polyurethanes using dimethylpentanediol isomers.

Synthesis of Polyesters by Melt Polycondensation
  • Reactor Setup: A reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, a condenser, and a thermocouple is used.

  • Charging of Reactants: The dimethylpentanediol isomer, a dicarboxylic acid (e.g., adipic acid, terephthalic acid), and a catalyst (e.g., tin(II) chloride, titanium(IV) butoxide) are charged into the reactor. The molar ratio of diol to diacid is typically in a slight excess of the diol.

  • Esterification: The mixture is heated under a nitrogen atmosphere with constant stirring. The temperature is gradually raised to 180-220°C. The water of condensation is continuously removed through the condenser.

  • Polycondensation: Once the initial esterification is complete (indicated by a decrease in the acid value), a vacuum is applied to facilitate the removal of the remaining water and drive the polymerization to a higher molecular weight. The temperature is maintained at 200-240°C.

  • Termination and Characterization: The reaction is stopped when the desired molecular weight or viscosity is achieved. The resulting polyester is then cooled and characterized for its thermal and mechanical properties.

Synthesis of Polyurethanes
  • Prepolymer Formation: A diisocyanate (e.g., MDI, TDI) is reacted with a polyol (which can be a polyester polyol synthesized from a dimethylpentanediol isomer) in a reactor under a nitrogen atmosphere at a temperature of 60-80°C. This step forms an isocyanate-terminated prepolymer.

  • Chain Extension: A chain extender, which can be a dimethylpentanediol isomer, is added to the prepolymer. This reaction increases the molecular weight and builds the final polyurethane structure.

  • Curing: The mixture is then cast into a mold and cured at a specific temperature to form the final polyurethane elastomer or thermoset.

  • Characterization: The resulting polyurethane is characterized for its mechanical properties (tensile strength, elongation) and thermal properties (Tg, Tm).

Visualizing Structure-Property Relationships

The following diagrams, generated using Graphviz, illustrate the key relationships and workflows discussed in this guide.

G Impact of Dimethylpentanediol Isomer Structure on Polyester Properties cluster_isomers Dimethylpentanediol Isomers cluster_properties Resulting Polymer Properties Neopentyl Glycol\n(2,2-Dimethyl-1,3-propanediol) Neopentyl Glycol (2,2-Dimethyl-1,3-propanediol) Increased Thermal Stability Increased Thermal Stability Neopentyl Glycol\n(2,2-Dimethyl-1,3-propanediol)->Increased Thermal Stability gem-dimethyl steric hindrance Increased Hydrolytic Stability Increased Hydrolytic Stability Neopentyl Glycol\n(2,2-Dimethyl-1,3-propanediol)->Increased Hydrolytic Stability Amorphous (Lower Crystallinity) Amorphous (Lower Crystallinity) Neopentyl Glycol\n(2,2-Dimethyl-1,3-propanediol)->Amorphous (Lower Crystallinity) disrupts chain packing 3-Methyl-1,5-pentanediol 3-Methyl-1,5-pentanediol 3-Methyl-1,5-pentanediol->Amorphous (Lower Crystallinity) asymmetry Increased Flexibility & Impact Resistance Increased Flexibility & Impact Resistance 3-Methyl-1,5-pentanediol->Increased Flexibility & Impact Resistance Other Branched Isomers\n(e.g., 2,4-Dimethyl-2,4-pentanediol) Other Branched Isomers (e.g., 2,4-Dimethyl-2,4-pentanediol) Other Branched Isomers\n(e.g., 2,4-Dimethyl-2,4-pentanediol)->Amorphous (Lower Crystallinity) Higher Glass Transition Temp. (Tg) Higher Glass Transition Temp. (Tg) Other Branched Isomers\n(e.g., 2,4-Dimethyl-2,4-pentanediol)->Higher Glass Transition Temp. (Tg) restricted chain mobility 1,5-Pentanediol\n(Linear Baseline) 1,5-Pentanediol (Linear Baseline) Semi-Crystalline Semi-Crystalline 1,5-Pentanediol\n(Linear Baseline)->Semi-Crystalline regular chain packing Amorphous (Lower Crystallinity)->Increased Flexibility & Impact Resistance

Caption: Structure-property relationships of dimethylpentanediol isomers in polymers.

G General Experimental Workflow for Polyester Synthesis and Characterization cluster_characterization Polymer Characterization Start Start Reactor Setup Reactor Setup Start->Reactor Setup Charge Reactants\n(Diol, Diacid, Catalyst) Charge Reactants (Diol, Diacid, Catalyst) Reactor Setup->Charge Reactants\n(Diol, Diacid, Catalyst) Esterification\n(180-220°C, N2 atm) Esterification (180-220°C, N2 atm) Charge Reactants\n(Diol, Diacid, Catalyst)->Esterification\n(180-220°C, N2 atm) Remove Water of Condensation Remove Water of Condensation Esterification\n(180-220°C, N2 atm)->Remove Water of Condensation Polycondensation\n(200-240°C, Vacuum) Polycondensation (200-240°C, Vacuum) Remove Water of Condensation->Polycondensation\n(200-240°C, Vacuum) Monitor Viscosity / Molecular Weight Monitor Viscosity / Molecular Weight Polycondensation\n(200-240°C, Vacuum)->Monitor Viscosity / Molecular Weight Monitor Viscosity / Molecular Weight->Polycondensation\n(200-240°C, Vacuum) Continue Cool and Collect Polymer Cool and Collect Polymer Monitor Viscosity / Molecular Weight->Cool and Collect Polymer Target achieved Characterization Characterization Cool and Collect Polymer->Characterization Thermal Analysis (DSC, TGA) Thermal Analysis (DSC, TGA) Characterization->Thermal Analysis (DSC, TGA) Mechanical Testing (Tensile, Impact) Mechanical Testing (Tensile, Impact) Characterization->Mechanical Testing (Tensile, Impact) Chemical Analysis (FTIR, NMR) Chemical Analysis (FTIR, NMR) Characterization->Chemical Analysis (FTIR, NMR) End End

Caption: Workflow for polyester synthesis and analysis.

References

A Comparative Guide to the Structural Validation of Synthesized 3,3-Dimethylpentane-1,5-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel compounds for pharmaceutical and research applications, rigorous structural validation is paramount to ensure the identity, purity, and integrity of the target molecule. This guide provides a comprehensive comparison of standard analytical techniques for validating the structure of synthesized 3,3-Dimethylpentane-1,5-diol. To provide a clear benchmark, its spectral characteristics are compared with two commercially available structural isomers, Neopentyl Glycol (2,2-dimethyl-1,3-propanediol) and 2,2-Diethyl-1,3-propanediol.

Experimental Workflow for Structural Validation

A logical and efficient workflow is crucial for the unambiguous structural elucidation of a synthesized compound. The following diagram outlines the recommended experimental approach for validating the structure of this compound.

Experimental Workflow for Structural Validation of this compound cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Validation synthesis Synthesized This compound purification Purification (e.g., Distillation, Chromatography) synthesis->purification ir_spec Infrared (IR) Spectroscopy purification->ir_spec nmr_spec NMR Spectroscopy (¹H and ¹³C) purification->nmr_spec ms_spec Mass Spectrometry (MS) purification->ms_spec data_analysis Spectral Data Interpretation & Comparison ir_spec->data_analysis nmr_spec->data_analysis ms_spec->data_analysis structure_validation Structure Confirmed data_analysis->structure_validation Data Consistent with Target structure_discrepancy Structural Discrepancy data_analysis->structure_discrepancy Data Inconsistent

Caption: Experimental workflow for the synthesis, purification, and structural validation of this compound.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) for this compound and its alternatives.

Infrared (IR) Spectroscopy Data

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For diols, the most characteristic absorptions are the O-H and C-O stretching vibrations.

CompoundO-H Stretch (cm⁻¹)C-H Stretch (cm⁻¹)C-O Stretch (cm⁻¹)
This compound (Predicted) ~3300-3400 (broad, strong)~2870-2960~1050
Neopentyl Glycol~3288 (broad, strong)[1][2]~2870-2960~1040
2,2-Diethyl-1,3-propanediol~3300-3400 (broad, strong)~2880-2970~1045
Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectral Data

CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
This compound (Predicted) ~3.6t4H-CH₂-OH
~2.5br s2H-OH
~1.6t4H-C-CH₂-CH₂-OH
~0.9s6H-C(CH₃)₂
Neopentyl Glycol3.39s4H-CH₂-OH
2.5 (variable)s2H-OH
0.95s6H-C(CH₃)₂
2,2-Diethyl-1,3-propanediol3.45s4H-CH₂-OH
2.6 (variable)s2H-OH
1.34q4H-CH₂-CH₃
0.86t6H-CH₂-CH₃

¹³C NMR Spectral Data

CompoundChemical Shift (δ) ppmAssignment
This compound (Predicted) ~60-CH₂-OH
~45-C-CH₂-CH₂-OH
~35-C(CH₃)₂
~25-C(CH₃)₂
Neopentyl Glycol71.5-CH₂-OH
36.6-C(CH₃)₂
22.1-C(CH₃)₂
2,2-Diethyl-1,3-propanediol68.3-CH₂-OH
42.5-C(CH₂CH₃)₂
23.4-CH₂-CH₃
7.6-CH₂-CH₃
Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

CompoundMolecular Ion (M⁺) m/zKey Fragment Ions m/z
This compound 132 (low abundance)115 [M-OH]⁺, 101 [M-CH₂OH]⁺, 71, 57
Neopentyl Glycol104 (low abundance)73, 56
2,2-Diethyl-1,3-propanediol132 (low abundance)101 [M-CH₂OH]⁺, 73, 57

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization based on specific instrumentation and sample characteristics.

Infrared (IR) Spectroscopy
  • Sample Preparation : For liquid samples like this compound, a neat spectrum can be obtained by placing a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Background Spectrum : A background spectrum of the empty sample holder is recorded to subtract atmospheric and instrumental interferences.

  • Sample Spectrum Acquisition : The prepared sample is placed in the spectrometer, and the spectrum is acquired over a typical range of 4000-400 cm⁻¹. To improve the signal-to-noise ratio, 16-32 scans are typically co-added.

  • Data Processing : The instrument software automatically subtracts the background spectrum from the sample spectrum to generate the final IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : 5-10 mg of the diol sample is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).

  • ¹H NMR Acquisition : The proton NMR spectrum is acquired using a standard one-pulse sequence. Typical parameters include a spectral width of 12-15 ppm, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds. 8-16 scans are co-added to enhance the signal-to-noise ratio.

  • ¹³C NMR Acquisition : The carbon-13 NMR spectrum is acquired using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required. A spectral width of 200-220 ppm is common for aliphatic compounds.

  • Data Processing : The raw data (Free Induction Decay) is processed by applying a Fourier transform, followed by phase and baseline correction to obtain the final NMR spectrum.

Mass Spectrometry (MS)
  • Sample Introduction : The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization : The sample molecules are ionized, commonly using Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for liquid chromatography-mass spectrometry (LC-MS).

  • Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection : The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Conclusion

The structural validation of synthesized this compound can be unequivocally achieved through a combination of IR, NMR, and mass spectrometry. The predicted spectral data for this compound shows distinct differences from its isomers, Neopentyl Glycol and 2,2-Diethyl-1,3-propanediol. The unique chemical shifts and splitting patterns in the ¹H and ¹³C NMR spectra, along with the specific fragmentation pattern in the mass spectrum, provide a definitive fingerprint for the target molecule. By following the outlined experimental workflow and comparing the acquired data with the reference tables, researchers can confidently confirm the structure of their synthesized product.

References

A Comparative Guide to Diols for High-Performance Polyurethanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Product Development Professionals

The versatility of polyurethanes (PUs) stems from their unique segmented structure, consisting of alternating soft and hard segments. The choice of diol, which forms the soft segment, is a critical determinant of the final material's performance characteristics. This guide provides a comparative analysis of the three primary classes of macroglycols used in the synthesis of high-performance polyurethanes: polycarbonate diols (PCD), polyester diols, and polyether diols. Understanding the distinct advantages and trade-offs of each diol type is paramount for tailoring polyurethanes to specific demanding applications.

Performance Characteristics at a Glance

The selection of a diol fundamentally influences the mechanical, thermal, and chemical properties of the resulting polyurethane. Polyurethanes based on polycarbonate diols are renowned for their exceptional durability and resistance to environmental degradation.[1][2][3] Polyester diol-based polyurethanes typically exhibit high tensile strength and good chemical resistance.[2][4] Polyether diols, on the other hand, are prized for their excellent hydrolytic stability and low-temperature flexibility.[2][4]

PropertyPolycarbonate Diol (PCD) Based PUPolyester Diol Based PU (e.g., Polycaprolactone, Adipate)Polyether Diol Based PU (e.g., PTMEG)
Tensile Strength High to Very High[5][6]High[2][7]Moderate[2]
Elongation at Break High[7]High[7]Very High[7]
Hardness High[5]HighLow to Moderate
Glass Transition Temp. (Tg) -30 to -50 °C-35 to -70 °C-50 to -80 °C
Hydrolytic Stability Excellent[1][2][3][8]Poor to Good[2][4]Excellent[2][4]
Thermal & Oxidative Stability Excellent[1][2]GoodModerate
UV Resistance Good to Excellent[1]Poor to ModeratePoor
Oil & Chemical Resistance Good[2]Excellent[2]Poor (to non-polar solvents)[2]
Abrasion, Cut & Tear Resistance Superior[2]Excellent[2]Good

In-Depth Diol Comparison

Polycarbonate Diols (PCDs)

Polycarbonate diols are linear, aliphatic polyols featuring carbonate linkages, which impart exceptional stability.[3][8] This chemical structure is inherently more resistant to hydrolysis than the ester group found in polyester diols.[1] Upon hydrolysis, PCDs generate CO2 and do not produce acidic byproducts that can auto-catalyze further degradation.[3][8] This makes them the material of choice for applications requiring long-term performance in harsh, humid environments.[1][3] Polyurethanes formulated with PCDs exhibit a superior combination of properties including excellent heat and weather resistance, low water absorption, and high mechanical strength.[2][3]

Polyester Diols

Commonly derived from the condensation reaction of dicarboxylic acids (like adipic acid) and diols, or through the ring-opening polymerization of lactones (like caprolactone), polyester diols are known for creating polyurethanes with high tensile strength and excellent resistance to abrasion, cutting, and tearing.[2][4] They also demonstrate very good resistance to oils, greases, and nonpolar solvents.[2] However, the ester linkage is a primary point of vulnerability for hydrolytic attack, especially in acidic or basic conditions.[1] While polycaprolactone-based PUs show better hydrolytic stability than adipate-based polyester PUs, they do not match the performance of PCDs or polyether PUs in wet environments.[2]

Polyether Diols

Polyether diols, such as poly(tetramethylene ether) glycol (PTMEG), are synthesized by the ring-opening polymerization of cyclic ethers. The ether linkage provides excellent resistance to hydrolysis and good flexibility at low temperatures, reflected in their very low glass transition temperatures.[2][4] PUs based on polyether diols are highly resilient and offer good impingement abrasion resistance.[2] Their main drawbacks are poorer thermal and oxidative stability compared to the other classes and inferior mechanical properties.[2][4] They are also susceptible to degradation from UV radiation and attack by non-polar, hydrocarbon-based solvents.[1][2]

Experimental Protocols

The characterization of polyurethanes relies on a suite of standardized analytical techniques to quantify their mechanical, thermal, and chemical properties.

Polyurethane Synthesis (Two-Step Prepolymer Method)
  • Prepolymer Formation: The diol (polycarbonate, polyester, or polyether) is reacted with an excess of a diisocyanate (e.g., 4,4'-diphenylmethane diisocyanate, MDI) under a nitrogen atmosphere at a controlled temperature (typically 70-80 °C) with mechanical stirring. The reaction proceeds until the theoretical isocyanate (NCO) content is reached, which is monitored by titration.

  • Chain Extension: The NCO-terminated prepolymer is cooled and dissolved in a suitable solvent (e.g., dimethylformamide, DMF). A chain extender, which is a low molecular weight diol (e.g., 1,4-butanediol), is then added stoichiometrically to the solution.

  • Curing: The resulting polymer solution is cast onto a Teflon mold. The solvent is evaporated, and the film is cured in an oven at a specified temperature (e.g., 70 °C) for an extended period (e.g., 24 hours) to complete the reaction.[9]

Mechanical Property Testing
  • Tensile Strength and Elongation at Break: Performed according to ASTM D412 or ISO 527 standards using a universal testing machine. Dog-bone shaped specimens are pulled at a constant crosshead speed until failure.

  • Hardness: Measured using a durometer according to ASTM D2240, which quantifies the resistance of the material to indentation. Shore A is typically used for softer elastomers and Shore D for harder plastics.

Thermal Analysis
  • Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (Tg) of the soft and hard segments. A sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere, and the heat flow is measured as a function of temperature.[5][10]

  • Thermogravimetric Analysis (TGA): Evaluates the thermal stability and decomposition profile of the polyurethane. A sample is heated in a controlled atmosphere (e.g., nitrogen) on a microbalance, and its mass loss is recorded as a function of increasing temperature.[7][10]

Hydrolytic Stability Testing
  • Sample Preparation: Prepare standardized samples of the polyurethane material (e.g., tensile bars).

  • Initial Property Measurement: Measure the initial tensile strength, elongation, and hardness of control samples.

  • Accelerated Aging: Immerse the test samples in deionized water at an elevated temperature (e.g., 70°C or 85°C) for a specified duration (e.g., 500 or 1000 hours).

  • Final Property Measurement: After the aging period, remove the samples, dry them thoroughly, and re-measure their mechanical properties.

  • Property Retention Calculation: The hydrolytic stability is quantified by the percentage of mechanical property retention after aging.

Visualizing Logic and Workflows

// Decision Nodes req1 [label="Superior Hydrolytic\n& Thermal Stability?", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; req2 [label="Highest Mechanical\nStrength (Cut/Tear)?", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; req3 [label="Low-Temperature\nFlexibility?", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"];

// Diol Choices pcd [label="Polycarbonate Diol\n(PCD)", shape=box, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; pes [label="Polyester Diol", shape=box, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pet [label="Polyether Diol", shape=box, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Connections start -> req1; req1 -> pcd [label=" Yes"]; req1 -> req2 [label=" No"]; req2 -> pes [label=" Yes"]; req2 -> req3 [label=" No"]; req3 -> pet [label=" Yes"]; req3 -> pes [label=" No"]; } dot

Caption: Diol selection based on primary performance needs.

Experimental_Workflow cluster_synthesis Polyurethane Synthesis cluster_characterization Performance Characterization s1 React Diol & Diisocyanate (Prepolymer Formation) s2 Chain Extension with Short-Chain Diol s1->s2 s3 Casting & Curing s2->s3 c1 Mechanical Testing (Tensile, Hardness) s3->c1 c2 Thermal Analysis (DSC, TGA) s3->c2 c3 Durability Testing (Hydrolytic Aging) s3->c3

Caption: General workflow for PU synthesis and testing.

References

Benchmarking 3,3-Dimethylpentane-1,5-diol: A Comparative Guide for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of pharmaceutical formulation, the selection of appropriate excipients is paramount to achieving desired drug delivery profiles, stability, and efficacy. Diols, a class of organic compounds containing two hydroxyl groups, are widely utilized as solvents, co-solvents, humectants, and plasticizers. This guide provides a comprehensive benchmark analysis of 3,3-Dimethylpentane-1,5-diol against commonly used commercial diols: Propylene Glycol, Polyethylene Glycol 400 (PEG 400), and Butylene Glycol. The following sections present a comparative overview of their physicochemical properties, hypothetical performance data based on their structural attributes, and detailed experimental protocols for their evaluation.

Physicochemical Properties: A Comparative Overview

The unique structural attributes of this compound, particularly its branched nature and the presence of two primary hydroxyl groups, are expected to influence its performance as a pharmaceutical excipient. The following table summarizes the key physicochemical properties of this compound and its commercial counterparts.

PropertyThis compoundPropylene Glycol (USP Grade)Polyethylene Glycol 400 (PEG 400)Butylene Glycol
Molecular Formula C₇H₁₆O₂[1]C₃H₈O₂[2][3]H(OCH₂CH₂)nOH (n≈8.2-9.1)[4]C₄H₁₀O₂[5]
Molecular Weight ( g/mol ) 132.20[1]76.09[3][6]380-420[4]90.12[5]
Appearance Colorless to slightly yellow liquid[7]Clear, colorless, slightly viscous liquid[2]Clear, colorless, viscous liquid[4]Clear, colorless, low-viscosity, hygroscopic liquid[8]
Boiling Point (°C) 208-233.16[1][7]187-188.2[2][3]High[9]~198[8]
Melting Point (°C) -50 to 44.24[1][7]< -20[2]4 to 8[4]-60 to -75[5][8]
Density (g/cm³ at 25°C) ~0.9744[1]1.035-1.037[2]~1.128[4]~0.889[5]
Viscosity (mPa.s at 25°C) Data not available, expected to be higher than corresponding alkane[1]48.6[2]90.0 cSt at 25°C[4]Low viscosity[8]
Water Solubility Soluble[1]Completely soluble[10]Soluble[4]Highly soluble[8]
Hygroscopicity Expected to be hygroscopicHygroscopic[11]Data not availableHygroscopic

Performance Benchmarking: A Hypothetical Analysis

While direct comparative experimental data for this compound is limited, we can extrapolate its potential performance based on its molecular structure in key application areas.

Drug Solubility Enhancement

The ability of a diol to act as a co-solvent and enhance the solubility of poorly water-soluble active pharmaceutical ingredients (APIs) is a critical attribute. The larger alkyl chain and branched structure of this compound, compared to Propylene Glycol and Butylene Glycol, may provide a more lipophilic environment, potentially leading to improved solubilization of hydrophobic drugs.

Hypothetical Comparative Solubility Enhancement of a Model Hydrophobic Drug (Drug X)

DiolPredicted Solubility of Drug X (mg/mL)
This compound15.2
Propylene Glycol8.5
Polyethylene Glycol 40025.8
Butylene Glycol10.1

Note: These are hypothetical values for illustrative purposes and would need to be confirmed by experimental studies.

Viscosity Modification

The viscosity of a formulation is crucial for its handling, administration, and stability. The higher molecular weight and potential for increased intermolecular hydrogen bonding of this compound suggest it may have a higher viscosity compared to shorter-chain diols like Propylene Glycol and Butylene Glycol.

Hypothetical Viscosity Profile

DiolPredicted Viscosity (mPa.s at 25°C)
This compound65
Propylene Glycol48.6
Polyethylene Glycol 400~100
Butylene Glycol~40

Note: These are hypothetical values for illustrative purposes and would need to be confirmed by experimental studies.

Hygroscopicity

Hygroscopicity, the ability to attract and retain moisture, is a double-edged sword in pharmaceutical formulations. While it can be beneficial in topical preparations for its moisturizing effect, it can be detrimental to the stability of moisture-sensitive drugs.[11] The presence of two hydroxyl groups suggests that this compound is hygroscopic. Its larger molecular size compared to Propylene Glycol might influence the rate and extent of moisture absorption.

Hypothetical Hygroscopicity Comparison (Weight gain % at 75% RH, 24h)

DiolPredicted Weight Gain (%)
This compound18
Propylene Glycol25
Polyethylene Glycol 40015
Butylene Glycol22

Note: These are hypothetical values for illustrative purposes and would need to be confirmed by experimental studies.

Experimental Protocols

To empirically validate the performance of this compound, the following detailed experimental protocols are recommended.

Drug Solubility Enhancement Assay

Objective: To determine and compare the saturation solubility of a model poorly water-soluble drug in this compound and other commercial diols.

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of the model drug to separate vials containing each diol (this compound, Propylene Glycol, PEG 400, and Butylene Glycol).

    • Seal the vials and place them in a shaker incubator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the incubation period, visually confirm the presence of undissolved solid drug in each vial.

    • Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved drug.

    • Carefully collect an aliquot of the supernatant from each vial.

    • Filter the supernatant through a 0.45 µm syringe filter to remove any remaining solid particles.

  • Quantification:

    • Accurately dilute the filtered supernatant with a suitable solvent (e.g., methanol, acetonitrile).

    • Analyze the concentration of the dissolved drug in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Construct a calibration curve using standard solutions of the drug to quantify the concentration in the test samples.

  • Data Analysis:

    • Calculate the saturation solubility of the drug in each diol in mg/mL.

    • Compare the solubility enhancement of the drug in this compound relative to the other diols.

Viscosity Measurement

Objective: To determine and compare the dynamic viscosity of this compound and other commercial diols.

Methodology:

  • Instrumentation:

    • Use a rotational viscometer or rheometer equipped with a suitable measuring system (e.g., cone-plate or parallel-plate geometry).

  • Sample Preparation and Loading:

    • Ensure the diol samples are at a constant, controlled temperature (e.g., 25°C) using a temperature-controlled sample stage.

    • Place an appropriate volume of the diol sample onto the lower plate of the instrument.

  • Measurement:

    • Bring the upper measuring geometry to the correct gap setting.

    • Allow the sample to equilibrate to the set temperature for a few minutes.

    • Perform the viscosity measurement at a defined shear rate or over a range of shear rates to assess the flow behavior (Newtonian or non-Newtonian).

  • Data Analysis:

    • Record the dynamic viscosity in milliPascal-seconds (mPa.s) or centipoise (cP).

    • Compare the viscosity of this compound with that of the other diols.

Hygroscopicity Determination

Objective: To assess and compare the moisture-absorbing properties of this compound and other commercial diols.

Methodology:

  • Sample Preparation:

    • Accurately weigh a known amount of each diol into separate pre-weighed, shallow glass dishes.

  • Controlled Humidity Environment:

    • Place the dishes containing the samples in a desiccator or a controlled humidity chamber containing a saturated salt solution to maintain a specific relative humidity (RH), for example, a saturated solution of sodium chloride for ~75% RH.

  • Moisture Absorption Measurement:

    • Store the samples in the controlled humidity environment at a constant temperature (e.g., 25°C).

    • At predetermined time intervals (e.g., 1, 4, 8, 12, and 24 hours), remove the dishes and reweigh them.

  • Data Analysis:

    • Calculate the percentage of weight gain for each diol at each time point using the following formula:

      • Weight Gain (%) = [(Wt - Wi) / Wi] * 100

      • Where Wt is the weight of the sample at time t, and Wi is the initial weight of the sample.

    • Plot the percentage weight gain against time to compare the rate and extent of moisture absorption for each diol.

Workflow for Diol Selection in Pharmaceutical Formulation

The selection of an appropriate diol as a pharmaceutical excipient is a multi-faceted process that requires careful consideration of various factors. The following diagram illustrates a logical workflow for this selection process.

Diol_Selection_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Compatibility & Performance Testing cluster_2 Phase 3: Pre-formulation & Optimization cluster_3 Phase 4: Final Selection start Define Formulation Requirements (e.g., Dosage Form, API Properties, Route of Administration) physchem Physicochemical Property Profiling (Solubility, Viscosity, Hygroscopicity, etc.) start->physchem Based on compat API-Excipient Compatibility Studies (DSC, FTIR, HPLC for degradation) physchem->compat perf Performance Evaluation (Solubility Enhancement, Stability Studies) compat->perf preform Pre-formulation Studies (Develop prototype formulations) perf->preform optim Formulation Optimization (DOE to find optimal diol concentration) preform->optim reg Regulatory & Toxicological Assessment optim->reg final Final Diol Selection reg->final

Caption: A logical workflow for selecting a suitable diol as a pharmaceutical excipient.

Conclusion

This compound presents itself as a potentially valuable addition to the pharmaceutical formulator's toolkit. Its unique branched structure suggests it may offer distinct advantages in terms of solubilizing hydrophobic APIs and modifying formulation viscosity. While further experimental validation is necessary to fully characterize its performance against established commercial diols, the theoretical analysis and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to explore its potential in novel and improved pharmaceutical formulations. The systematic approach to excipient selection, as outlined in the workflow diagram, will be instrumental in making informed decisions for successful drug product development.

References

A Spectroscopic Showdown: Unraveling the Isomers of 3,3-Dimethylpentane-1,5-diol

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive spectroscopic comparison of 3,3-Dimethylpentane-1,5-diol and its structural isomers, providing researchers, scientists, and drug development professionals with key data for identification and characterization.

In the world of chemical analysis, the precise identification of molecular structure is paramount. For compounds like this compound and its isomers, which share the same molecular formula (C₇H₁₆O₂) but differ in their atomic arrangement, spectroscopic techniques are the gold standard for differentiation. This guide offers a detailed comparison of the spectroscopic properties of this compound and a selection of its isomers, leveraging data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Isomeric Landscape

The seemingly subtle shifts in methyl group or hydroxyl group placement across the carbon backbone of heptane-1,5-diol result in a diverse family of isomers, each with a unique spectroscopic fingerprint. Understanding these differences is crucial for applications ranging from polymer chemistry to drug discovery, where specific isomeric forms can exhibit vastly different properties and biological activities.

isomers cluster_isomers Structural Isomers C7H16O2 C7H16O2 This compound This compound C7H16O2->this compound Same Formula Heptane-1,7-diol Heptane-1,7-diol C7H16O2->Heptane-1,7-diol Same Formula 2,2-Dimethylpentane-1,5-diol 2,2-Dimethylpentane-1,5-diol C7H16O2->2,2-Dimethylpentane-1,5-diol Same Formula 2,4-Dimethylpentane-1,5-diol 2,4-Dimethylpentane-1,5-diol C7H16O2->2,4-Dimethylpentane-1,5-diol Same Formula

Figure 1. Isomeric relationship of this compound.

Spectroscopic Data Comparison

The following tables summarize the available spectroscopic data for this compound and its selected isomers. It is important to note that experimental data for this compound is limited, and therefore, some of the presented data is based on computational predictions.

Table 1: ¹H NMR Spectroscopic Data

CompoundChemical Shift (δ) ppm and Multiplicity
This compound Predicted: ~0.9 (s, 6H, 2xCH₃), ~1.5 (t, 4H, 2xCH₂), ~3.6 (t, 4H, 2xCH₂OH), OH protons variable
Heptane-1,7-diol ~1.3-1.6 (m, 10H, 5xCH₂), 3.64 (t, 4H, 2xCH₂OH), OH protons variable[1]
2,4-Dimethylpentane-1,5-diol Data not readily available in experimental form.

Table 2: ¹³C NMR Spectroscopic Data

CompoundChemical Shift (δ) ppm
This compound Predicted: ~23 (CH₃), ~35 (quaternary C), ~45 (CH₂), ~60 (CH₂OH)
Heptane-1,7-diol Data not readily available in experimental form.
2,4-Dimethylpentane-1,5-diol Data not readily available in experimental form.

Table 3: IR Spectroscopic Data

CompoundKey Vibrational Frequencies (cm⁻¹)
This compound Predicted: ~3300 (br, O-H stretch), ~2950 (C-H stretch), ~1050 (C-O stretch)
Heptane-1,7-diol ~3330 (br, O-H stretch), ~2930, 2850 (C-H stretch), ~1060 (C-O stretch)[2][3]
2,4-Dimethyl-2,4-pentanediol ~3380 (br, O-H stretch), ~2970 (C-H stretch), ~1150 (C-O stretch)

Table 4: Mass Spectrometry Data

CompoundMolecular Ion (m/z) and Key Fragments
This compound [M]+• at m/z 132. Predicted fragments from loss of water and alkyl groups.
Heptane-1,7-diol [M]+• not always observed. Key fragments at m/z 114 [M-H₂O]+•, 96 [M-2H₂O]+•, and smaller alkyl fragments[2].
2,4-Dimethylpentane-1,5-diol Data not readily available in experimental form.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific instrument parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-20 mg of the analyte is dissolved in a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) to a volume of about 0.6 mL in a clean NMR tube. For ¹³C NMR, a higher concentration (20-50 mg) may be necessary.

  • Data Acquisition: The NMR tube is placed in the spectrometer. The instrument is tuned to the appropriate nucleus (¹H or ¹³C), and the magnetic field is shimmed to optimize homogeneity. A series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded.

  • Data Processing: The FID is subjected to a Fourier transform to convert the time-domain signal into a frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced to an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).

Infrared (IR) Spectroscopy

For liquid samples, a common and straightforward method is the use of salt plates.

  • Sample Preparation: A drop of the neat liquid sample is placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr). A second salt plate is placed on top, and gentle pressure is applied to create a thin liquid film between the plates.

  • Data Acquisition: The "sandwich" of salt plates is placed in the sample holder of the FT-IR spectrometer. A background spectrum of the empty beam path is first recorded. Then, the sample spectrum is acquired.

  • Data Processing: The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI) is a common technique for the analysis of volatile organic compounds.

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation of components and introduction into the ion source.

  • Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam, leading to the ejection of an electron and the formation of a positively charged molecular ion (M⁺•).

  • Mass Analysis: The molecular ions and any fragment ions formed through subsequent bond cleavages are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

Conclusion

The spectroscopic analysis of this compound and its isomers reveals the power of these techniques in distinguishing between closely related chemical structures. While a complete experimental dataset for this compound remains elusive in publicly available databases, the combination of predicted data and experimental spectra for its isomers provides a valuable framework for identification. The distinct patterns in NMR chemical shifts, IR vibrational modes, and mass spectral fragmentation patterns serve as unique molecular fingerprints, enabling researchers to confidently identify and characterize these compounds in their work. As more experimental data becomes available, a more comprehensive and definitive comparative guide can be compiled.

References

The Influence of Branched Diols on Polymer Properties: A Comparative Review

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of monomers is a critical step in designing polymers with tailored properties for specific applications. Among the vast array of available building blocks, branched diols have emerged as a versatile class of monomers that can significantly influence the thermal, mechanical, and biodegradable characteristics of polymers such as polyesters, polyurethanes, and polycarbonates. This guide provides a comprehensive comparison of the performance of polymers synthesized with various branched diols versus their linear counterparts, supported by experimental data and detailed protocols.

The introduction of side groups into the polymer backbone by using branched diols disrupts chain packing and reduces crystallinity. This fundamental structural alteration leads to a cascade of changes in the material's properties, offering a powerful tool for polymer design.

Impact on Polymer Properties: A Comparative Analysis

The decision to incorporate a branched diol into a polymer backbone has profound implications for the final material's performance. The following sections and tables summarize the key differences observed in polyesters, polyurethanes, and polycarbonates when synthesized with branched versus linear diols.

Polyesters

Branched diols are extensively used in polyester synthesis to modify their properties for a wide range of applications, from coatings to biodegradable plastics. The use of branched diols like neopentyl glycol (NPG), 2-methyl-1,3-propanediol (MPD), 2,5-hexanediol, and 2,7-octanediol has been shown to significantly alter the performance of polyesters compared to those synthesized with linear diols such as 1,4-butanediol (BDO) and 1,6-hexanediol.

A key advantage of incorporating branched diols is the enhancement of thermal and hydrolytic stability. The gem-dimethyl group in neopentyl glycol, for instance, provides steric hindrance that protects the ester linkages from hydrolysis, leading to excellent durability and weatherability.[1][2]

Table 1: Comparative Performance of Polyesters Synthesized with Branched vs. Linear Diols

PropertyPolymer with Branched DiolPolymer with Linear DiolKey Advantages of Branched Diols
Thermal Stability Higher thermal stability due to the absence of β-hydrogens (in NPG) and increased steric hindrance.[1]Moderate thermal stability.Enhanced performance at elevated temperatures.
Hydrolytic Stability Excellent resistance to hydrolysis due to steric hindrance.[1][2]Moderate hydrolytic stability.Longer service life in humid environments.
Glass Transition Temp. (Tg) Generally results in a higher Tg, indicating better performance at higher temperatures.[3]Lower Tg compared to branched diol-based polymers.Maintained structural integrity at higher temperatures.
Crystallinity Typically amorphous or semi-crystalline with lower crystallinity.Often semi-crystalline to crystalline.Improved flexibility and processability.
Mechanical Properties Can impart improved flexibility without compromising rigidity. Often display lower modulus but higher extension at break.[4]Generally higher modulus and tensile strength.Balanced mechanical properties.
Biodegradability Slower enzymatic degradation rates have been observed.[4]Generally faster biodegradation rates.Potential for tuning polymer stability.
Polyurethanes

In polyurethane synthesis, branched diols can be used as chain extenders or as part of the polyester polyol soft segment. Their inclusion impacts the morphology and properties of the resulting polyurethane foams, elastomers, and coatings. Neopentyl glycol (NPG) is a commonly used branched diol in polyurethane formulations, contributing to improved dimensional stability, control over the cellular structure, and enhanced mechanical properties like resilience and load-bearing capacity in foams.[5][6]

Table 2: Influence of Neopentyl Glycol on Polyurethane Properties

PropertyPolyurethane with Neopentyl GlycolPolyurethane with Linear DiolKey Advantages of Neopentyl Glycol
Dimensional Stability (Foams) Improved dimensional stability.[5]Standard stability.Enhanced durability of foam products.
Mechanical Properties (Foams) Increased resilience and load-bearing capacity.[5]Good mechanical properties.Better performance under stress.
Hydrolytic Stability (Elastomers) Excellent hydrolytic stability when used in polyester polyols.[5]Moderate hydrolytic stability.Suitable for applications in humid environments.
Weathering & Chemical Resistance Enhanced resistance to weathering and chemicals.[5]Good resistance.Ideal for coatings and outdoor applications.
Polycarbonates

The synthesis of polycarbonates from branched diols is an area of growing interest. The introduction of branching can lead to the formation of hyperbranched polycarbonates with unique properties, such as high solubility and a large number of terminal functional groups. These characteristics make them suitable for applications in coatings, additives, and drug delivery. The use of branched diols disrupts the regular chain packing, typically resulting in amorphous materials with distinct thermal properties compared to their linear counterparts.

Table 3: Comparison of Polycarbonates from Branched and Linear Diols

PropertyPolycarbonate with Branched DiolPolycarbonate with Linear DiolKey Advantages of Branched Diols
Structure Often hyperbranched or amorphous.[7]Typically linear and can be semi-crystalline.High solubility and functionality.
Glass Transition Temp. (Tg) Can be tailored based on the degree of branching.Dependent on the specific linear diol used.Potential for a wide range of thermal properties.
Solubility Generally high solubility in common organic solvents.Solubility can be more limited.Easier processing and formulation.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for the synthesis of polymers using branched diols.

Synthesis of Unsaturated Polyester Resin with Neopentyl Glycol

This protocol describes the synthesis of an unsaturated polyester resin using a melt polycondensation method.

Materials:

  • Neopentyl glycol (NPG)

  • Itaconic acid

  • Succinic acid

  • Zinc acetate (catalyst)

  • Hydroquinone (inhibitor)

  • Toluene (for azeotropic removal of water)

Equipment:

  • Reaction kettle equipped with a stirrer, thermometer, nitrogen inlet, and a Dean-Stark trap.

Procedure:

  • Charge the reaction kettle with neopentyl glycol, itaconic acid, and succinic acid in a molar ratio of 2.1:1:1.

  • Add zinc acetate (0.25 wt% of the total acid weight) as a catalyst and hydroquinone (150 ppm) as an inhibitor.

  • Add a small amount of toluene (0.5 wt% of total monomers) to facilitate the removal of water via azeotropic distillation.

  • Heat the mixture under a nitrogen blanket, gradually increasing the temperature from 110°C to 190°C at a rate of 10°C per hour.

  • Continuously remove the water of condensation using the Dean-Stark trap.

  • Monitor the reaction progress by periodically measuring the acid value of the mixture.

  • Continue the reaction until the acid value drops to approximately 50 mg KOH/g.

  • Cool the resulting prepolymer to 90°C under an inert atmosphere.

  • Dissolve the prepolymer in dimethyl itaconate (30% w/w) to obtain the final unsaturated polyester resin.[5]

Synthesis of Polyurethane Elastomer

A general two-step prepolymer method for synthesizing polyurethane elastomers is outlined below. This method allows for better control over the polymer structure.[8]

Materials:

  • Polyol (e.g., polyester polyol based on a branched diol)

  • Diisocyanate (e.g., 4,4'-diphenylmethane diisocyanate - MDI)

  • Chain extender (e.g., 1,4-butanediol)

  • Catalyst (e.g., dibutyltin dilaurate)

  • Solvent (e.g., dimethyl sulfoxide - DMSO)

Equipment:

  • Reaction vessel with a mechanical stirrer, nitrogen inlet, thermometer, and dropping funnel.

Procedure:

  • Prepolymer Synthesis: React the polyol with an excess of diisocyanate in the reaction vessel at a controlled temperature (e.g., 70-80°C) under a nitrogen atmosphere with stirring for a specified time (e.g., 1.5-2 hours).

  • Chain Extension: Cool the prepolymer and dissolve it in a suitable solvent. Slowly add the chain extender, dissolved in the same solvent, to the prepolymer solution with vigorous stirring.

  • Add a catalytic amount of dibutyltin dilaurate.

  • Continue the reaction at an elevated temperature (e.g., 90°C) until the desired molecular weight is achieved.

  • Precipitate the polymer in a non-solvent (e.g., water or methanol), wash, and dry under vacuum.

Visualizing the Concepts

To better illustrate the relationships and processes described, the following diagrams are provided.

PolyesterSynthesis Diacid Diacid / Diester Polymerization Polycondensation Diacid->Polymerization Diol Branched Diol (e.g., Neopentyl Glycol) Diol->Polymerization Catalyst Catalyst (e.g., Tin(II) chloride) Catalyst->Polymerization Heat Heat (e.g., 200°C) Heat->Polymerization Polyester Polyester with Branched Structure Polymerization->Polyester Water Water (by-product) Polymerization->Water

Polyester synthesis via polycondensation.

PropertyComparison cluster_linear Linear Diol cluster_branched Branched Diol LinearPolymer Linear Polymer Chain Crystalline Higher Crystallinity LinearPolymer->Crystalline HighModulus Higher Modulus Crystalline->HighModulus FastDegradation Faster Biodegradation HighModulus->FastDegradation BranchedPolymer Branched Polymer Chain Amorphous Lower Crystallinity (Amorphous) BranchedPolymer->Amorphous HighFlexibility Higher Flexibility Amorphous->HighFlexibility SlowDegradation Slower Biodegradation HighFlexibility->SlowDegradation BranchedDiol Branched Diol BranchedDiol->BranchedPolymer LinearDiol Linear Diol LinearDiol->LinearPolymer

Impact of diol structure on polymer properties.

Conclusion

The incorporation of branched diols into polymer chains provides a powerful strategy for tuning material properties. By disrupting chain packing and reducing crystallinity, branched diols generally lead to polymers with higher glass transition temperatures, improved thermal and hydrolytic stability, and enhanced flexibility. While this often comes at the cost of reduced modulus and slower biodegradation rates, these trade-offs can be advantageous for specific applications where durability and long-term performance are paramount. The detailed experimental protocols and comparative data presented in this guide offer a valuable resource for researchers and professionals in the field of polymer chemistry and drug development, enabling the rational design of next-generation materials with precisely controlled characteristics.

References

Safety Operating Guide

Proper Disposal of 3,3-Dimethylpentane-1,5-diol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental compliance is paramount when handling and disposing of chemical waste. This guide provides essential information and a procedural framework for the proper disposal of 3,3-Dimethylpentane-1,5-diol, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures will help maintain a safe laboratory environment and ensure compliance with hazardous waste regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Body Protection: A lab coat or chemical-resistant apron.

In the event of a spill, immediately evacuate the area and remove all sources of ignition. For containment, use an inert absorbent material such as sand, earth, or vermiculite. Do not allow the chemical to enter drains or waterways.

Step-by-Step Disposal Protocol

The proper disposal of this compound is contingent upon its classification as hazardous or non-hazardous waste, which is determined by its characteristics and any potential contamination.

Step 1: Waste Characterization

The first and most critical step is to determine if the this compound waste is considered hazardous. According to the Resource Conservation and Recovery Act (RCRA), a waste is hazardous if it exhibits at least one of the following characteristics:

  • Ignitability: A flash point of less than 140°F (60°C).

  • Corrosivity: A pH of less than or equal to 2, or greater than or equal to 12.5.

  • Reactivity: Unstable under normal conditions, may react with water, or can generate toxic gases.

  • Toxicity: Harmful or fatal when ingested or absorbed.

Pure this compound is not typically classified as a hazardous waste. However, if it has been used in a process where it has become contaminated with other hazardous chemicals, the mixture must be treated as hazardous waste.

Step 2: Segregation and Labeling

Properly segregate the this compound waste from other chemical waste streams to prevent accidental reactions. Use a clearly labeled, leak-proof container. The label should include:

  • The full chemical name: "this compound"

  • The words "Hazardous Waste" if applicable.

  • The date of accumulation.

  • The specific hazards (if any).

Step 3: On-site Neutralization (if applicable and permissible)

For small quantities of diol waste that are not contaminated with heavy metals or other toxic substances, and if permitted by your institution's safety protocols and local regulations, on-site neutralization may be an option. However, for this compound, there is no standard, simple neutralization procedure. Therefore, this step is generally not recommended without specific guidance from a qualified chemist and your institution's Environmental Health and Safety (EHS) department.

Step 4: Professional Disposal

The most common and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[1] All waste must be handled in accordance with local, state, and federal regulations.[2]

  • Contact your institution's EHS department: They will provide specific instructions and arrange for the collection and disposal of the waste.

  • Provide a complete and accurate description of the waste: This includes the chemical composition and any known contaminants.

  • Follow all packaging and labeling requirements as instructed by the EHS department and the disposal company.

Quantitative Data Summary

CharacteristicRegulatory Threshold
Ignitability Flash Point < 140°F (60°C)
Corrosivity pH ≤ 2 or pH ≥ 12.5
Reactivity Unstable, reacts with water, or generates toxic gases
Toxicity As defined by the Toxicity Characteristic Leaching Procedure (TCLP)

Experimental Workflow for Disposal Decision

The following diagram illustrates the logical workflow for determining the proper disposal procedure for this compound.

DisposalWorkflow start Start: this compound Waste Generated waste_char Step 1: Characterize Waste Is it contaminated with hazardous substances? start->waste_char is_hazardous Is the waste hazardous (Ignitable, Corrosive, Reactive, or Toxic)? waste_char->is_hazardous non_hazardous Treat as Non-Hazardous Waste is_hazardous->non_hazardous No hazardous Treat as Hazardous Waste is_hazardous->hazardous Yes segregate_label_nh Step 2: Segregate and Label as Non-Hazardous non_hazardous->segregate_label_nh segregate_label_h Step 2: Segregate and Label as Hazardous hazardous->segregate_label_h consult_ehs_nh Step 3: Consult Institutional EHS for Disposal Protocol segregate_label_nh->consult_ehs_nh consult_ehs_h Step 3: Consult Institutional EHS for Disposal Protocol segregate_label_h->consult_ehs_h professional_disposal_nh Step 4: Arrange for Professional Disposal consult_ehs_nh->professional_disposal_nh professional_disposal_h Step 4: Arrange for Professional Disposal consult_ehs_h->professional_disposal_h end End: Proper Disposal Complete professional_disposal_nh->end professional_disposal_h->end

Caption: Disposal decision workflow for this compound.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety protocols and your local, state, and federal regulations before disposing of any chemical waste.

References

Essential Safety and Logistical Information for Handling 3,3-Dimethylpentane-1,5-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, personal protective equipment (PPE) selection, and disposal of 3,3-Dimethylpentane-1,5-diol.

This document provides immediate, essential safety protocols and logistical guidance for the handling of this compound. Adherence to these procedures is critical for ensuring a safe laboratory environment and minimizing exposure risks.

Hazard Identification and Risk Assessment

This compound is classified as a chemical that can cause skin irritation, serious eye irritation, and respiratory irritation.[1] A thorough risk assessment should be conducted before commencing any work involving this compound. This assessment should consider the quantity of the substance being handled, the nature of the procedure (e.g., heating, vortexing), and the potential for spills or splashes.[2][3][4]

Personal Protective Equipment (PPE) Selection

Table 1: Personal Protective Equipment Recommendations for this compound

Task/Scenario Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Low-Volume Handling & Weighing (Incidental Contact) Nitrile gloves (double-gloving recommended). Estimated Breakthrough Time: > 60 minutesANSI Z87.1 compliant safety glasses with side shields.[2]Standard laboratory coat.Not generally required if handled in a well-ventilated area or chemical fume hood.
High-Volume Handling & Transfers (Splash Potential) Neoprene or Butyl rubber gloves. Estimated Breakthrough Time: > 240 minutesChemical splash goggles. A face shield should be worn over goggles when there is a significant splash risk.[2]Chemical-resistant laboratory coat or apron.If vapors are likely to be generated and ventilation is inadequate, a NIOSH-approved respirator with organic vapor (OV) cartridges is recommended.[5][6]
Spill Cleanup Heavy-duty Neoprene or Butyl rubber gloves.Chemical splash goggles and a face shield.[2]Chemical-resistant suit or apron.NIOSH-approved respirator with organic vapor (OV) cartridges.

Experimental Workflow for Safe Handling

The following diagram illustrates a logical workflow for determining the appropriate level of PPE when working with this compound.

PPE_Selection_Workflow PPE Selection Workflow for this compound cluster_start Start cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_end Action start Begin Task Assessment volume Volume of Chemical? start->volume procedure Procedure Type? volume->procedure High low_volume_ppe Standard PPE: - Nitrile Gloves - Safety Glasses - Lab Coat volume->low_volume_ppe Low procedure->low_volume_ppe Low Splash Risk high_volume_ppe Enhanced PPE: - Neoprene/Butyl Gloves - Chemical Goggles - Face Shield - Chemical Resistant Apron procedure->high_volume_ppe Splash Potential proceed Proceed with Experiment low_volume_ppe->proceed respirator Consider Respirator with Organic Vapor Cartridges high_volume_ppe->respirator respirator->proceed

Caption: PPE selection workflow based on task-specific risk assessment.

Detailed Methodologies

a. Glove Selection and Use:

  • Inspect Gloves: Before each use, visually inspect gloves for any signs of degradation, punctures, or tears.[7]

  • Donning: Ensure hands are clean and dry before putting on gloves.

  • Doffing: To prevent self-contamination, remove gloves by peeling them off from the cuff, turning them inside out.

  • Disposal: Dispose of used gloves in the appropriate hazardous waste container. Do not reuse disposable gloves.[6]

b. Spill Response Protocol:

  • Evacuate: Immediately evacuate the affected area and alert others.

  • Ventilate: If safe to do so, increase ventilation to the area.

  • Don PPE: Wear the appropriate PPE for spill cleanup as outlined in Table 1.

  • Containment: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).

  • Cleanup: Carefully collect the absorbed material and place it in a sealed, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Waste Disposal: Dispose of all contaminated materials as hazardous waste.

Disposal Plan

All waste containing this compound, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous chemical waste.

Operational Plan for Waste Disposal:

  • Segregation: Collect all this compound waste in a dedicated, clearly labeled, and sealed container.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.

  • Pickup: Arrange for hazardous waste pickup through your institution's Environmental Health and Safety (EHS) department. Do not dispose of this chemical down the drain or in regular trash.[5][6]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3-Dimethylpentane-1,5-diol
Reactant of Route 2
3,3-Dimethylpentane-1,5-diol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.